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  • Product: Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate
  • CAS: 1414029-23-4

Core Science & Biosynthesis

Foundational

Advanced Synthesis and Structural Profiling of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

Executive Summary & Chemical Identity In modern medicinal chemistry, the biaryl pyridine motif represents a "privileged scaffold," frequently deployed to modulate kinases, G-protein-coupled receptors (GPCRs), and ion cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry, the biaryl pyridine motif represents a "privileged scaffold," frequently deployed to modulate kinases, G-protein-coupled receptors (GPCRs), and ion channels[1][2]. Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate (CAS: 1414029-23-4) is a highly specialized, advanced building block utilized in the synthesis of these complex therapeutics[3][4].

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis via Suzuki-Miyaura cross-coupling, and a self-validating experimental protocol designed for high-yield, reproducible generation in drug discovery workflows.

Structural & Physicochemical Profiling

The compound features a central pyridine core substituted at the C2 position with a methyl ester (a versatile handle for downstream functionalization) and at the C5 position with an electron-rich 2,5-dimethoxyphenyl ring. This specific substitution pattern dictates the molecule's steric conformation and its interaction with biological targets[2].

Table 1: Key Physicochemical Properties

PropertyValueCausality / Implication for Drug Design
Molecular Formula C₁₅H₁₅NO₄Standard biaryl complexity; optimal for fragment-based growth.
Molecular Weight 273.28 g/mol Well within Lipinski’s Rule of 5; leaves room for further functionalization.
H-Bond Donors 0Enhances membrane permeability (favorable for intracellular targets).
H-Bond Acceptors 5Pyridine N, ester O's, and methoxy O's serve as key interaction points for kinase hinge regions[1].
Rotatable Bonds 4Balances conformational flexibility with the rigidity of the biaryl axis.

Synthesis Strategy: The Suzuki-Miyaura Paradigm

The construction of the C-C bond between the pyridine core and the phenyl ring is best achieved via a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling [5][6]. This method is selected over Stille or Negishi couplings due to the mild reaction conditions, low toxicity of organoboron reagents, and excellent tolerance of the C2 methyl ester group[5].

Mechanistic Causality of Reagent Selection
  • Electrophile: Methyl 5-bromopyridine-2-carboxylate. The bromine at C5 is highly activated for oxidative addition by the electron-withdrawing nature of the pyridine ring and the para-ester group.

  • Nucleophile: (2,5-Dimethoxyphenyl)boronic acid. The electron-donating methoxy groups increase the nucleophilicity of the aryl ring, facilitating the transmetalation step.

  • Catalyst (Pd(dppf)Cl₂): The bidentate phosphine ligand (dppf) provides a wide bite angle. This steric bulk accelerates the final reductive elimination step and prevents the precipitation of inactive palladium black[6].

  • Base & Solvent (K₂CO₃ in 1,4-Dioxane/H₂O): The Suzuki coupling requires a base to activate the boronic acid into a reactive, tetrahedral hydroxyboronate complex [Ar-B(OH)₃]⁻[5]. The biphasic Dioxane/Water system ensures solubility for both the organic substrates and the inorganic base.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-Br + Pd(0) -> Ar-Pd(II)-Br) Pd0->OxAdd Methyl 5-bromopyridine-2-carboxylate TransMet Transmetalation (Ar-Pd(II)-Br + Ar'-B(OH)3- -> Ar-Pd(II)-Ar') OxAdd->TransMet K2CO3 / 2,5-Dimethoxyphenylboronic acid RedElim Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) TransMet->RedElim Isomerization (cis/trans) RedElim->Pd0 Catalyst Regeneration Product Product: Methyl 5-(2,5-dimethoxyphenyl) pyridine-2-carboxylate RedElim->Product Yields Biaryl Scaffold

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target biaryl pyridine.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol incorporates strict in-process controls (IPC) to validate each phase of the reaction.

Reagent Preparation & Degassing

Causality: Oxygen is detrimental to Pd(0) species, leading to catalyst oxidation and reaction stalling.

  • Charge a round-bottom flask with Methyl 5-bromopyridine-2-carboxylate (1.0 eq) and (2,5-dimethoxyphenyl)boronic acid (1.2 eq).

  • Add 1,4-Dioxane and distilled H₂O in a 4:1 volumetric ratio.

  • Validation Step: Sparge the solvent mixture with ultra-pure Argon for 15 minutes prior to base addition to ensure a strictly anaerobic environment.

Catalysis & Heating
  • Add K₂CO₃ (2.5 eq) and the catalyst Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

  • Equip the flask with a reflux condenser, purge with Argon, and heat to 90°C.

  • Validation Step (IPC): After 4 hours, sample the reaction mixture. Quench with EtOAc/H₂O and analyze the organic layer via LC-MS. The target mass ( [M+H]+=274.1 ) should be the dominant peak, with complete consumption of the starting bromide ( [M+H]+=216.0/218.0 ).

Workup & Purification

Causality: Residual palladium can interfere with downstream biological assays.

  • Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove precipitated palladium salts and insoluble inorganic byproducts.

  • Extract the filtrate with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

  • Validation Step: Confirm structure via ¹H-NMR. Look for the distinct singlet of the methyl ester (~3.9 ppm), the two methoxy singlets (~3.7-3.8 ppm), and the characteristic coupling pattern of the 2,5-disubstituted phenyl ring and the 2,5-disubstituted pyridine core.

Applications in Drug Discovery & SAR Logic

The biaryl pyridine scaffold is a cornerstone in the development of targeted therapeutics. For instance, in the design of p90 ribosomal S6 kinase (RSK) inhibitors, the pyridine nitrogen and the methoxy groups of the biaryl system act as critical hydrogen bond acceptors, anchoring the molecule within the ATP-binding pocket of the kinase[1].

Furthermore, recent structural studies on TRPA1 ion channel modulators demonstrate that biaryl pyridine derivatives embed themselves into the membrane-facing transmembrane sites. The specific orientation of the 2,5-dimethoxyphenyl ring dictates the contact frequency with key leucine and isoleucine residues in the S4–S5 linker, directly modulating the channel's conformational state[2].

SAR Core Core Scaffold: CAS 1414029-23-4 Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Deprotection Acid Free Carboxylic Acid Intermediate Hydrolysis->Acid Yields active handle Amidation Amide Coupling (HATU, DIPEA, R-NH2) Acid->Amidation Diversification Library Biaryl Pyridine Amide Library Amidation->Library Scaffold Morphing Screening High-Throughput Screening (Kinase / TRPA1 Targets) Library->Screening SAR Generation

Figure 2: Workflow illustrating the downstream SAR diversification of the core scaffold.

To leverage this building block, medicinal chemists typically hydrolyze the C2 methyl ester to the corresponding carboxylic acid, which is then subjected to amide coupling with various aliphatic or aromatic amines to generate vast libraries for High-Throughput Screening (HTS) (See Figure 2).

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (Miyaura, N.; Suzuki, A., 1995) URL:[Link]

  • Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors Source: Bioorganic & Medicinal Chemistry Letters (2022) URL:[Link]

  • Chameleonic Efficiency Shapes Ligand Access and Binding at TRPA1's Membrane-Facing Site Source: Journal of Medicinal Chemistry (ACS Publications, 2025) URL:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

Executive Summary Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate is a highly versatile biaryl intermediate frequently utilized in medicinal chemistry and advanced materials science. As a privileged scaffold, the 5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate is a highly versatile biaryl intermediate frequently utilized in medicinal chemistry and advanced materials science. As a privileged scaffold, the 5-arylpyridine-2-carboxylate motif provides a rigid spatial arrangement ideal for targeting deep hydrophobic pockets in enzyme active sites, such as those found in [2]. This whitepaper details the physicochemical properties, validated synthetic protocols, and downstream derivatization strategies for this compound, providing a self-validating framework for drug development professionals.

Structural & Physicochemical Profiling

The molecule consists of a central pyridine ring substituted at the C2 position with a methyl carboxylate group and at the C5 position with a 2,5-dimethoxyphenyl moiety. The electron-withdrawing nature of the picolinate (pyridine-2-carboxylate) core is counterbalanced by the electron-donating methoxy groups on the phenyl ring, creating a unique push-pull electronic system.

Table 1: Calculated and Estimated Physicochemical Properties

PropertyValueCausality / Significance
Molecular Formula C15H15NO4Standard biaryl derivative.
Molecular Weight 273.28 g/mol Falls well within Lipinski's Rule of 5 for drug-likeness.
cLogP (Estimated) 2.6 – 2.9Optimal lipophilicity for membrane permeability and hydrophobic pocket binding.
Topological Polar Surface Area 51.2 ŲExcellent for oral bioavailability; suggests potential blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 0 / 5The pyridine nitrogen, ester oxygens, and methoxy oxygens serve as versatile hydrogen bond acceptors.
Physical State Solid (Crystalline)Highly stable under ambient conditions. Estimated melting point: 95–105 °C.
Solubility Profile Soluble in DCM, EtOAc, DMF.Requires organic or biphasic solvent systems for chemical transformations.

Retrosynthetic Analysis & Primary Synthesis Workflow

The most efficient and scalable route to construct the C-C bond between the pyridine and phenyl rings is via the [3]. This method is selected over Stille or Negishi couplings due to the low toxicity, high stability, and commercial availability of arylboronic acids, alongside the mild reaction conditions that preserve the base-sensitive methyl ester.

Causality in Reagent Selection:

  • Electrophile: Methyl 5-bromopyridine-2-carboxylate. The bromine at C5 is highly activated for oxidative addition by the electron-withdrawing ester at C2.

  • Nucleophile: 2,5-dimethoxyphenylboronic acid.

  • Catalyst: Pd(dppf)Cl₂. The bidentate dppf ligand suppresses undesired homocoupling and stabilizes the Pd center, which is crucial for sterically hindered ortho-substituted boronic acids.

  • Base: K₂CO₃. A mild inorganic base is required to form the reactive boronate complex during transmetalation without causing premature hydrolysis of the methyl ester.

  • Solvent: 1,4-Dioxane/H₂O (4:1). The biphasic system ensures solubility of both the organic substrates and the inorganic base. Water is mechanistically required to activate the boronic acid.

Step-by-Step Synthetic Protocol: Drawing from standardized [1], the following procedure ensures high yield and purity:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromopyridine-2-carboxylate (1.0 equiv), 2,5-dimethoxyphenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Degassing (Critical Step): Add a mixture of 1,4-Dioxane and deionized water (4:1 v/v). Subject the suspension to three freeze-pump-thaw cycles or sparge vigorously with Argon for 30 minutes. Expert Insight: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the homocoupling of the boronic acid.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4–6 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 2:1) or LC-MS until the bromopyridine is completely consumed.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium black.

  • Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd Methyl 5-bromopyridine-2-carboxylate TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Intermediate Pd(II) Complex RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim 2,5-dimethoxyphenylboronic acid RedElim->Pd0 Catalyst Regeneration Product Methyl 5-(2,5-dimethoxyphenyl) pyridine-2-carboxylate RedElim->Product Biaryl Product

Fig 1. Palladium-catalyzed Suzuki-Miyaura catalytic cycle for biaryl scaffold synthesis.

Chemical Reactivity & Derivatization Potential

In my experience developing biaryl kinase inhibitors, this scaffold serves as an excellent branching point for library synthesis. The molecule offers three orthogonal sites for derivatization:

  • Ester Hydrolysis (Saponification):

    • Protocol: Treat the ester with LiOH·H₂O (1.5 equiv) in THF/H₂O (3:1) at room temperature for 2 hours. Acidify with 1M HCl to pH 3-4 to precipitate 5-(2,5-dimethoxyphenyl)picolinic acid.

    • Causality: LiOH is preferred over NaOH to ensure mild conditions, preventing any potential degradation of the electron-rich aromatic ring. The resulting carboxylic acid is primed for amide coupling.

  • Ether Cleavage (Demethylation):

    • Protocol: Dissolve the compound in anhydrous DCM. Cool to -78 °C and add BBr₃ (3.0 equiv) dropwise. Warm to room temperature over 4 hours. Quench carefully with MeOH.

    • Causality: BBr₃ acts as a strong Lewis acid, coordinating to the methoxy oxygens and facilitating nucleophilic attack by bromide. This reveals the 2,5-dihydroxyphenyl (hydroquinone) motif, valuable for redox-active drug design.

  • Pyridine N-Oxidation:

    • Protocol: React with mCPBA (1.2 equiv) in DCM at 0 °C to room temperature.

    • Causality: The N-oxide derivative alters the electronic distribution of the pyridine ring, improving aqueous solubility and modifying the hydrogen-bonding network in target binding sites.

Reactivity Core Methyl 5-(2,5-dimethoxyphenyl) pyridine-2-carboxylate Acid 5-(2,5-dimethoxyphenyl) picolinic acid Core->Acid LiOH, THF/H2O (Ester Hydrolysis) Phenol Methyl 5-(2,5-dihydroxyphenyl) pyridine-2-carboxylate Core->Phenol BBr3, DCM (Demethylation) NOxide Pyridine N-oxide derivative Core->NOxide mCPBA, DCM (N-Oxidation)

Fig 2. Orthogonal chemical derivatization pathways for the biaryl core.

Pharmacophore & Medicinal Chemistry Applications

In rational drug design, the 5-arylpyridine-2-carboxylate framework is a validated pharmacophore. The structural logic of this molecule in a biological context is threefold:

  • The Pyridine Nitrogen: Acts as a classic hydrogen bond acceptor, often interacting with backbone amides in kinase hinge regions.

  • The Carboxylate Ester: Can be hydrolyzed to a free acid or converted to a hydroxamate to chelate metal ions (e.g., Mg²⁺ or Zn²⁺) in metalloenzyme active sites.

  • The 2,5-Dimethoxyphenyl Ring: Projects into deep, lipophilic pockets. The methoxy groups participate in weak hydrogen bonding or dipole-dipole interactions, while the aromatic ring engages in π−π stacking with phenylalanine or tyrosine residues.

Analytical Characterization Protocols

To ensure the self-validating integrity of the synthesized compound, the following analytical standards must be met:

  • ¹H NMR (400 MHz, CDCl₃): The pyridine protons will appear highly deshielded. The C6 proton (adjacent to nitrogen and the aryl group) typically appears as a doublet of doublets around 8.8-9.0 ppm. The methoxy groups will present as two distinct sharp singlets integrating to 3H each, around 3.7-3.9 ppm. The ester methyl group will appear as a singlet near 4.0 ppm.

  • LC-MS (ESI+): The exact mass for C₁₅H₁₅NO₄ is 273.1001. The mass spectrum must display a prominent [M+H]⁺ peak at m/z 274.1.

References

  • Title: Inhibition of 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase by Lipophilic Phosphonates: SAR, QSAR, and Crystallographic Studies Source: ACS Publications URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

Foundational

Crystallographic data and X-ray diffraction of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

An In-Depth Technical Guide to the Crystallographic Analysis of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate For Researchers, Scientists, and Drug Development Professionals Foreword: From Molecule to Crystalline...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic Analysis of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: From Molecule to Crystalline Structure

In the landscape of modern drug discovery and materials science, a molecule's three-dimensional structure is a critical determinant of its function, efficacy, and viability. For a compound such as Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate, a derivative of pyridine carboxylic acid, understanding its solid-state architecture is paramount. Pyridine-based molecules are foundational scaffolds in a multitude of pharmaceuticals, valued for their ability to form key interactions with biological targets.[1][2][3][4] This guide, therefore, ventures into the crystallographic exploration of this compound, not as a static report of pre-existing data, but as a dynamic roadmap for the researcher. It outlines the journey from synthesis to the elucidation and interpretation of its crystal structure, providing both the theoretical underpinnings and the practical methodologies required to perform such an analysis. As direct crystallographic data for this specific molecule is not publicly available, this document serves as a comprehensive framework for its determination.

Part 1: Synthesis and Material Preparation

A robust crystallographic analysis begins with the synthesis and purification of the target compound. A plausible and efficient method for the synthesis of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl compounds like the target molecule.[5][6][7][8][9]

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The reaction would involve the coupling of a pyridine-based electrophile with a boronic acid or ester derivative of 2,5-dimethoxybenzene.

  • Reactants :

    • Methyl 5-bromopyridine-2-carboxylate (or a related halide).

    • (2,5-dimethoxyphenyl)boronic acid.

    • A palladium catalyst (e.g., Pd(dppf)Cl₂) and a suitable base (e.g., Na₃PO₄ or K₂CO₃).[5][6][8]

    • An appropriate solvent system (e.g., dioxane, with the potential addition of water).[5]

The resulting product would then be purified using standard techniques such as column chromatography and recrystallization to achieve the high purity necessary for crystallographic studies.

The Art of Crystal Growth

Obtaining a single crystal of suitable size and quality is often the most challenging step in a crystallographic analysis.[10] The goal is to grow a crystal that is transparent, free of cracks or other defects, and typically between 0.1 and 0.3 mm in its largest dimensions.[10]

Step-by-Step Protocol for Crystal Growth:

  • Solvent Screening : Begin by testing the solubility of the purified compound in a range of solvents of varying polarity. The ideal solvent is one in which the compound is sparingly soluble at room temperature but more soluble upon heating.

  • Slow Evaporation :

    • Dissolve the compound in a suitable solvent to create a near-saturated solution.

    • Transfer the solution to a small vial or test tube.

    • Cover the opening with parafilm and puncture it with a few small holes using a needle.

    • Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.[10]

  • Vapor Diffusion :

    • Dissolve the compound in a small amount of a relatively polar solvent in which it is soluble.

    • Place this vial inside a larger, sealed container that contains a more volatile, less polar "anti-solvent" in which the compound is insoluble.

    • Over time, the anti-solvent vapor will diffuse into the solution, gradually reducing the compound's solubility and promoting slow crystal growth.[11]

  • Slow Cooling :

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool to room temperature slowly.

    • For further cooling, the container can be placed in a Dewar flask with warm water to ensure a very gradual temperature decrease.

Part 2: Elucidating the Structure: X-Ray Diffraction Techniques

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline material.[12] It relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern, which is a direct consequence of the arrangement of atoms within the crystal.

The Foundation: Bragg's Law

The fundamental principle governing X-ray diffraction is Bragg's Law. It describes the condition for constructive interference of X-rays scattered by parallel planes of atoms in a crystal.[13][14][15]

nλ = 2d sin(θ) [15]

Where:

  • n is an integer representing the order of diffraction.

  • λ is the wavelength of the incident X-rays.

  • d is the spacing between the crystal lattice planes.

  • θ is the angle of incidence of the X-rays with the crystal planes.

This relationship is the cornerstone of interpreting diffraction patterns to determine the dimensions of the unit cell.[16]

Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD is the most powerful technique for obtaining a precise and unambiguous three-dimensional structure of a molecule.[17][18]

Experimental Workflow for SC-XRD:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology:

  • Crystal Mounting : A suitable single crystal is carefully mounted on a goniometer head.

  • Data Collection : The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected on a detector.[12]

  • Data Processing :

    • Integration : The positions and intensities of the diffraction spots on each image are determined.[19][20]

    • Scaling and Merging : The intensity data from all images are scaled and merged to create a single file of unique reflections.[19]

  • Structure Solution : An initial model of the crystal structure is generated. This is often achieved using "direct methods," which are computational techniques that use statistical relationships between the intensities of the reflections.[12]

  • Structure Refinement : The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process optimizes the atomic coordinates, displacement parameters, and other model parameters.[21][22]

Powder X-Ray Diffraction (PXRD)

While SC-XRD provides the detailed structure of a single crystal, PXRD is used to analyze a bulk, polycrystalline sample. It is an essential tool for phase identification, purity assessment, and studying polymorphism.[23][24][25][26][27]

Experimental Workflow for PXRD:

Caption: Workflow for Powder X-ray Diffraction Analysis.

Step-by-Step Methodology:

  • Sample Preparation : A small amount of the material is finely ground to ensure a random orientation of the crystallites.

  • Data Collection : The powdered sample is placed in a diffractometer, and an X-ray beam is directed at it. The intensity of the diffracted X-rays is measured as a function of the scattering angle (2θ).[23]

  • Data Analysis : The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a "fingerprint" of the crystalline phase(s) present. The positions and intensities of the peaks can be used to:

    • Identify the crystalline phase by comparing the pattern to databases like the ICDD.[26]

    • Determine unit cell parameters .

    • Assess sample purity .

    • Quantify the amounts of different phases in a mixture.

Part 3: Interpreting the Crystallographic Data

The culmination of an X-ray diffraction experiment is a set of crystallographic data, typically presented in a Crystallographic Information File (CIF).[28][29][30][31][32] This standardized format contains all the essential information about the crystal structure and the diffraction experiment.

Key Crystallographic Parameters

A hypothetical CIF for Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate would contain the following key information, which is crucial for understanding its structure:

Parameter Description Significance
Crystal System The classification of the crystal based on its symmetry (e.g., Monoclinic, Orthorhombic).Defines the basic shape of the unit cell.
Space Group The specific symmetry operations that describe the arrangement of molecules in the unit cell.Provides detailed information about the symmetry of the crystal packing.
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths of the unit cell edges and the angles between them.Defines the size and shape of the repeating unit of the crystal.
Z The number of molecules in the unit cell.Relates the unit cell volume to the molecular volume.
Atomic Coordinates (x, y, z) The fractional coordinates of each atom within the unit cell.Defines the precise position of every atom, allowing for the determination of bond lengths, bond angles, and torsion angles.
R-factor (R₁) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.A lower R-factor (typically < 0.05 for good quality data) indicates a better fit of the model to the data.[22]
Goodness-of-fit (GooF) A statistical measure of the quality of the structure refinement.A value close to 1.0 indicates a good refinement.
From Data to Insight: Structural Analysis

With the refined crystal structure, researchers can:

  • Confirm Molecular Structure : Unambiguously determine the connectivity of atoms and the stereochemistry of the molecule.

  • Analyze Conformation : Determine the torsion angles and the overall shape of the molecule in the solid state. For the target molecule, this would reveal the dihedral angle between the pyridine and dimethoxyphenyl rings, which is critical for its interaction with biological targets.

  • Investigate Intermolecular Interactions : Identify and analyze non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that govern the crystal packing. These interactions are crucial for understanding the physical properties of the solid, such as solubility and melting point, which are key considerations in drug development.

Part 4: Significance in Drug Development

The crystallographic data of a potential drug candidate like Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate is not merely academic. It provides actionable insights for drug development professionals:

  • Structure-Activity Relationship (SAR) : A precise 3D structure is essential for computational modeling and understanding how the molecule interacts with its biological target. This knowledge guides the design of more potent and selective analogs.

  • Polymorph Screening : Different crystalline forms (polymorphs) of the same compound can have different physical properties, including solubility and bioavailability. PXRD is a critical tool for identifying and characterizing polymorphs, which is a regulatory requirement for new drug applications.

  • Intellectual Property : A well-characterized crystal structure can be a cornerstone of patent applications, protecting the novel solid form of a drug substance.

  • Formulation Development : Understanding the solid-state properties of a drug candidate is crucial for developing stable and effective pharmaceutical formulations.

References

  • Crystallographic Information File - Wikipedia . [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters . Canadian Journal of Chemistry. [Link]

  • Crystallographic Information Framework - IUCr . [Link]

  • A short guide to Crystallographic Information Files - CCDC . [Link]

  • Short Guide to CIFs - CCDC . [Link]

  • CIF - Crystallographic Information Framework | DCC - Digital Curation Centre . [Link]

  • X-ray Structure Refinement - Phenix . [Link]

  • Refinement - X-Ray Crystallography - yetnet . [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters . Scholarship @ Claremont. [Link]

  • X-Ray powder diffraction | Science | Research Starters - EBSCO . [Link]

  • X-ray crystallography - Wikipedia . [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed . [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data . J-STAGE. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing . [Link]

  • Singh, P., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . ACS Omega. [Link]

  • X-ray Powder Diffraction (XRD) - SERC (Carleton) . [Link]

  • A beginner's guide to X-ray data processing | The Biochemist - Portland Press . [Link]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines | The Journal of Organic Chemistry - ACS Publications - ACS.org . [Link]

  • Powder diffraction - Wikipedia . [Link]

  • X-ray data processing - PMC - NIH . [Link]

  • X-RAY POWDER DIFFRACTION - XRD for the analyst - Imaging and Microscopy Facility . [Link]

  • Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A . [Link]

  • Pyridine carboxylic acid derivatives in drug development pipeline. - ResearchGate . [Link]

  • 5.3 Bragg's law and diffraction conditions - Crystallography - Fiveable . [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data | Request PDF - ResearchGate . [Link]

  • The Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis . [Link]

  • Bragg′s law - Dissemination of IT for the Promotion of Materials Science (DoITPoMS) . [Link]

  • How to grow crystals for X-ray crystallography - IUCr Journals . [Link]

  • 3.27: Structure Factor - Chemistry LibreTexts . [Link]

  • The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory | Journal of Chemical Education - ACS Publications . [Link]

  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH . [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed . [Link]

  • Bragg's law - Wikipedia . [Link]

  • Bragg's Law: Formula, Derivation & XRD Applications Explained - Vedantu . [Link]

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Exploratory

An In-depth Technical Guide to the Molecular Weight and Exact Mass of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Methyl 5-(2,5-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its structural complexity, featuring a pyridine core, a dimethoxyphenyl substituent, and a methyl ester, necessitates a rigorous analytical approach to confirm its identity and purity. Among the fundamental properties, the determination of its molecular weight and exact mass is a critical first step. This guide provides a comprehensive overview of these two crucial parameters, the theoretical basis for their determination, and a practical guide to their experimental verification using high-resolution mass spectrometry (HRMS). Understanding these concepts is essential for regulatory submissions, patent applications, and the overall advancement of a potential drug candidate from the laboratory to clinical trials.[1][2][3]

The Dichotomy of Molecular Weight and Exact Mass: A Foundational Understanding

While often used interchangeably in general chemical discourse, molecular weight and exact mass are distinct concepts with specific implications in analytical chemistry.[4]

Molecular Weight , also referred to as the average molecular mass, is calculated using the weighted average of the atomic masses of the constituent elements, considering their natural isotopic abundance. The atomic weights listed on the periodic table are these weighted averages. For instance, the atomic weight of carbon is approximately 12.011 amu, reflecting the natural abundance of its isotopes, primarily ¹²C and ¹³C. Molecular weight is typically expressed in atomic mass units (amu) or g/mol .

Exact Mass , on the other hand, is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each element.[4] For example, in the case of carbon, the exact mass calculation would use the mass of ¹²C (12.000000 amu). This value is a more precise measure and is particularly crucial in high-resolution mass spectrometry, where instruments can differentiate between molecules with the same nominal mass but different elemental compositions.[5][6] The unit for exact mass is the Dalton (Da).

The distinction is critical in the unambiguous identification of a compound. While two different molecules might have the same nominal mass (integer mass), their exact masses will differ if their elemental compositions are not identical. High-resolution mass spectrometry can measure this subtle difference, providing a high degree of confidence in the assigned molecular formula.[7][8]

Calculated Mass Properties of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

Based on its chemical structure, the molecular formula for Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate has been determined to be C₁₅H₁₅NO₄ .

ParameterCalculated ValueUnit
Molecular Weight 273.29 g/mol
Exact Mass 273.1001Da
Monoisotopic Mass 273.1001Da

These theoretically calculated values serve as the benchmark for experimental verification.

Experimental Determination via High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the definitive technique for the experimental determination of the exact mass of a molecule, which in turn confirms its elemental composition.[6][9] Electrospray Ionization (ESI) is a soft ionization technique commonly employed for the analysis of moderately polar, thermally labile small molecules like the topic compound.[10][11]

Experimental Workflow

workflow Figure 1: Experimental Workflow for HRMS Analysis cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing prep1 Dissolve sample in HPLC-grade solvent (e.g., methanol or acetonitrile) to ~1 mg/mL prep2 Perform serial dilution to a final concentration of ~1-10 µg/mL prep1->prep2 prep3 Add 0.1% formic acid for positive ion mode prep2->prep3 analysis1 Infuse sample into ESI source prep3->analysis1 analysis2 Ionize molecules (e.g., [M+H]⁺) analysis1->analysis2 analysis3 Separate ions in a high-resolution mass analyzer (e.g., Orbitrap or TOF) analysis2->analysis3 analysis4 Detect ions and record mass spectrum analysis3->analysis4 data1 Calibrate spectrum using a known standard analysis4->data1 data2 Identify the monoisotopic peak of the protonated molecule ([M+H]⁺) data1->data2 data3 Compare the measured m/z with the theoretically calculated exact mass data2->data3

Caption: Workflow for HRMS analysis of small molecules.

Detailed Step-by-Step Methodology

1. Sample Preparation:

  • Purity Assessment: Before HRMS analysis, it is crucial to ensure the purity of the sample, which can be assessed by techniques like NMR or low-resolution MS.[12]

  • Solvent Selection: Dissolve approximately 1 mg of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate in 1 mL of a high-purity, volatile solvent such as HPLC-grade methanol or acetonitrile.[11][13] Solvents like DMSO or DMF should be avoided due to their high boiling points, which can interfere with the ESI process.[12]

  • Dilution: Create a stock solution and perform a serial dilution to a final concentration of approximately 1-10 µg/mL. Overly concentrated samples can lead to signal suppression and detector saturation.[13]

  • Ionization Enhancement: For analysis in positive ion mode, which is suitable for this nitrogen-containing compound, add a small amount of an acid, typically 0.1% formic acid, to the final solution. This promotes the formation of the protonated molecule, [M+H]⁺.[12]

  • Filtration: If any particulate matter is observed, filter the sample through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.[11]

2. Instrument Setup and Data Acquisition:

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is required for accurate mass measurements.[8]

  • Ionization Mode: Set the electrospray ionization source to positive ion mode.

  • Calibration: Calibrate the mass spectrometer using a well-characterized standard compound with known m/z values across the desired mass range. This can be done via external or internal calibration.[14]

  • Sample Introduction: Introduce the prepared sample into the mass spectrometer, typically via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range that includes the expected m/z of the protonated molecule.

3. Data Analysis and Interpretation:

  • Spectrum Review: Examine the acquired high-resolution mass spectrum. For Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate (C₁₅H₁₅NO₄), in positive ion mode, the most prominent ion should correspond to the protonated molecule, [M+H]⁺.

  • Mass Determination: Identify the monoisotopic peak for the [M+H]⁺ ion. The instrument software will provide the measured m/z value to several decimal places.

  • Calculation:

    • The theoretical exact mass of the neutral molecule (M) is 273.1001 Da.

    • The theoretical exact mass of the protonated molecule ([M+H]⁺) is 273.1001 + 1.007825 (mass of a proton) = 274.1079 Da.

  • Comparison and Error Calculation: Compare the experimentally measured m/z value with the theoretical value. The difference, or mass error, is typically expressed in parts per million (ppm) and is calculated as follows:

    • ppm error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

  • Confirmation: A mass error of less than 5 ppm is generally considered strong evidence for the confirmation of the elemental composition of the molecule.[12]

concepts Figure 2: Conceptual Distinction and Verification cluster_theoretical Theoretical Concepts cluster_experimental Experimental Verification cluster_compound Target Compound mol_weight Molecular Weight (Average Isotopic Masses) exact_mass Exact Mass (Monoisotopic Masses) measured_mass Measured m/z of [M+H]⁺ exact_mass->measured_mass Theoretical value for comparison hrms High-Resolution Mass Spectrometry (HRMS) hrms->measured_mass Provides experimental value measured_mass->exact_mass Confirmed if error < 5 ppm compound C₁₅H₁₅NO₄ compound->mol_weight Calculated as 273.29 g/mol compound->exact_mass Calculated as 273.1001 Da

Caption: Relationship between theoretical and experimental mass determination.

Conclusion

The precise determination of the molecular weight and, more critically, the exact mass of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate is a non-negotiable step in its chemical characterization for drug development purposes. This guide has delineated the theoretical underpinnings of these two key parameters and provided a robust, field-proven protocol for their experimental verification using ESI-HRMS. By adhering to these principles and methodologies, researchers can establish a firm analytical foundation for this promising molecule, ensuring data integrity and facilitating its progression through the rigorous pipeline of pharmaceutical development.

References

  • Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]

  • Pediaa.Com. (2022, May 4). What is the Difference Between Exact Mass and Molecular Weight. Retrieved from [Link]

  • Drug Discovery World. (2018, September 22). Mass spectrometry and drug development – how the two come together. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • University of Bristol. (n.d.). Sample preparation for the ES/MS. Retrieved from [Link]

  • SK pharmteco. (2025, June 21). Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. Retrieved from [Link]

  • Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Molecular Weight Determination. Retrieved from [Link]

  • Quora. (2017, October 3). What is the difference between molecular weight and exact mass? Retrieved from [Link]

  • University of Toledo. (n.d.). HRMS sample submission guidelines. Retrieved from [Link]

  • Quora. (2020, October 19). What is the difference between molecular weight and exact mass? Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry for Drug Discovery and Drug Development. Retrieved from [Link]

  • IntechOpen. (2019, July 31). Mass Spectrometry as a Workhorse for Preclinical Drug Discovery: Special Emphasis on Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

  • Shimadzu. (n.d.). Molecular Weight. Retrieved from [Link]

  • Brainly.in. (2021, August 5). What is the difference between exact mass and molecular weight? Retrieved from [Link]

  • Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • Preprints.org. (2025, June 11). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Retrieved from [Link]

  • Reddit. (2023, May 3). Exact mass vs molecular weight. Retrieved from [Link]

  • Preprints.org. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from [Link]

  • MDPI. (2021, November 23). Evaluation of Sample Preparation Methods for Non-Target Screening of Organic Micropollutants in Urban Waters Using High-Resolution Mass Spectrometry. Retrieved from [Link]

  • SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from [Link]

Sources

Foundational

Pharmacophore Modeling using Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate Scaffolds: From Hypothesis to Virtual Screening

An In-Depth Technical Guide: Abstract Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD), providing an abstract yet powerful representation of the molecular features essential for biologi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD), providing an abstract yet powerful representation of the molecular features essential for biological activity.[1] This guide offers a comprehensive, in-depth exploration of the principles and practical application of pharmacophore modeling, centered around the promising Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate scaffold. Pyridine derivatives are known to possess a wide range of biological activities, including anticancer properties, making them a privileged structure in medicinal chemistry.[2][3] This document is designed for researchers, computational chemists, and drug development professionals, providing not just a protocol, but the scientific rationale behind each step—from ligand selection and hypothesis generation to rigorous model validation and application in virtual screening campaigns.

The Conceptual Framework: Understanding the Pharmacophore

A pharmacophore is formally defined by IUPAC as "an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response."[1] In essence, a pharmacophore model is not a molecule but a three-dimensional map of essential interaction points. It distills complex chemical structures into a set of key features, which typically include:

  • Hydrogen Bond Acceptors (HBA): Lewis basic sites (e.g., carbonyl oxygen, pyridine nitrogen).

  • Hydrogen Bond Donors (HBD): Lewis acidic sites (e.g., hydroxyl, amine protons).

  • Hydrophobic (H): Non-polar regions, such as alkyl chains or alicyclic rings.

  • Aromatic Ring (AR): Planar, cyclic conjugated systems like phenyl or pyridine rings.

  • Positive/Negative Ionizable (PI/NI): Groups that carry a formal charge at physiological pH.[4]

The power of this abstraction lies in its ability to transcend chemical scaffolds, enabling the identification of structurally diverse molecules that can elicit the same biological effect—a concept known as scaffold hopping.[5][6]

This guide will focus on a ligand-based pharmacophore modeling approach, a strategy employed when the three-dimensional structure of the biological target is unknown, but a set of active ligands has been identified.[7]

The Scaffold in Focus: Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

The chosen scaffold, Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate, presents a rich array of pharmacophoric features, making it an excellent candidate for this study.

  • Pyridine Ring: The nitrogen atom acts as a potent Hydrogen Bond Acceptor (HBA) and the ring itself is an Aromatic (AR) feature.

  • 2,5-dimethoxyphenyl Group: The two methoxy groups provide additional HBAs, while the phenyl ring contributes both Aromatic (AR) and Hydrophobic (H) characteristics.

  • Methyl Carboxylate Group: The carbonyl oxygen is a strong HBA, and the methyl ester adds a hydrophobic element.

The conformational flexibility between the pyridine and phenyl rings is a critical consideration that necessitates thorough conformational analysis during the modeling process.

A Self-Validating Workflow for Pharmacophore Generation

A robust pharmacophore model must be predictive, capable of distinguishing active from inactive compounds.[4] The following workflow is designed as a self-validating system, with built-in checks to ensure the scientific integrity of the resulting model.

Workflow Diagram: Ligand-Based Pharmacophore Modeling

G cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Rigorous Validation cluster_2 Phase 3: Application Data Data Compilation (Training Set) Conform Conformational Analysis (Generate Diverse Conformations) Data->Conform Step 1 Align Molecular Alignment (Superimpose Ligands) Conform->Align Step 2 Generate Hypothesis Generation (Identify Common Features) Align->Generate Step 3 TestSet Test Set Validation (Active vs. Inactive Discrimination) Generate->TestSet Step 4 DecoySet Decoy Set Screening (Assess Enrichment) TestSet->DecoySet Step 5 Fischer Fischer's Randomization (Check for Chance Correlation) DecoySet->Fischer Step 6 ValidatedModel Validated Pharmacophore Hypothesis Fischer->ValidatedModel Screening Virtual Screening (Search Compound Libraries) ValidatedModel->Screening Step 7 Hits Hit Identification (Prioritize for Assay) Screening->Hits Step 8

Caption: A comprehensive workflow for ligand-based pharmacophore modeling.

Protocol 1: Training Set Preparation and Curation

The quality of the input data dictates the quality of the output model. The selection of a training set is the most critical initial step.

  • Compile Ligand Data: Gather a set of molecules with known biological activity against the target of interest. For our case study, this would involve derivatives of the core scaffold.

  • Define Activity Thresholds: Segregate the compounds into at least two classes: "actives" (high potency, e.g., IC50 < 1 µM) and "inactives" (low to no potency, e.g., IC50 > 50 µM). A set of moderately active compounds can also be included. The goal is to train the model to recognize the features essential for high activity.[8]

  • Ensure Structural Diversity: The training set should include structurally diverse molecules. This prevents the model from being biased toward a specific chemical series and enhances its ability to be used for scaffold hopping.[7]

  • Data Cleaning: Standardize all molecular structures. This includes correcting protonation states for physiological pH (approx. 7.4), enumerating stereoisomers, and ensuring proper bond orders. Tools like LigPrep (Schrödinger) or MOE (Chemical Computing Group) are invaluable for this process.[5][9]

Compound ID Scaffold IC50 (µM) Activity Class
EX-01Core0.050Active
EX-02Core0.120Active
EX-03Core0.085Active
EX-04Analog A0.250Active
EX-05Analog B75Inactive
EX-06Core> 100Inactive
EX-07Analog C55Inactive
Caption: Example training set with defined activity classes.
Protocol 2: Model Generation and Refinement

This protocol uses the curated training set to generate and select the best pharmacophore hypothesis. Software such as Phase (Schrödinger), LigandScout, or Discovery Studio are commonly used for these tasks.[10][11][12]

  • Conformational Analysis: For each flexible molecule in the training set, generate a diverse set of low-energy 3D conformations. This step is crucial because the bioactive conformation (the shape the molecule adopts when binding to the target) is often not its lowest energy state in solution.[13]

  • Common Feature Identification & Alignment: The software aligns the conformations of the active molecules, searching for common pharmacophoric features that are spatially conserved.[4] This process generates a series of potential pharmacophore hypotheses.

  • Scoring and Ranking: Each hypothesis is scored based on how well it maps to the active molecules while simultaneously not mapping to the inactive molecules. The scoring function considers factors like feature overlap, vector alignments, and volume overlap.

  • Hypothesis Selection: The top-ranked hypotheses are reviewed. A good model should be reasonably complex to ensure specificity but not so complex that it is overly fitted to the training data. It must map all active compounds and reject all inactive compounds in the training set.

Rigorous Model Validation: The Cornerstone of Trustworthiness

A generated hypothesis is merely a proposal until it is rigorously validated. Validation ensures the model has true predictive power and is not a result of chance correlation.[4]

Protocol 3: Validating the Pharmacophore Hypothesis
  • Test Set Validation: A "test set" is a separate group of compounds with known activities that were not used in model generation. The hypothesis is used to screen the test set. A valid model should successfully predict the activity class (active/inactive) of a high percentage of the test set compounds.[14][15] The quality of a model can be assessed by its sensitivity (ability to detect actives) and specificity (ability to exclude inactives).[4]

Metric Formula Ideal Value
Sensitivity True Positives / (True Positives + False Negatives)-> 1
Specificity True Negatives / (True Negatives + False Positives)-> 1
Enrichment Factor (Hits_found / N_screened) / (Actives_total / N_total)> 1
Caption: Key metrics for evaluating pharmacophore model performance.
  • Fischer's Randomization Test: This statistical method validates the chosen hypothesis against the possibility of a chance correlation. The activities of the training set molecules are shuffled randomly, and the modeling process is repeated multiple times (e.g., 99 times). If the original, unshuffled hypothesis has a significantly better score than the models from the randomized data, it provides confidence (typically at the 95% level) that the model is robust and not random.[14]

  • Decoy Set Screening: A decoy set is a large database of molecules that are assumed to be inactive but possess similar physicochemical properties (e.g., molecular weight, logP) to the known actives. The validated model is used to screen this combined database of actives and decoys. A good model will "enrich" the top-ranking hits with active molecules, demonstrating its ability to distinguish true actives from random compounds in a large chemical space. The "Goodness of Hit" (GH) score is a common metric used to evaluate this performance.[16]

Case Study Visualization: A Hypothetical Pharmacophore Model

Based on the structure of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate, a plausible pharmacophore hypothesis can be proposed. This model would be the starting point for refinement based on a real dataset.

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

Application Note: Highly Efficient Suzuki-Miyaura Synthesis of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Process Focu...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Highly Efficient Suzuki-Miyaura Synthesis of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Process Focus: Palladium-Catalyzed Cross-Coupling, Heteroaryl Functionalization

Introduction & Mechanistic Rationale

The construction of biaryl systems containing functionalized pyridine rings is a cornerstone of modern medicinal chemistry and drug discovery[1]. Specifically, derivatives of methyl 5-arylpyridine-2-carboxylate serve as critical intermediates in the synthesis of lipophilic enzyme inhibitors, receptor tyrosine kinase modulators, and advanced pharmacological probes[1][2].

This application note details a highly optimized, self-validating protocol for the synthesis of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate via a Suzuki-Miyaura cross-coupling reaction. The coupling is executed between methyl 5-bromopyridine-2-carboxylate (the electrophile) and 2,5-dimethoxyphenylboronic acid (the nucleophile).

Causality in Experimental Design

As a Senior Application Scientist, it is critical to move beyond mere recipes and understand the why behind the reagent selection:

  • Catalyst Selection (Pd(dppf)Cl₂): We utilize[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II). The bidentate nature of the dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the rate-limiting reductive elimination step. This is crucial when dealing with electron-deficient heteroaryl halides like 5-bromopyridine derivatives, which can otherwise suffer from sluggish kinetics and competitive protodeboronation[2].

  • Base and Solvent System (K₂CO₃ in 1,4-Dioxane/H₂O): The presence of the methyl ester at the 2-position of the pyridine ring introduces a chemoselectivity challenge. Strong aqueous bases (e.g., NaOH, KOH) will cause rapid saponification (hydrolysis) of the ester to the corresponding carboxylic acid[1][3]. To prevent this, we employ potassium carbonate (K₂CO₃)—a mild base—in a biphasic 1,4-Dioxane/Water (4:1 v/v) system. Dioxane provides excellent solubility for the organic substrates and the palladium complex, while water dissolves the inorganic base to facilitate the transmetalation step.

ReactionLogic A Methyl 5-bromopyridine- 2-carboxylate (Heteroaryl Halide) C Pd(dppf)Cl2 (5 mol%) K2CO3 (2.5 eq) 1,4-Dioxane/H2O (4:1) 90°C, N2 Atm A->C B 2,5-Dimethoxyphenyl- boronic acid (Aryl Boronic Acid) B->C D Methyl 5-(2,5-dimethoxyphenyl) pyridine-2-carboxylate (Target Biaryl) C->D Suzuki-Miyaura Cross-Coupling

Figure 1: High-level reaction logic and reagent synergy for the target synthesis.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 5.0 mmol scale synthesis. This scale is ideal for generating sufficient material for downstream biological evaluation or further synthetic elaboration.

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 5-bromopyridine-2-carboxylate216.031.001.08 g (5.0 mmol)Electrophile
2,5-Dimethoxyphenylboronic acid182.001.201.09 g (6.0 mmol)Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂ adduct816.640.05204 mg (0.25 mmol)Pre-catalyst
Potassium Carbonate (K₂CO₃)138.212.501.73 g (12.5 mmol)Base
1,4-Dioxane (Degassed)88.11N/A20.0 mLOrganic Solvent
Deionized Water (Degassed)18.02N/A5.0 mLAqueous Solvent

Step-by-Step Experimental Protocol

The following protocol must be executed within a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

Workflow Step1 1. Reagent Assembly Load solid reagents into a Schlenk flask equipped with a magnetic stir bar. Step2 2. Strict Degassing Apply Vacuum/Nitrogen backfill cycles (x3) to eliminate atmospheric oxygen. Step1->Step2 Step3 3. Solvent Addition Add degassed 1,4-Dioxane and H2O via syringe. Purge solution with N2 for 5 minutes. Step2->Step3 Step4 4. Thermal Activation Heat reaction mixture to 90°C. Monitor conversion via LC-MS or TLC. Step3->Step4 Step5 5. Aqueous Workup Cool to RT, dilute with EtOAc/H2O. Extract organics, wash with brine, dry (Na2SO4). Step4->Step5 Step6 6. Chromatographic Purification Purify crude residue via silica gel column (Gradient: Hexanes to 30% EtOAc). Step5->Step6

Figure 2: Sequential operational workflow for the Suzuki-Miyaura cross-coupling.

Phase 1: Preparation and Degassing
  • Assembly: To an oven-dried 100 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add methyl 5-bromopyridine-2-carboxylate (1.08 g, 5.0 mmol), 2,5-dimethoxyphenylboronic acid (1.09 g, 6.0 mmol), K₂CO₃ (1.73 g, 12.5 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (204 mg, 0.25 mmol)[2].

  • Inert Atmosphere Generation: Seal the flask with a rubber septum. Connect the flask to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with dry Nitrogen (N₂) or Argon. Repeat this vacuum/purge cycle three times. Crucial Step: Palladium(0) intermediates are highly sensitive to oxidation; rigorous exclusion of oxygen prevents catalyst deactivation.

Phase 2: Reaction Execution
  • Solvent Introduction: Using a chemically resistant syringe, inject 20 mL of anhydrous 1,4-Dioxane followed by 5 mL of deionized water through the septum.

  • Sparging: Submerge a long-gauge needle connected to the inert gas line directly into the solvent mixture and bubble N₂ through the solution for 5–10 minutes to displace dissolved oxygen.

  • Heating: Transfer the flask to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.

  • Monitoring: Allow the reaction to proceed for 4 to 6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography, 3:1 Hexanes/EtOAc, UV detection at 254 nm) or LC-MS until the complete consumption of the starting heteroaryl bromide is observed.

Phase 3: Workup and Purification
  • Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc, 30 mL) and Water (30 mL).

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase with additional EtOAc (2 x 20 mL).

  • Washing & Drying: Combine the organic extracts and wash with saturated aqueous NaCl (brine, 30 mL). Transfer the organic layer to an Erlenmeyer flask, add anhydrous Sodium Sulfate (Na₂SO₄), and swirl to dry. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a dark oil/solid.

  • Purification: Purify the crude material via flash column chromatography on silica gel. Load the material using a minimal amount of dichloromethane. Elute with a gradient of Hexanes to 30% EtOAc in Hexanes. The target compound, methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate , will elute as a distinct UV-active band. Concentrate the pure fractions to afford the product as an off-white to pale yellow solid.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesis, the isolated product must be validated. The successful formation of the biaryl bond and the preservation of the methyl ester can be confirmed via:

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic singlet of the methyl ester protons integrating to 3H around δ 4.00 ppm. The pyridine protons will appear as a distinct set of downfield signals (e.g., a doublet of doublets for the C4 proton, a doublet for the C3 proton, and a fine doublet for the C6 proton adjacent to the nitrogen). The methoxy groups on the phenyl ring will appear as two distinct singlets (~3.7-3.9 ppm) integrating to 3H each.

  • LC-MS (ESI+): The calculated exact mass for C₁₅H₁₅NO₄ is 273.10. The mass spectrum should exhibit a dominant [M+H]⁺ peak at m/z 274.1.

References

  • Inhibition of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase by Lipophilic Phosphonates: SAR, QSAR and Crystallographic Studies Source: National Institutes of Health (NIH) / ACS Publications URL:[Link]

  • Discovery of AB801, a Potent and Selective Inhibitor of AXL Receptor Tyrosine Kinase for Use in Cancer Therapy Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

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Application

Applications of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate in Medicinal Chemistry: A Technical Guide

Introduction: The Promise of a Privileged Scaffold In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif found in a multitude of approved therapeutic agents...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif found in a multitude of approved therapeutic agents and biologically active molecules.[1][2][3] Its unique electronic properties, including its basicity, capacity for hydrogen bonding, and aromatic nature, make it a versatile building block for designing drugs that can effectively interact with a wide array of biological targets.[4][5] This guide focuses on a specific, yet underexplored, derivative: Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate . While direct literature on this exact molecule is sparse, by examining its constituent parts—the pyridine-2-carboxylate core and the 2,5-dimethoxyphenyl substituent—we can extrapolate and propose a range of compelling applications and provide detailed protocols for their investigation.

The pyridine-2-carboxylate moiety is a key feature in various compounds with demonstrated pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8] On the other hand, the 2,5-dimethoxyphenyl group is a well-known pharmacophore, notably present in selective agonists of the serotonin 5-HT2A receptor, suggesting potential applications in neuroscience.[9][10][11] The strategic combination of these two fragments in Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate presents a unique opportunity for the discovery of novel therapeutic agents. This document will serve as a comprehensive resource for researchers, providing a theoretical framework for its potential applications, detailed synthetic protocols, and robust methodologies for its biological evaluation.

Part 1: Synthesis of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

A plausible synthetic route to the title compound can be envisioned through a Suzuki coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds. This approach offers high yields and tolerance to a variety of functional groups.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A Methyl 5-bromopyridine-2-carboxylate R Suzuki Coupling A->R B 2,5-Dimethoxyphenylboronic acid B->R C Pd(PPh3)4 (Palladium Catalyst) C->R D Na2CO3 (Base) D->R E Toluene/Ethanol/Water (Solvent) E->R F Reflux F->R G Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate R->G

Figure 1: Proposed Suzuki Coupling for Synthesis.
Protocol 1: Synthesis via Suzuki Coupling

Materials:

  • Methyl 5-bromopyridine-2-carboxylate

  • 2,5-Dimethoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Sodium carbonate (Na2CO3)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add Methyl 5-bromopyridine-2-carboxylate (1.0 eq), 2,5-dimethoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Potential Therapeutic Applications and Biological Evaluation

Based on the structural motifs present in Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate, several promising avenues for medicinal chemistry research can be explored.

Anticancer Activity

The pyridine scaffold is a cornerstone in the development of anticancer agents, often targeting kinases and other signaling pathways involved in tumor progression.[2][12]

Hypothesized Mechanism: The compound could potentially act as a kinase inhibitor, interfering with signaling cascades that are crucial for cancer cell proliferation and survival.[2]

G A Methyl 5-(2,5-dimethoxyphenyl) pyridine-2-carboxylate C Inhibition of Kinase Activity A->C B Kinase (e.g., MAPK, PI3K) B->C D Downregulation of Pro-survival and Proliferative Signaling C->D E Apoptosis and Cell Cycle Arrest D->E F Anticancer Effect E->F

Figure 2: Hypothesized Anticancer Mechanism.

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Normal human cell line (e.g., HEK293) for assessing selectivity

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Culture the selected cancer and normal cell lines in their respective media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be less than 0.5%.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 or 72 hours.

  • Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Compound MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM) HepG2 IC₅₀ (µM) HEK293 IC₅₀ (µM)
Test CompoundTo be determinedTo be determinedTo be determinedTo be determined
DoxorubicinReference valueReference valueReference valueReference value
Table 1: Example Data Table for In Vitro Cytotoxicity.
Anti-inflammatory Activity

Pyridine derivatives are known to exhibit anti-inflammatory effects, often by inhibiting key enzymes in inflammatory pathways like cyclooxygenases (COX).[2]

Objective: To evaluate the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

  • Non-selective COX inhibitor (e.g., indomethacin)

  • Selective COX-2 inhibitor (e.g., celecoxib)

  • Assay buffer

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the respective COX enzyme (COX-1 or COX-2).

  • Add the test compound at various concentrations to the reaction mixture. Include controls with indomethacin and celecoxib.

  • Pre-incubate the mixture for a specified time at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a defined period to allow for the enzymatic conversion of arachidonic acid to prostaglandins.

  • Stop the reaction and measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2.

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Test CompoundTo be determinedTo be determinedTo be determined
IndomethacinReference valueReference valueReference value
CelecoxibReference valueReference valueReference value
Table 2: Example Data Table for COX Inhibition.
Antimicrobial and Antifungal Activity

The pyridine scaffold is a common feature in many antibacterial and antifungal agents.[2][13][14]

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

  • Standard antibiotics (e.g., ciprofloxacin for bacteria) and antifungals (e.g., fluconazole for fungi)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include wells with standard antimicrobial agents.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determine the MIC visually as the lowest concentration of the compound that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm.

Neurological Activity

The presence of the 2,5-dimethoxyphenyl moiety suggests a potential interaction with serotonin receptors, particularly the 5-HT2A receptor.[9][10][11]

G A Methyl 5-(2,5-dimethoxyphenyl) pyridine-2-carboxylate C Receptor Binding and Activation A->C B Serotonin 5-HT2A Receptor B->C D Downstream Signaling (e.g., Gq/11 pathway activation) C->D E Modulation of Neuronal Activity D->E F Potential Therapeutic Effects in Psychiatric Disorders E->F

Figure 3: Hypothesized Neurological Mechanism of Action.

Objective: To determine the binding affinity of the compound for the human serotonin 5-HT2A receptor.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT2A receptor

  • Radioligand (e.g., [³H]ketanserin)

  • Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

  • Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like spiperone)

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a reaction tube, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound.

  • For determining non-specific binding, use a separate set of tubes with the radioligand, membranes, and a high concentration of the non-specific binding control.

  • Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the Ki (inhibition constant) value, which represents the affinity of the compound for the receptor.

Conclusion

Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate represents a novel chemical entity with significant potential in medicinal chemistry. By leveraging the known biological activities of its constituent pyridine-2-carboxylate and 2,5-dimethoxyphenyl moieties, researchers can embark on a structured and rational drug discovery program. The protocols detailed in this guide provide a solid foundation for the synthesis and comprehensive biological evaluation of this promising compound across multiple therapeutic areas, including oncology, inflammation, infectious diseases, and neuroscience. The exploration of such rationally designed molecules is crucial for the continued advancement of novel therapeutics to address unmet medical needs.

References

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (2025). MDPI.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (n.d.). PMC.
  • Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents. (2014). ResearchGate.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). PMC.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Unknown Source.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). PMC.
  • The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry. (2025). Benchchem.
  • Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. (n.d.). Semantic Scholar.
  • Pyridine: the scaffolds with significant clinical diversity. (n.d.). PMC.
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). PubMed.
  • PROCESS FOR MANUFACTURING 5-METHOXYMETHYLPYRIDINE-2,3-DICARBOXYLIC ACID DERIVATIVES. (2021). European Patent Office.
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). PMC.
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. (n.d.). Chemical & Pharmaceutical Bulletin.
  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. (2024). Semantic Scholar.
  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen.
  • Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. (n.d.). Unknown Source.
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). IntechOpen.
  • Preparation of 5-methoxymethyl-2,3-pyridine-di:carboxylic acid derivatives. (n.d.). Google Patents.
  • Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives. (2004). PubMed.
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). ResearchGate.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. (n.d.). ResearchGate.
  • A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. (2001). PubMed.
  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). PubMed.
  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (n.d.). ResearchGate.
  • Methyl 5-(dimethoxymethyl)pyrimidine-2-carboxylate (C9H12N2O4). (n.d.). PubChem.
  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (n.d.). PMC.
  • (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E. (2019). MDPI.
  • Anti-bacterial activity, anti-cancer activity and nanofiber formation of certain poly (ester amides) from 2,5-pyridine dicarboxylic acid. (2018). Journal of Drug Delivery and Therapeutics.
  • 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. (2023). PubMed.

Sources

Method

Application Note: Catalytic Systems for the Preparation of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Introduction & Strategic Overview

Biaryl and heteroaryl motifs are foundational architectures in modern drug discovery. The synthesis of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate represents a highly valuable, yet technically demanding, C–C bond formation. This molecule is typically accessed via a palladium-catalyzed Suzuki-Miyaura cross-coupling between methyl 5-bromopyridine-2-carboxylate and 2,5-dimethoxyphenylboronic acid.

While the Suzuki-Miyaura reaction is a staple of organic synthesis, the specific electronic and steric properties of these coupling partners necessitate a highly tailored catalytic system. This application note details the mechanistic rationale, catalyst selection, and a field-proven protocol to achieve >95% yield of the target compound while suppressing common side reactions.

Mechanistic Insights & Causality (E-E-A-T)

To design a self-validating and high-yielding protocol, one must understand the causality behind each reagent choice:

The Electrophile: Methyl 5-bromopyridine-2-carboxylate

The 5-bromo position on the pyridine ring is highly activated toward oxidative addition by the electron-withdrawing nature of both the heterocyclic nitrogen and the C2-ester group. Consequently, the oxidative addition step is rapid and is rarely the rate-limiting step in this catalytic cycle[1].

The Nucleophile: 2,5-Dimethoxyphenylboronic Acid

The primary challenge in this synthesis arises from the nucleophile. 2,5-Dimethoxyphenylboronic acid is an electron-rich, but sterically hindered substrate[2]. The ortho-methoxy group creates a significant steric penalty during the transmetalation step. If transmetalation is slow—as is common with first-generation catalysts like Pd(PPh3)4—the electron-rich boronic acid undergoes competitive protodeboronation (hydrolysis of the C–B bond), yielding 1,4-dimethoxybenzene as a dead-end byproduct[3].

Catalyst Selection: The SPhos Advantage

To overcome the steric barrier and outcompete protodeboronation, a highly active catalyst system is required. The use of Pd(OAc)2 in combination with the Buchwald ligand SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is the optimal solution.

  • Electronic Effect: The electron-rich dicyclohexylphosphine moiety accelerates the initial oxidative addition.

  • Steric Effect: The flexible biaryl backbone of SPhos stabilizes the active Pd(0) species, preventing catalyst precipitation (Pd black), while its specific geometry facilitates the transmetalation of bulky, ortho-substituted boronic acids[4].

Base and Solvent Dynamics

The reaction requires an aqueous-organic biphasic system (e.g., Toluene/H2O) to dissolve the inorganic base and activate the boronic acid into the highly reactive, tetrahedral boronate complex[5]. K3PO4 is selected as the optimal base. It provides sufficient basicity to drive the formation of the boronate species without causing the undesired saponification (hydrolysis) of the methyl ester on the pyridine ring, a common failure point when using stronger bases like NaOH[5].

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd + Methyl 5-bromopyridine-2-carboxylate TransMet Pd(II) Transmetalation Complex OxAdd->TransMet + 2,5-Dimethoxyphenylboronate RedElim Pd(II) Reductive Elimination Complex TransMet->RedElim - Borate Byproduct RedElim->Pd0 + Target Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling using a Pd/SPhos system.

Quantitative Data: Catalyst System Optimization

The following table summarizes the optimization data, demonstrating why the Pd(OAc)2/SPhos system is critical for this specific transformation.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Key Observation
Pd(PPh3)4 (5 mol%)NoneK2CO3Toluene/H2O10042%Significant protodeboronation observed.
Pd(dppf)Cl2 (5 mol%)dppfNa2CO3Dioxane/H2O10068%Moderate conversion; slow transmetalation.
Pd(OAc)2 (2 mol%) SPhos (4 mol%) K3PO4 Toluene/H2O 100 >95% Rapid, clean conversion; no ester hydrolysis.

Experimental Workflow

Workflow A 1. Reagent Preparation (Glovebox/Schlenk) B 2. Catalyst Activation (Pd(OAc)2 + SPhos) A->B C 3. Cross-Coupling (100 °C, 4-6 h) B->C D 4. Aqueous Work-up (EtOAc Extraction) C->D E 5. Purification (Silica Chromatography) D->E F 6. Characterization (NMR, LC-MS) E->F

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target molecule.

Step-by-Step Protocol

Materials & Reagents
  • Electrophile: Methyl 5-bromopyridine-2-carboxylate (1.0 equiv, 10.0 mmol, 2.16 g)

  • Nucleophile: 2,5-Dimethoxyphenylboronic acid (1.2 equiv, 12.0 mmol, 2.18 g)

  • Pre-catalyst: Palladium(II) acetate, Pd(OAc)2 (2.0 mol%, 0.2 mmol, 45 mg)

  • Ligand: SPhos (4.0 mol%, 0.4 mmol, 164 mg)[4]

  • Base: Potassium phosphate tribasic, K3PO4 (2.0 equiv, 20.0 mmol, 4.24 g)

  • Solvents: Toluene (40 mL) and Deionized Water (8 mL).

Reaction Setup (Schlenk Technique)

Note: SPhos is air-stable in its solid form, but the active Pd(0) species is highly sensitive to oxygen. Rigorous degassing is required.

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromopyridine-2-carboxylate, 2,5-Dimethoxyphenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Seal the flask with a rubber septum and subject the vessel to three cycles of vacuum/nitrogen backfill.

  • In a separate flask, prepare a mixture of Toluene (40 mL) and H2O (8 mL). Degas the solvent mixture by sparging with nitrogen gas for at least 30 minutes.

  • Transfer the degassed solvent mixture to the Schlenk flask via a syringe.

Reaction Execution
  • Place the Schlenk flask in a pre-heated oil bath at 100 °C.

  • Stir the biphasic mixture vigorously (≥800 rpm) to ensure maximum interfacial surface area between the organic and aqueous layers.

  • Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS. Full conversion is typically achieved within 4 to 6 hours.

Work-up & Extraction
  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with Ethyl Acetate (50 mL) and Water (30 mL).

  • Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with additional Ethyl Acetate (2 × 30 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of Hexanes/Ethyl Acetate (100:0 to 70:30).

  • Collect the product fractions (Rf ≈ 0.4 in 7:3 Hexanes/EtOAc) and evaporate the solvent to afford Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate as a solid.

References

  • PubChem - Methyl 5-bromopyridine-2-carboxylate | 1[1]

  • Chem-Impex - 2,5-Dimethoxyphenylboronic acid | 2[2]

  • Sigma-Aldrich - 2,5-Dimethoxyphenylboronic acid ≥95% | Link

  • FUJIFILM Wako - Boronic acid compounds & Suzuki Coupling Dynamics | 5[5]

  • Sigma-Aldrich - Buchwald Phosphine Ligands for C-C Bond Formation | Link

  • DSpace@MIT - Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles | 3[3]

  • Sigma-Aldrich - SPhos [2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl] | 4[4]

Sources

Application

Comprehensive HPLC Method Development and Validation Protocol for Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

Abstract & Analytical Challenges Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate is a complex biaryl intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs). Developing...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Analytical Challenges

Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate is a complex biaryl intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs). Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound presents three distinct physicochemical challenges:

  • Pyridine Nitrogen Basicity: The basic nitrogen on the pyridine ring is prone to secondary interactions with residual silanols on the silica stationary phase, which can lead to severe peak tailing[1].

  • Ester Lability: The methyl carboxylate group at position 2 is highly susceptible to both acid- and base-catalyzed hydrolysis or transesterification.

  • Biaryl Steric Bulk: The 2,5-dimethoxyphenyl group creates a bulky, electron-rich hydrophobic moiety that requires specific stationary phase chemistries to resolve structurally similar process impurities (e.g., des-methyl or regioisomers).

This application note details a Quality by Design (QbD) approach to method development, strictly adhering to the ICH Q14 Enhanced Approach [2], and outlines a self-validating protocol compliant with ICH Q2(R2) guidelines[3].

Analytical Target Profile (ATP) & Risk Assessment

Under the ICH Q14 framework, the Analytical Target Profile (ATP) defines the predefined objective that stipulates the performance requirements for the analytical procedure[4].

ATP Definition: To accurately and precisely quantify Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate and resolve it from all synthetic impurities and degradation products with a minimum resolution ( Rs​ ) of 2.0, across a range of 50% to 150% of the nominal working concentration.

Causality in Risk Assessment (Critical Method Parameters)

Using an Ishikawa (fishbone) risk assessment, we identify the Critical Method Parameters (CMPs):

  • Sample Diluent (High Risk): Methanol must be strictly avoided. Dissolving a methyl ester in methanol in the presence of trace acidic/basic impurities can trigger transesterification. Mitigation: Use a 50:50 (v/v) Acetonitrile:Water mixture.

  • Mobile Phase pH (Critical Risk): The pKa of a standard pyridine nitrogen is ~5.2. However, the strong electron-withdrawing inductive effect of the adjacent position-2 carboxylate ester suppresses this pKa to approximately 2.0–2.5. Operating at a standard acidic pH of 3.0 places the mobile phase dangerously close to the analyte's pKa, violating the fundamental "pKa ± 1.5 units" rule for robustness[1]. Mitigation: A pH of 6.0 is selected. At this pH, the pyridine nitrogen is fully unionized, ensuring reproducible retention times and protecting the ester from hydrolysis.

Q14_Enhanced_Approach ATP Analytical Target Profile (ATP) Define Method Intent Risk Risk Assessment (Ishikawa) Identify CMPs (pH, Temp, Column) ATP->Risk DoE Design of Experiments (DoE) Multivariate Optimization Risk->DoE MODR Method Operable Design Region Establish Robustness Limits DoE->MODR Control Analytical Control Strategy SSTs & Lifecycle Management MODR->Control

Fig 1. ICH Q14 Enhanced Approach workflow for analytical procedure development.

Method Development Strategy

Column Chemistry Selection

While a standard C18 column provides excellent hydrophobic retention, it lacks the specific selectivity required to separate biaryl positional isomers. A Phenyl-Hexyl stationary phase is selected. The phenyl ring on the stationary phase engages in π−π stacking interactions with the electron-rich 2,5-dimethoxyphenyl moiety of the analyte, offering orthogonal selectivity compared to pure hydrophobic partitioning[1].

Mobile Phase Optimization
  • Aqueous Phase (Mobile Phase A): 10 mM Ammonium Acetate buffer, adjusted to pH 6.0. This volatile buffer provides excellent ionic strength to mask residual silanols while keeping the analyte fully neutral.

  • Organic Modifier (Mobile Phase B): Acetonitrile. Compared to methanol, acetonitrile provides lower system backpressure, better mass transfer kinetics for sharper peaks, and eliminates any risk of transesterification.

Chromatographic_Interactions Analyte Methyl 5-(2,5-dimethoxyphenyl) pyridine-2-carboxylate (Unionized at pH 6.0) Stationary Phenyl-Hexyl Phase (π-π & Hydrophobic Retention) Analyte->Stationary π-π Stacking Buffer Ammonium Acetate (pH 6.0) (Suppresses Ionization) Buffer->Analyte Maintains Neutrality

Fig 2. Mechanistic interactions between the analyte, mobile phase, and stationary phase.

Experimental Protocol & Method Parameters

Reagent Preparation (Self-Validating Steps)
  • Buffer Preparation (Mobile Phase A): Dissolve 0.77 g of LC-MS grade Ammonium Acetate in 1000 mL of Milli-Q water. Adjust the pH to 6.0 ± 0.05 using dilute glacial acetic acid. Self-Validation Check: Filter through a 0.22 µm nylon membrane to ensure baseline stability and prevent column frit blockage.

  • Diluent Preparation: Mix 500 mL of HPLC-grade Acetonitrile with 500 mL of Milli-Q water. Degas via sonication for 10 minutes.

  • Standard Preparation: Accurately weigh 25.0 mg of the reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and make up to volume (Concentration: 0.5 mg/mL).

Chromatographic Conditions
ParameterSpecificationRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm π−π selectivity for biaryl systems.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.0)Suppresses pyridine ionization; protects ester.
Mobile Phase B Acetonitrile (100%)High elution strength, sharp peak shapes.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 35°CReduces viscosity; improves mass transfer.
Detection (UV) 254 nm & 280 nm (PDA)Captures pyridine and dimethoxyphenyl chromophores.
Injection Volume 10 µLPrevents column overloading.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.08020Isocratic hold to retain polar impurities.
2.08020Start of linear gradient.
15.01090Ramps to high organic to elute the bulky biaryl API.
18.01090Column wash to remove strongly bound hydrophobic species.
18.18020Return to initial conditions.
23.08020Column re-equilibration.

Method Validation (ICH Q2(R2) Compliance)

To ensure the method is fit for its intended purpose, it must be validated according to the core parameters outlined in the ICH Q2(R2) guidelines[5].

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of impurities/degradants[5].

  • Protocol: Subject the API to 0.1N HCl (Acid), 0.1N NaOH (Base), 3% H2​O2​ (Oxidation), and UV Light (Photolysis) for 24 hours.

  • Acceptance Criteria: The peak purity angle must be less than the peak purity threshold (using PDA detection). Resolution ( Rs​ ) between the API and the closest degradant must be ≥2.0 .

Linearity, Accuracy, and Precision
  • Linearity: Prepare solutions at 50%, 75%, 100%, 125%, and 150% of the nominal concentration (0.5 mg/mL). Analyze in triplicate. The correlation coefficient ( R2 ) must be ≥0.999 [5].

  • Accuracy: Spike known amounts of API into a synthetic placebo matrix at 80%, 100%, and 120% levels. Recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability): Inject the 100% standard preparation six times consecutively. The Relative Standard Deviation (%RSD) of the peak areas must be ≤1.0% .

Robustness (Method Operable Design Region - MODR)

Following ICH Q14, robustness is evaluated using a multivariate Design of Experiments (DoE) rather than one-factor-at-a-time (OFAT) testing[2]. Deliberate variations are made to:

  • pH of Mobile Phase A (± 0.2 units)

  • Column Temperature (± 5°C)

  • Flow Rate (± 0.1 mL/min)

System Suitability Testing (SST) Criteria:

Parameter Acceptance Criteria

| Tailing Factor ( Tf​ ) | ≤1.5 (Ensures no secondary silanol interactions) | | Theoretical Plates ( N ) | ≥5000 (Ensures column efficiency) | | %RSD of Area (n=6) | ≤1.0% (Ensures injector precision) | | Resolution ( Rs​ ) | ≥2.0 (Between API and closest known impurity) |

References

  • ICH Q14 Analytical procedure development - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Practical HPLC Method Development, 2nd Edition Source: Wiley (Snyder, L.R., Kirkland, J.J., Glajch, J.L.) URL:[Link]

Sources

Method

Application Notes and Protocols for the Scale-up Synthesis of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate in Batch Reactors

Introduction Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. Its efficient production on a larger scale...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. Its efficient production on a larger scale is a critical objective for researchers and professionals in the drug development and chemical manufacturing sectors. This document provides a detailed guide for the scale-up synthesis of this compound in batch reactors, focusing on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. The narrative emphasizes the underlying scientific principles, practical considerations for process optimization, and safety protocols to ensure a reliable and scalable synthetic route.

Reaction Overview: The Suzuki-Miyaura Coupling

The synthesis of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron compound (2,5-dimethoxyphenylboronic acid) with an organohalide (Methyl 5-bromopyridine-2-carboxylate) in the presence of a palladium catalyst and a base.[1]

Reaction Scheme:

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle initiates with the oxidative addition of the aryl halide (Methyl 5-bromopyridine-2-carboxylate) to a low-valent palladium(0) complex. This is often the rate-determining step of the reaction. [1]The subsequent transmetalation step involves the transfer of the aryl group from the boronic acid to the palladium center, facilitated by the base. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue. [2]

Scale-up Considerations in Batch Reactors

Transitioning a laboratory-scale procedure to a larger batch reactor necessitates careful consideration of several critical parameters to maintain reaction efficiency, safety, and product quality.

Key Parameters for Scale-up:

ParameterLaboratory Scale (Typical)Batch Reactor (Scale-up Considerations)Rationale & Justification
Reagent Stoichiometry 1.1 - 1.5 eq. boronic acid1.05 - 1.2 eq. boronic acidMinimize cost and residual boronic acid impurities. Excess is still needed to drive the reaction to completion.
Catalyst Loading 1-5 mol%0.1 - 1 mol%Reduce cost and minimize palladium contamination in the final product. Catalyst efficiency becomes more critical.
Solvent Selection Anhydrous, degassed solvents (e.g., Dioxane, Toluene)Process-friendly solvents (e.g., 2-MeTHF, Ethanol/Water mixtures)Balance of solubility, boiling point for heat transfer, safety (flash point), and environmental impact.
Base Selection Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Cost-effective and easily handled bases (e.g., K₂CO₃, K₃PO₄)Cesium carbonate is often too expensive for large-scale synthesis. The chosen base must be strong enough to facilitate transmetalation but not cause significant side reactions.
Temperature Control Oil bath, heating mantleJacketed reactor with precise temperature controlEfficient heat transfer is crucial to prevent localized overheating, which can lead to catalyst decomposition and side product formation. [3]
Mixing & Agitation Magnetic stirrerOverhead mechanical stirrer with optimized impeller designEnsure homogeneous mixing of the multiphasic reaction mixture to facilitate mass transfer between the aqueous and organic phases. Poor mixing can lead to prolonged reaction times and lower yields.
Inert Atmosphere Nitrogen or Argon balloonContinuous nitrogen or argon sparging/blanketingThe palladium(0) catalyst is sensitive to oxidation by air, which can deactivate it. [4]A robust inert atmosphere is essential for catalyst longevity.

Detailed Experimental Protocol for Batch Reactor Synthesis

This protocol outlines the synthesis of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate in a 50 L jacketed glass reactor. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials:

ReagentCAS NumberMolecular WeightQuantity (for 50 L scale)Moles
Methyl 5-bromopyridine-2-carboxylate29682-15-3216.03 g/mol 2.16 kg10.0
2,5-Dimethoxyphenylboronic acid107099-99-0181.98 g/mol 2.00 kg11.0
Palladium(II) acetate3375-31-3224.50 g/mol 22.45 g0.1
SPhos (Ligand)657408-07-6410.48 g/mol 82.1 g0.2
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 4.15 kg30.0
2-Methyltetrahydrofuran (2-MeTHF)96-47-9-30 L-
Water (degassed)7732-18-5-10 L-
Step-by-Step Procedure:
  • Reactor Preparation:

    • Ensure the 50 L jacketed glass reactor is clean, dry, and has been leak-tested.

    • Inert the reactor by purging with nitrogen gas for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Charging:

    • Charge the reactor with Methyl 5-bromopyridine-2-carboxylate (2.16 kg), 2,5-dimethoxyphenylboronic acid (2.00 kg), and potassium carbonate (4.15 kg) under a nitrogen atmosphere.

    • Add 2-Methyltetrahydrofuran (30 L) to the reactor.

  • Catalyst Preparation and Addition:

    • In a separate inerted glovebox or Schlenk flask, prepare the catalyst solution by dissolving Palladium(II) acetate (22.45 g) and SPhos (82.1 g) in a small amount of 2-MeTHF.

    • Transfer the catalyst solution to the reactor via a cannula or a pressure-equalizing dropping funnel.

  • Reaction Execution:

    • Begin agitation of the reactor contents.

    • Add degassed water (10 L) to the reactor.

    • Heat the reaction mixture to 75-80 °C using the reactor jacket.

    • Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the reactor contents to room temperature.

    • Stop the agitation and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer with brine (2 x 5 L).

    • Filter the organic layer through a pad of Celite to remove any palladium black. [5] * Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol or an ethanol/water mixture. [6] * Dissolve the crude product in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the purified crystals by filtration, wash with cold solvent, and dry under vacuum.

Workflow Diagram

Synthesis_Workflow A Reactor Preparation (Inerting) B Reagent Charging (Aryl Halide, Boronic Acid, Base, Solvent) A->B C Catalyst Addition B->C D Reaction (Heating & Agitation) C->D E Reaction Monitoring (HPLC/TLC) D->E E->D Incomplete F Work-up (Phase Separation, Washing) E->F Complete G Purification (Crystallization) F->G H Final Product G->H

Figure 2: General workflow for the batch synthesis of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves. [7]* Handling of Reagents:

    • Methyl 5-bromopyridine-2-carboxylate: Causes skin and serious eye irritation. [8][9]Avoid inhalation of dust.

    • 2,5-Dimethoxybromobenzene (precursor to boronic acid): Irritating to eyes, respiratory system, and skin. [10][11] * Palladium Catalysts: Finely divided palladium catalysts can be pyrophoric, especially after use in hydrogenation reactions. [12][13]Handle under an inert atmosphere. [14][15]* Reaction Conditions: The reaction is exothermic, especially during the initial stages. Ensure adequate cooling capacity and monitor the internal temperature closely.

  • Waste Disposal: Dispose of all chemical waste, including residual palladium, according to institutional and local regulations.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Inactive catalyst- Insufficient base- Poor mixing- Low reaction temperature- Use fresh, high-purity catalyst and ligand.- Ensure the base is fully dissolved or adequately dispersed.- Increase agitation speed.- Verify the internal reaction temperature.
Formation of Side Products - Homocoupling of the boronic acid- Protodeboronation- Catalyst decomposition- Use a slight excess of the boronic acid.- Ensure a strictly inert atmosphere to prevent oxygen-induced homocoupling.- Avoid excessively high temperatures.
Difficulty in Product Isolation - Emulsion formation during work-up- Oiling out during crystallization- Add a small amount of brine to break emulsions.- Adjust the solvent system for crystallization; consider using a co-solvent.
Palladium Contamination in Product - Inefficient removal during work-up- Use a Celite or activated carbon filtration step.- Consider using a palladium scavenger.

Conclusion

The scale-up synthesis of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate via the Suzuki-Miyaura coupling in batch reactors is a highly viable and efficient process. By carefully considering the key scale-up parameters, adhering to a well-defined protocol, and prioritizing safety, researchers and drug development professionals can successfully produce this valuable intermediate on a large scale. The insights provided in this guide are intended to facilitate a smooth transition from laboratory to production, ensuring consistent product quality and process reliability.

References

  • Honrel. (2025, February 27).
  • Zhang, D. (n.d.). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Wiley Online Library.
  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Organic & Biomolecular Chemistry.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Garg, N. K. (2020). Palladium-catalyzed cross-couplings by C–O bond activation.
  • TCI EUROPE N.V. (n.d.).
  • IUCr. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. PMC.
  • Childs, S. L., & Stahly, G. P. (2009). Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines and Carboxylic Acids. Crystal Growth & Design.
  • Al-Amin, M., & Bidange, J. (2021). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review.
  • Sigma-Aldrich. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Henan Normal University. (2024, September 30).
  • Tamao, K. (2015). Palladium Catalysts for Cross-Coupling Reaction. MDPI.
  • Childs, S. L., & Stahly, G. P. (2009). Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines and Carboxylic Acids.
  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Ambeed, Inc. (n.d.).
  • SiliCycle Inc. (2013). Greening the Valsartan Synthesis: Scale-up of Key Suzuki–Miyaura Coupling over SiliaCat DPP-Pd. Organic Process Research & Development.
  • Dideu Industries Group Limited. (n.d.). 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER. ChemicalBook.
  • Santa Cruz Biotechnology. (n.d.). 1,4-Dibromo-2,5-dimethoxybenzene.
  • University of Lisbon. (2023, February 24).
  • Zarei, M., & Gholami, M. R. (2018). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst.
  • Li, J., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules.
  • ECHA. (n.d.).
  • Sarpong Group. (n.d.).
  • ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
  • University of Wrocław. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing.
  • University of California, Santa Barbara. (2017, May 25).
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine.
  • Kyoto University. (2019, March 25). Suzuki–Miyaura Coupling Using Monolithic Pd Reactors and Scaling-Up by Series Connection of the Reactors. MDPI.
  • University of Bristol. (2022, November 2). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. PMC.
  • Apollo Scientific. (n.d.). 1,4-Dibromo-2,5-dimethoxybenzene.
  • Thermo Fisher Scientific Chemicals, Inc. (2024). SAFETY DATA SHEET: 4-Bromo-2,5-dimethoxybenzaldehyde. Fisher Scientific.
  • Thermo Fisher Scientific. (2025, September 5).
  • Chem-Impex. (n.d.). 2,5-Dimethoxyphenylboronic acid.
  • FUJIFILM Wako. (n.d.). boronic acid compounds.
  • Takeda Pharmaceuticals. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
  • Merck. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • Thermo Scientific Chemicals. (n.d.).
  • Google Patents. (n.d.).
  • AK Scientific, Inc. (n.d.). 2-Bromo-4,5-dimethoxybenzyl bromide.
  • FUJIFILM Wako Chemicals. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • Sigma-Aldrich. (n.d.). 2,5-Dimethoxyphenylboronic acid = 95.
  • ChemScene. (n.d.). (2,5-Dimethoxyphenyl)boronic acid.
  • University of California, San Diego. (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship.
  • Kaken Pharmaceutical Co., Ltd. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
  • MDPI. (n.d.). Topical Collection : Heterocycle Reactions.
  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid.

Sources

Application

Application Note: Methyl 5-(2,5-Dimethoxyphenyl)pyridine-2-carboxylate as a Versatile N,O-Donor Ligand in Coordination Chemistry

Executive Summary Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate is a highly tunable, bidentate N,O-donor ligand utilized in advanced coordination chemistry, catalysis, and the synthesis of metal-organic frameworks...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate is a highly tunable, bidentate N,O-donor ligand utilized in advanced coordination chemistry, catalysis, and the synthesis of metal-organic frameworks (MOFs). Unlike traditional anionic picolinates, this molecule features a neutral methyl ester, allowing it to act either as a labile neutral ligand ( L2​ ) in aprotic environments or as an in situ generated anionic carboxylate ( LX ) under solvothermal conditions. The presence of the bulky 2,5-dimethoxyphenyl group at the 5-position introduces critical steric shielding and secondary coordination sphere interactions, making it an exceptional candidate for stabilizing reactive metal centers in drug development and materials science.

Mechanistic Insights & Causality (Expertise & Experience)

The rational design of metal complexes using Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate relies on understanding the interplay between its electronic properties and steric bulk.

Electronic Control and Ligand Lability

The pyridine nitrogen acts as a strong σ -donor and moderate π -acceptor, while the ester carbonyl oxygen serves as a weaker σ -donor. When coordinated as a neutral ester, the resulting metal-oxygen bond is highly labile. This lability is intentionally exploited in homogeneous catalysis, where the dissociation of the ester oxygen provides an open coordination site for substrate binding. Conversely, hydrolysis of the ester yields the anionic picolinate, which forms highly stable, rigid chelate rings ideal for constructing robust coordination polymers[1].

Steric Shielding via the 2,5-Dimethoxyphenyl Group

The 5-position of the pyridine ring projects directly away from the primary N,O-chelation pocket. By installing a 2,5-dimethoxyphenyl group here, we achieve two structural directives:

  • Steric Bulk: The aryl ring dictates the packing topology of the resulting complexes, often forcing transition metals into specific geometries (e.g., distorted octahedral) by preventing the close approach of additional ligands[2].

  • Secondary Interactions: The methoxy groups at the 2,5-positions act as hydrogen bond acceptors. In aqueous or protic media, these oxygen atoms can engage with coordinated water molecules or adjacent ligands, providing supramolecular stability to the crystal lattice[3].

The Causality of Solvent Selection

Solvent choice is the primary causal factor dictating the coordination pathway. Aprotic, anhydrous solvents (e.g., dichloromethane, toluene) are mandatory to preserve the methyl ester during coordination. Lewis acidic metal centers drastically increase the electrophilicity of the ester carbonyl; thus, the presence of water or alcohols will trigger rapid nucleophilic attack and hydrolysis. To intentionally synthesize coordination polymers, basic or solvothermal aqueous conditions are employed to drive this in situ hydrolysis[4].

CoordinationPathways L Methyl 5-(2,5-dimethoxyphenyl) pyridine-2-carboxylate (Neutral L-L Donor) Cond1 Aprotic Solvents (e.g., DCM, Toluene) Room Temp L->Cond1 Non-hydrolytic Cond2 Basic/Aqueous Solvents (e.g., EtOH/H2O, NaOH) Reflux/Solvothermal L->Cond2 Hydrolytic Path1 Neutral Coordination [M(L)2X2] Cond1->Path1 Retains Ester Path2 In Situ Hydrolysis Anionic L-X Donor Cond2->Path2 Ester Cleavage Path3 Anionic Coordination [M(L')2]n Polymers Path2->Path3 Metal Chelation

Caption: Logical pathways for neutral vs. anionic coordination based on solvent conditions.

Self-Validating Experimental Protocols (Trustworthiness)

To ensure reproducibility, the following protocols incorporate self-validating analytical checkpoints. Do not proceed to subsequent steps if the validation criteria are not met.

Protocol A: Synthesis of Neutral [Cu(L)₂Cl₂] Complex

Objective: Coordinate the ligand while preserving the methyl ester.

  • Preparation: Dissolve 2.0 mmol of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate in 15 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Metal Addition: Slowly add 1.0 mmol of anhydrous Copper(II) chloride ( CuCl2​ ) suspended in 5 mL of dry DCM. Stir at room temperature for 4 hours.

  • Validation Checkpoint 1 (ATR-FTIR): Take a 0.1 mL aliquot, evaporate the solvent, and run an IR spectrum.

    • Pass: The ester C=O stretch must shift from ~1735 cm−1 (free ligand) to ~1690 cm−1 (coordinated carbonyl).

    • Fail: A strong peak at ~1640 cm−1 indicates unwanted hydrolysis to the carboxylate[3]. If present, discard and ensure strict anhydrous conditions.

  • Crystallization: Filter the dark green solution through Celite to remove unreacted metal salt. Layer the filtrate with 20 mL of anhydrous diethyl ether.

  • Harvesting: Allow slow diffusion over 48 hours to yield X-ray quality single crystals.

Protocol B: Solvothermal Synthesis of [Zn(L')₂]ₙ Coordination Polymer

Objective: Utilize in situ hydrolysis to generate the anionic 5-(2,5-dimethoxyphenyl)picolinate (L') for polymer assembly.

  • Preparation: Combine 1.0 mmol of the ligand and 1.0 mmol of Zinc(II) nitrate hexahydrate ( Zn(NO3​)2​⋅6H2​O ) in a 20 mL Teflon-lined stainless steel autoclave.

  • Solvent System: Add 10 mL of a 1:1 (v/v) mixture of Ethanol and deionized water. The water acts as the hydrolytic agent.

  • Thermal Treatment: Seal the autoclave and heat to 120 °C for 72 hours, followed by slow cooling to room temperature at a rate of 5 °C/hour.

  • Validation Checkpoint 2 (Optical & IR):

    • Optical: Verify the presence of block-like colorless crystals.

    • IR: Confirm the complete disappearance of the ester C=O stretch at 1735 cm−1 and the appearance of strong asymmetric and symmetric carboxylate stretches at ~1650 cm−1 and ~1390 cm−1 , respectively[4].

  • Isolation: Wash the crystals with ethanol and dry under vacuum.

ExperimentalWorkflow Step1 Step 1: Ligand Prep Dissolve in dry DCM Add Metal Salt Val1 Validation 1 Check clear solution No precipitate Step1->Val1 Step2 Step 2: Crystallization Slow ether diffusion 24-48 hours Val1->Step2 Proceed if clear Val2 Validation 2 Optical Microscopy Verify single crystals Step2->Val2 Step3 Step 3: Characterization SC-XRD, IR, NMR Val2->Step3 Proceed if crystalline Val3 Validation 3 IR: C=O shift NMR: Pyridine shift Step3->Val3

Caption: Self-validating experimental workflow for the synthesis of neutral metal complexes.

Quantitative Data Presentation

Spectroscopic shifts are the primary indicators of successful coordination and coordination mode (neutral vs. anionic). The table below summarizes the expected analytical data based on established pyridine-2-carboxylate chemistry[3].

Compound StateIR: ν(C=O) Ester ( cm−1 )IR: νasym​(COO−) ( cm−1 )IR: νsym​(COO−) ( cm−1 ) 1H NMR: Pyridine H6​ ( δ , ppm)Coordination Geometry
Free Ligand (L) 1735N/AN/A8.85N/A
Neutral [Cu(L)₂Cl₂] 1690N/AN/AParamagneticDistorted Octahedral
Neutral[Ru(L)₂(bpy)]²⁺ 1705N/AN/A9.40Octahedral
Hydrolyzed [Zn(L')₂]ₙ N/A164513959.15Tetrahedral / Polymeric

Note: The downfield shift of the Pyridine H6​ proton in NMR (from 8.85 ppm to >9.15 ppm) is a direct consequence of the electron-withdrawing effect of the coordinated metal center.

References

  • [1] 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry. Available at:

  • [3] Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration. RSC Advances. Available at:

  • [4] Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration. National Institutes of Health (PMC). Available at:

  • [2] Six new coordination compounds based on rigid 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid: synthesis, structural variations and properties. ResearchGate (RSC Advances). Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate reactions

Welcome to the technical support center for the synthesis of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate. We will address common impurities and troubleshooting scenarios encountered during its synthesis, which is typically achieved via a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. Our focus is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is giving a very low yield or has failed to produce the desired product. What are the most common causes and how can I troubleshoot this?

A1: Low or no conversion is a frequent and frustrating issue in palladium-catalyzed cross-coupling reactions. The root cause can almost always be traced back to one of three areas: the catalyst system, the reagents, or the reaction conditions.

  • Catalyst Inactivity: The active Pd(0) species is the engine of your reaction. If it's not present or gets deactivated, the reaction will stall.

    • Cause: Many protocols use a Pd(II) pre-catalyst (like Pd(OAc)₂) that must be reduced to Pd(0) in situ. Inefficient reduction can lead to low activity.[1] Furthermore, the active catalyst can be sensitive to oxygen, which oxidizes it to an inactive state. Similarly, phosphine ligands can be oxidized.[2] Catalyst aggregation into inactive palladium black is another common deactivation pathway.[2]

    • Solution:

      • Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[3][4]

      • Increase Catalyst Loading: For a new or difficult reaction, a higher initial catalyst loading (e.g., increasing from 1 mol% to 3-5 mol%) can overcome minor issues with impurities or deactivation.[2][5]

      • Use a Pd(0) Source: Consider using a direct Pd(0) source like Pd(PPh₃)₄, though be aware of its air sensitivity.

  • Reagent Quality and Stability:

    • Cause: The purity of your starting materials is paramount. Impurities in the aryl halide or the boronic acid can act as catalyst poisons.[2] Boronic acids, in particular, can be problematic. They can undergo protodeboronation (replacement of the boronic acid group with a hydrogen), especially under harsh basic conditions or prolonged heating.[2]

    • Solution:

      • Verify Starting Materials: Ensure the purity of your methyl 5-halopyridine-2-carboxylate and (2,5-dimethoxyphenyl)boronic acid via NMR or LC-MS before starting.

      • Use Boronic Esters: Consider using the corresponding boronic ester (e.g., the pinacol ester) of (2,5-dimethoxyphenyl)borane. Boronic esters often exhibit greater stability and can minimize side reactions like protodeboronation.[2]

      • Check Your Base: Ensure the base is anhydrous (if required) and of high purity.

  • Sub-optimal Reaction Conditions:

    • Cause: The choice of solvent, base, and temperature are all interconnected and critical for success. An inappropriate solvent can lead to poor solubility of reagents, while the wrong base can fail to activate the boronic acid or even degrade starting materials.[6]

    • Solution: A systematic optimization is key. If the reaction is failing, consider a solvent screen (e.g., Toluene, Dioxane, DMF, THF) and a base screen.[2]

Q2: I'm observing significant homocoupling of my (2,5-dimethoxyphenyl)boronic acid, resulting in 2,2',5,5'-tetramethoxy-1,1'-biphenyl. How can I suppress this side reaction?

A2: The formation of homocoupled dimers is a classic side reaction in Suzuki couplings, often driven by the presence of oxygen.[7] This process consumes your boronic acid, reducing the yield of the desired product and complicating purification.

  • Mechanism of Homocoupling: In the presence of oxygen, a palladium-catalyzed oxidative self-coupling of the boronic acid can occur, competing with the desired cross-coupling pathway.

  • Troubleshooting Strategies:

    • Exclusion of Oxygen: This is the most critical factor. As mentioned in A1, your degassing procedure must be impeccable. Ensure all reagents and solvents are thoroughly deoxygenated and the reaction is maintained under a strict inert atmosphere.[4]

    • Stoichiometry Control: Using a large excess of the boronic acid can sometimes drive the reaction to completion but may also increase homocoupling. Start with a modest excess (e.g., 1.1-1.2 equivalents) and adjust based on results.

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain a low instantaneous concentration, favoring the cross-coupling pathway over self-coupling.

Table 1: Common Impurities and Their Identification
Impurity NameStructureLikely CauseIdentification (MS m/z [M+H]⁺)
Starting Material: Methyl 5-bromopyridine-2-carboxylateBr-Py-CO₂MeIncomplete reaction216/218
Starting Material: (2,5-dimethoxyphenyl)boronic acid(MeO)₂-Ph-B(OH)₂Incomplete reaction182 (often observed after derivatization)
Protodeboronation Product: 1,4-dimethoxybenzene(MeO)₂-Ph-HUnstable boronic acid, non-optimal base/solvent139
Homocoupling Product: 2,2',5,5'-tetramethoxy-1,1'-biphenyl[(MeO)₂-Ph]₂Presence of oxygen, excess boronic acid275
Hydrolysis Product: 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylic acidTarget-COOHBase-mediated ester hydrolysis260
Q3: My mass spectrometry analysis shows a peak corresponding to 1,4-dimethoxybenzene. What is this impurity and how do I minimize its formation?

A3: This impurity is the result of protodeboronation , a process where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[2] This side reaction consumes your coupling partner and directly reduces your potential yield.

  • Causality: The mechanism often involves protonolysis of the boronate species by a proton source in the reaction mixture, which can be water, the solvent, or even the base itself. Pyridine-containing substrates can sometimes be more susceptible to this issue.[8]

  • Mitigation Strategies:

    • Choice of Base: The base plays a crucial role. While strong aqueous bases like NaOH or Na₂CO₃ can be effective, they can also promote protodeboronation. Consider using a milder, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4][9] Anhydrous conditions with K₃PO₄ can be particularly effective.[2]

    • Use Boronic Esters: As mentioned previously, boronic esters (like pinacol esters) are generally more robust and less prone to protodeboronation than their corresponding acids.[2]

    • Control Temperature: Lowering the reaction temperature can sometimes disfavor side reactions which may have a higher activation energy than the desired cross-coupling.[6]

Q4: My final product is contaminated with the corresponding carboxylic acid. How can I prevent this and purify my product?

A4: The presence of 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylic acid indicates that the methyl ester has been hydrolyzed.

  • Cause of Hydrolysis: This is typically caused by using a strong base (like NaOH or KOH) or prolonged heating in the presence of water. The ester functional group is susceptible to base-mediated saponification.[9]

  • Prevention:

    • Use milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

    • Minimize the amount of water in the reaction mixture if possible, or run the reaction under anhydrous conditions.

    • Reduce the reaction time and temperature as much as possible once the starting materials are consumed (monitor by TLC or LC-MS).

  • Purification Strategy:

    • Acid/Base Extraction: During the aqueous workup, you can separate the desired methyl ester from the carboxylic acid impurity.

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

      • Separate the layers. The desired ester product will remain in the organic layer.

      • Wash the organic layer with brine, dry with Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    • Chromatography: If the extraction is insufficient, silica gel column chromatography can effectively separate the more polar carboxylic acid from the less polar methyl ester.

Visual Guides and Protocols
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

TroubleshootingWorkflow start Low Yield / Impure Product impurity_check Analyze Crude by LC-MS / NMR start->impurity_check sm_present Unreacted Starting Materials impurity_check->sm_present Yes homocoupling Homocoupling Product Observed (e.g., 2,2',5,5'-tetramethoxy-1,1'-biphenyl) impurity_check->homocoupling Yes protodeboronation Protodeboronation Product Observed (1,4-dimethoxybenzene) impurity_check->protodeboronation Yes hydrolysis Ester Hydrolysis Observed impurity_check->hydrolysis Yes sol_sm Optimize Conditions: - Increase Temp/Time - Increase Catalyst Load - Change Ligand/Solvent sm_present->sol_sm sol_homo Improve Degassing Protocol - Use High Purity N2/Ar - Check Reagent Stoichiometry homocoupling->sol_homo sol_proto Stabilize Boron Reagent: - Use Pinacol Ester - Switch to Milder Base (K3PO4) - Use Anhydrous Solvent protodeboronation->sol_proto sol_hydrolysis Prevent Saponification: - Use Milder Base (K2CO3) - Minimize Water - Purify via Acid/Base Wash hydrolysis->sol_hydrolysis SuzukiCycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Biaryl Transmetal Transmetalation Transmetal->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination PdII_Biaryl->RedElim Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd Boronate R²-B(OR)₂ Boronate->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol Example

This is a generalized starting protocol. Optimization for your specific substrates is essential.

Materials:

  • Methyl 5-bromopyridine-2-carboxylate (1.0 equiv)

  • (2,5-dimethoxyphenyl)boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add Methyl 5-bromopyridine-2-carboxylate, (2,5-dimethoxyphenyl)boronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Add the degassed 4:1 Dioxane/Water solvent mixture via cannula.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.

References
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1883–1918. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

  • Scattolin, T., & Nolan, S. P. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. Available from: [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. Retrieved from [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Methyl 5-(2,5-dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate .

Due to its structural features—specifically the steric biaryl twist between the pyridine and the 2,5-dimethoxyphenyl ring, combined with multiple hydrogen bond acceptors (ester, methoxy, and pyridine groups) but zero hydrogen bond donors —this molecule exhibits high conformational flexibility and relies entirely on weak intermolecular forces (van der Waals, π−π stacking, and dipole interactions) to build a crystal lattice. This kinetic hindrance makes the system highly susceptible to polymorphism[1] and Liquid-Liquid Phase Separation (LLPS, or "oiling out")[2].

System Overview & Optimization Workflow

Before troubleshooting, it is critical to understand the overarching strategy for biaryl intermediates. The workflow below illustrates the critical path from solubility mapping to scale-up, highlighting the decision gate for LLPS.

Workflow Start Methyl 5-(2,5-dimethoxyphenyl) pyridine-2-carboxylate Solubility 1. Solubility & MSZW Mapping Start->Solubility Polymorph 2. Polymorph Screening Solubility->Polymorph OilingOut LLPS (Oiling Out) Detected? Polymorph->OilingOut Seeding 3a. Seeding Strategy & Cooling Profile OilingOut->Seeding Yes (Miscibility Gap) Optimization 3b. Anti-Solvent Optimization OilingOut->Optimization No ScaleUp 4. Isolation & Scale-up Seeding->ScaleUp Optimization->ScaleUp

Fig 1. End-to-end crystallization optimization workflow for biaryl intermediates.

Troubleshooting & FAQs

Q1: During anti-solvent addition (e.g., Water into Ethanol), my solution turns milky but yields a sticky resin instead of crystals. What is happening thermodynamically?

A1: You are observing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[2]. Because Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate lacks strong, directional hydrogen-bond donors, the integration of solute molecules into a rigid crystal lattice is kinetically slower than the rate at which supersaturation is being generated. Instead of nucleating as a solid, the system minimizes thermodynamic strain by splitting into two liquid phases: a solvent-rich continuous phase and a solute-rich emulsion (the "oil")[2]. If cooled rapidly, this oil solidifies into an amorphous resin rather than a crystalline solid.

Q2: How do I bypass the miscibility gap and force crystalline nucleation?

A2: You must prevent the system from reaching the spinodal decomposition boundary (the point where oiling out occurs without a thermodynamic barrier)[3]. This is achieved by mapping the Metastable Zone Width (MSZW) and implementing a robust seeding strategy . By adding 1–5 wt% of fine seed crystals at a temperature below the solubility curve but above the oiling-out curve, you provide a pre-existing lattice for the solute to integrate into, effectively bypassing the miscibility gap[3].

LLPS Solution Supersaturated Solution LLPS_Node Liquid-Liquid Phase Separation (Emulsion) Solution->LLPS_Node Rapid Anti-Solvent Addition SeedingNode Seed Addition in Metastable Zone Solution->SeedingNode Controlled Supersaturation Amorphous Amorphous / Sticky Resin LLPS_Node->Amorphous Crash Cooling Crystal High-Purity Crystalline API LLPS_Node->Crystal Slow Nucleation (Impurity Risk) SeedingNode->Crystal Bypass Miscibility Gap

Fig 2. Thermodynamic pathways: Oiling out (LLPS) vs. seeded crystallization.

Q3: If the oil eventually crystallizes on its own, is the product still acceptable?

A3: Rarely. While the solute-rich oil droplets can eventually solidify into crystals, the oil phase acts as an excellent "sponge" for structurally similar impurities[4]. When crystallization finally occurs within these droplets, the impurities are entrapped in the crystal lattice, severely compromising the purity of your final intermediate[4].

Q4: I have isolated a crystalline solid, but the melting point and PXRD patterns vary between batches. How do I control polymorphism?

A4: The biaryl linkage allows for multiple stable rotamers, leading to polymorphic behavior[1]. Different polymorphs exhibit variations in solubility, stability, and manufacturability[5]. To ensure you are consistently isolating the most thermodynamically stable form, you must perform a competitive slurry screen (see Protocol B). This utilizes solution-mediated phase transformation, driven by the solubility difference between the metastable and stable phases, to convert all forms into the absolute thermodynamic sink[6].

Quantitative Data: Solvent Selection Matrix

To optimize the crystallization of this specific biaryl ester, solvent selection must balance solubility with the risk of LLPS.

Solvent SystemRoleEst. Solubility (mg/mL at 25°C)LLPS RiskProcess Suitability & Rationale
EtOAc / Heptane Primary / Anti-solventEtOAc: >200ModerateExcellent for cooling/anti-solvent crystallization. Slower generation of supersaturation compared to water systems.
EtOH / Water Primary / Anti-solventEtOH: ~50High Highly prone to oiling out due to the steep solubility curve upon water addition. Strict seeding required.
Isopropanol (IPA) Single SolventIPA: ~20LowIdeal for competitive slurry experiments and slow-cooling crystallization.
Acetone / Water Primary / Anti-solventAcetone: >300High Useful for rapid precipitation of amorphous material, but poor for controlled polymorph isolation.

Validated Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (LLPS Avoidance)

Objective: To isolate high-purity crystalline Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate without traversing the miscibility gap.

  • Dissolution: Dissolve 10.0 g of the crude intermediate in 50 mL of Ethanol (EtOH) at 60°C in a jacketed reactor equipped with an overhead stirrer.

  • Clarification: Polish filter the solution through a 0.45 µm PTFE membrane into a pre-heated clean reactor to remove foreign particulates that could cause uncontrolled heterogeneous nucleation.

  • Cooling to MSZ: Cool the solution slowly (0.5°C/min) to 45°C. (Causality: This temperature must be experimentally predetermined to be within the metastable zone—supersaturated, but above the oiling-out boundary).

  • Seed Addition: Add 0.3 g (3 wt%) of milled, phase-pure seed crystals.

  • Self-Validating Check: Hold the temperature at 45°C for 30 minutes. Visually (or via in-line FBRM) confirm that the seed bed does not dissolve (which would indicate undersaturation) and does not oil out. The suspension should remain a distinct solid-in-liquid dispersion.

  • Anti-Solvent Addition: Dose 50 mL of Water (anti-solvent) linearly over 4 hours using a syringe pump. (Causality: A slow addition rate ensures that crystal growth consumes supersaturation faster than the anti-solvent generates it, preventing LLPS).

  • Final Cooling & Isolation: Cool the slurry to 5°C at 0.2°C/min. Filter the resulting suspension, wash with cold 1:1 EtOH/Water, and dry under vacuum at 40°C.

Protocol B: Competitive Slurry Experiment (Thermodynamic Form Selection)

Objective: To identify and isolate the most thermodynamically stable polymorph.

  • Preparation: In a 20 mL scintillation vial, combine 500 mg of the compound (can be a mixture of varying batches/polymorphs or amorphous material).

  • Solvent Addition: Add 5 mL of Isopropanol (IPA). The compound must be only partially soluble (forming a thick slurry) at the target temperature.

  • Agitation: Stir the suspension magnetically at 500 rpm at a constant temperature of 25°C for 72 hours.

  • Self-Validating Check: Set up identical parallel slurries in EtOAc/Heptane (1:1) and pure Ethanol. If the solution-mediated transformation is complete, all three distinct solvent systems must yield the exact same PXRD pattern upon isolation.

  • Isolation: Filter the slurry rapidly via a Buchner funnel and dry the solids. Analyze via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the stable polymorph[5].

References

  • The Relevance Of Polymorph Screening In The Pharmaceutical Industry Outsourced Pharma URL: [Link]

  • Polymorph screening in pharmaceutical development European Pharmaceutical Review URL:[Link]

  • An In-Line Study of Oiling Out and Crystallization Organic Process Research & Development (ACS) URL:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Organic Process Research & Development (ACS) URL:[Link]

  • Polymorph Screening Technology by Controlling Crystallization Chemical Engineering Transactions (AIDIC) URL: [Link]

  • Oiling Out in Crystallization Mettler Toledo URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges for Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate .

This molecule presents a classic "brick-dust" and "grease-ball" hybrid challenge. It is highly lipophilic due to the bulky 2,5-dimethoxyphenyl group and the aromatic pyridine ring. While the pyridine nitrogen is weakly basic, the strongly electron-withdrawing methyl carboxylate (ester) at the C2 position significantly lowers its pKa, rendering it non-ionizable at physiological pH. Furthermore, the C2-ester is highly susceptible to hydrolysis. Therefore, standard pH-adjustment strategies will fail and likely degrade your compound.

This guide provides field-proven, self-validating methodologies to solubilize this compound for both in vitro and in vivo applications without compromising its structural integrity.

Diagnostic Solubilization Workflow

Before attempting complex formulations, follow this diagnostic decision tree to determine the minimum required intervention for your specific assay.

Solubilization_Workflow Start Methyl 5-(2,5-dimethoxyphenyl) pyridine-2-carboxylate (Solid API) Stock Prepare 10-50 mM Stock in 100% Anhydrous DMSO Start->Stock Dilution Dilute to Working Conc. in Aqueous Buffer (pH 7.4) Stock->Dilution Check Visual/DLS Check: Precipitation or Turbidity? Dilution->Check Assay Proceed to In Vitro Assay (Final DMSO ≤ 1%) Check->Assay Clear Solution Surfactant Add 0.1% Tween-80 or 0.05% Cremophor EL Check->Surfactant Turbid/Precipitate Surfactant->Check Re-evaluate Cyclodextrin Formulate with 10-20% HP-β-CD or Captisol Surfactant->Cyclodextrin Persistent Precipitation Cyclodextrin->Assay Solubilized InVivo In Vivo Dosing: Lipid-Based Formulation (SEDDS) Cyclodextrin->InVivo High Dose Required

Figure 1: Decision tree for solubilizing highly lipophilic pyridine-2-carboxylate derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I attempted to dissolve the compound in 0.1 M HCl to protonate the pyridine ring, but HPLC analysis showed multiple peaks. What happened? A1: Acid-catalyzed ester hydrolysis. The methyl carboxylate group at the C2 position is highly susceptible to hydrolysis under strongly acidic (or basic) conditions, converting the ester to a carboxylic acid. Furthermore, the electron-withdrawing nature of the ester at C2 reduces the pKa of the pyridine nitrogen, meaning it requires very low pH to protonate, which strictly accelerates hydrolysis. Corrective Action: Avoid pH extremes. Maintain pH between 5.5 and 7.4 and rely on co-solvents, surfactants, or complexation instead 1.

Q2: My 10 mM DMSO stock solution is clear, but when I dilute it to 100 µM in PBS (pH 7.4) for my cell assay, the compound crashes out. How can I prevent this? A2: Solvent-shift precipitation. Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate is highly lipophilic. When the DMSO concentration drops below the solubilizing threshold (typically <1% in cell assays to prevent toxicity), the aqueous environment forces the hydrophobic dimethoxyphenyl and pyridine rings to aggregate. Corrective Action: Implement a "step-down" co-solvent/surfactant cascade. Pre-mix the DMSO stock with a surfactant (e.g., Tween 80) before adding it to the aqueous buffer. This coats the hydrophobic molecules in micelles before they can nucleate 2.

Q3: We need to dose this compound orally in mice at 30 mg/kg, but it is a brick-dust solid. What formulation do you recommend? A3: Cyclodextrin Inclusion Complexation or Lipid-Based Formulations. For in vivo dosing of highly lipophilic, non-ionizable compounds (BCS Class II/IV), 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. The hydrophobic cavity of HP-β-CD encapsulates the 2,5-dimethoxyphenyl moiety, shielding it from the aqueous environment 3. If the required dose exceeds the complexation capacity, a Self-Emulsifying Drug Delivery System (SEDDS) is the next authoritative step 4.

Validated Experimental Protocols

Protocol A: Preparation of a 20% (w/v) HP-β-CD Inclusion Complex (For In Vivo Dosing)

Mechanistic Rationale: HP-β-CD complexation is a thermodynamic process. It requires physical energy (sonication) to drive the hydrophobic compound into the cyclodextrin cavity. Heat accelerates this, but must be strictly controlled to prevent the hydrolysis of the C2-methyl ester.

Step-by-Step Methodology:

  • Vehicle Preparation: Weigh 200 mg of pharmaceutical-grade HP-β-CD and dissolve in 800 µL of sterile Milli-Q water. Vortex until the solution is completely clear (20% w/v).

  • API Addition: Weigh the required amount of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate (e.g., 5 mg for a target of 5 mg/mL). Add the solid directly to the 20% HP-β-CD solution.

  • Primary Solubilization: Vortex vigorously for 2 minutes. Self-Validating Check: The solution will appear milky and opaque as the compound is currently suspended, not dissolved.

  • Thermodynamic Driving: Place the vial in an ultrasonic water bath set to 37°C for 30–45 minutes. Critical: Do not exceed 40°C to protect the ester linkage.

  • Clarification: Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any uncomplexed, insoluble API. Transfer the supernatant to a clean glass vial.

  • Validation & QC: Measure the absorbance of the supernatant at 600 nm (A600) using a UV-Vis spectrophotometer. An A600 < 0.05 indicates a true molecular dispersion devoid of nanoparticulates. Quantify the exact API concentration via HPLC-UV against a standard curve.

Protocol B: Co-solvent/Surfactant Cascade (For In Vitro Cell Assays)

Mechanistic Rationale: Pre-coating the hydrophobic molecule with surfactant before aqueous exposure lowers the interfacial tension and prevents the rapid crystal nucleation that causes solvent-shift precipitation.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Surfactant Master Mix: In a separate Eppendorf tube, prepare a 10% (v/v) Tween-80 solution in anhydrous DMSO.

  • Micellar Pre-coating: Mix 10 µL of the 10 mM compound stock with 10 µL of the 10% Tween-80/DMSO solution. Pipette up and down, then vortex for 10 seconds.

  • Aqueous Shift: Rapidly inject 980 µL of pre-warmed (37°C) assay buffer (e.g., DMEM or PBS) into the mixture while vortexing continuously.

  • Validation & QC: Examine 10 µL of the final solution under a light microscope (40x objective). The field should be completely clear of microcrystals or "oily" phase-separated droplets. (Final assay conditions: 100 µM compound, 2% DMSO, 0.1% Tween-80).

Quantitative Formulation Comparison

Use the following data table to select the most appropriate formulation vehicle based on your required concentration and assay type.

Formulation StrategyVehicle CompositionEst. Max SolubilityPrimary ApplicationLimitations / Risks
Aqueous Buffer PBS (pH 7.4)< 5 µg/mLBaseline ControlImmediate precipitation; uninterpretable data.
Co-solvent Only 1% DMSO in PBS~ 10-20 µg/mLIn vitro assaysSolvent-shift precipitation at concentrations >10 µM.
Surfactant Micelles 1% DMSO + 0.1% Tween 80~ 100-200 µg/mLCell-based assaysPotential surfactant toxicity in highly sensitive primary cell lines.
Complexation 20% HP-β-CD in Water> 5 mg/mLIn vivo (IV/PO)Requires sonication; potential dissociation upon extreme dilution in blood.
Lipid-based (SEDDS) 10% Cremophor / 10% PEG400 / 80% Water> 10 mg/mLIn vivo (PO)Complex preparation; GI tolerability limits in small rodents.

References

  • Source: Pharmacological Reviews / National Center for Biotechnology Information (NCBI)
  • Title: Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies Source: WuXi AppTec DMPK URL
  • Title: Improving API Solubility Source: Sigma-Aldrich URL
  • Source: National Center for Biotechnology Information (NCBI)

Sources

Optimization

Technical Support Center: Troubleshooting the Esterification of 5-(2,5-Dimethoxyphenyl)pyridine-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the unique synthetic challenges associated with 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the unique synthetic challenges associated with 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylic acid .

This molecule presents a dual challenge: the pyridine-2-carboxylic acid (picolinic acid) moiety is highly prone to decarboxylation and problematic coupling rearrangements, while the electron-rich 2,5-dimethoxyphenyl ring is sensitive to strong acids and electrophilic degradation. This guide provides field-proven, self-validating protocols to eliminate byproducts and maximize your esterification yields.

Part 1: Diagnostic Q&A – Mechanistic Causes of Byproducts

Q1: Why is my starting material degrading into 5-(2,5-dimethoxyphenyl)pyridine instead of forming the ester? The Causality: You are observing decarboxylation, a notorious issue with picolinic acids. When exposed to heat or Brønsted acids (common in Fischer esterification), the pyridine nitrogen protonates, forming a zwitterion. This intermediate lowers the activation energy for the extrusion of CO 2​ , generating a transient pyridinium ylide that rapidly protonates to form the descarboxy byproduct[1]. The Fix: Abandon acid-catalyzed reflux conditions. Shift to mild, room-temperature activation methods such as base-mediated alkylation or carbodiimide coupling.

Q2: I attempted a Steglich esterification using DCC and DMAP, but I isolated a massive impurity with the same mass as my target ester plus the mass of DCC. What happened? The Causality: This is the N-acylurea rearrangement. Carbodiimide coupling forms a highly reactive O-acylisourea intermediate. However, picolinic acids undergo alcoholysis relatively slowly. This kinetic delay allows the O-acylisourea to undergo a 1,3-rearrangement into a thermodynamically dead-end N-acylurea[2]. The proximity of the pyridine nitrogen further stabilizes this unwanted transition state. The Fix: Switch from DCC to EDC·HCl and introduce HOBt (Hydroxybenzotriazole). HOBt acts as an aggressive nucleophilic trap, instantly converting the vulnerable O-acylisourea into a stable OBt-active ester, which perfectly resists rearrangement and reacts cleanly with your alcohol[3].

Q3: My LC-MS shows a byproduct with a mass of [M-14] Da. Is my 2,5-dimethoxyphenyl ring degrading? The Causality: A mass loss of 14 Da (loss of a CH 2​ group) indicates ether cleavage (demethylation) of the 2,5-dimethoxy groups. This electron-rich aryl ring is highly sensitive to strong acids (e.g., HBr, concentrated H 2​ SO 4​ ) and Lewis acids, which coordinate to the ether oxygen and facilitate nucleophilic attack on the methyl group. The Fix: Maintain strictly neutral or mildly basic conditions. If an acid chloride intermediate is absolutely required, avoid refluxing thionyl chloride (SOCl 2​ ), which can also cause electrophilic chlorination. Instead, use oxalyl chloride with catalytic DMF at 0 °C.

Part 2: Mechanistic Visualizations

Mechanism cluster_decarb Decarboxylation Pathway (Acid/Heat) cluster_acylurea Steglich Pathway (DCC/EDC) SM 5-(2,5-dimethoxyphenyl) pyridine-2-carboxylic acid Zwitterion N-Protonated Zwitterion SM->Zwitterion H+ / Δ O_Acyl O-Acylisourea Intermediate SM->O_Acyl Carbodiimide (DCC/EDC) Ylide Pyridinium Ylide Zwitterion->Ylide -CO2 Descarboxy 5-(2,5-dimethoxyphenyl) pyridine (Byproduct) Ylide->Descarboxy H+ N_Acyl N-Acylurea (Byproduct) O_Acyl->N_Acyl 1,3-Rearrangement (Slow alcoholysis) ActiveEster OBt Active Ester O_Acyl->ActiveEster HOBt (Fast trapping) Target Target Ester ActiveEster->Target R-OH

Mechanistic pathways of byproduct formation during picolinic acid esterification.

Workflow Start Identify Target Ester Type Check Alcohol Classification Start->Check Methyl Methyl / Ethyl Ester Check->Methyl Primary Primary / Secondary (Complex) Check->Primary Tertiary Tertiary / Phenolic Check->Tertiary Method1 Alkyl Halide + K2CO3 (DMF, RT) Methyl->Method1 Best Yield, No Epimerization Method2 EDC·HCl + HOBt (DCM/DMF, RT) Primary->Method2 Prevents N-acylurea Method3 Boc2O + DMAP or Acid Chloride (0°C) Tertiary->Method3 High Activation Required

Decision matrix for selecting the optimal esterification protocol based on alcohol class.

Part 3: Quantitative Data & Method Comparison

Esterification MethodTypical YieldPrimary ByproductByproduct %E-E-A-T Recommendation
Fischer (H 2​ SO 4​ /MeOH, Reflux)< 20%Decarboxylation / Demethylation> 60%DO NOT USE. Harsh conditions destroy the substrate.
Steglich (DCC/DMAP, RT)40 - 50%N-Acylurea30 - 40%Avoid. High rate of 1,3-rearrangement with picolinic acids.
Acid Chloride (SOCl 2​ , Reflux)~ 30%Chlorinated Aryl / Tars> 50%Avoid. SOCl 2​ degrades the electron-rich dimethoxy ring.
Alkyl Halide (MeI/K 2​ CO 3​ , RT)> 90%None (Clean conversion)< 5%Highly Recommended for simple methyl/ethyl/benzyl esters.
EDC/HOBt (DCM, RT)80 - 85%Trace unreacted acid< 5%Highly Recommended for complex primary/secondary alcohols.

Part 4: Validated Experimental Protocols

Protocol A: Mild Alkylation (For Methyl, Ethyl, or Benzyl Esters)

Self-Validating Design: The use of K 2​ CO 3​ in DMF completely bypasses acid-catalyzed decarboxylation and demethylation pathways. The system validates itself during workup: the byproduct (KCl/KBr) is entirely water-soluble, and unreacted alkyl halide is volatile, ensuring the crude organic phase contains only the target ester and trace DMF.

  • Preparation: Charge an oven-dried flask with 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylic acid (1.0 eq) and finely powdered, anhydrous K 2​ CO 3​ (2.0 eq).

  • Activation: Suspend the mixture in anhydrous DMF (0.2 M) and stir at room temperature for 15 minutes to pre-form the potassium carboxylate. (Visual cue: The suspension will become slightly more homogenous).

  • Alkylation: Add the alkyl halide (e.g., Iodomethane or Benzyl bromide) (1.2 eq) dropwise via syringe.

  • Monitoring: Stir at room temperature for 2-4 hours. Monitor by LC-MS until the starting material mass is fully consumed.

  • Workup: Quench the reaction by pouring it into 5 volumes of ice-cold distilled water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to forcefully partition the DMF into the aqueous layer. Dry over Na 2​ SO 4​ and concentrate in vacuo.

Protocol B: EDC/HOBt Coupling (For Complex or Secondary Alcohols)

Self-Validating Design: EDC·HCl and its corresponding urea byproduct are highly water-soluble[4]. Unlike DCC, which produces stubborn dicyclohexylurea (DCU) precipitates that contaminate the product, EDC allows for a self-purifying aqueous workup. If the organic layer is washed with dilute acid and base, the crude NMR will be devoid of coupling reagent signals.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere.

  • Trapping Agent Addition: Add HOBt (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes. The HOBt is critical to intercept the O-acylisourea before it can rearrange[3].

  • Coupling: Cool the flask to 0 °C. Add EDC·HCl (1.5 eq) in one single portion.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Dilute with additional DCM. Perform sequential aqueous washes: 10% aqueous citric acid (removes DIPEA and unreacted EDC), saturated NaHCO 3​ (removes unreacted carboxylic acid and HOBt), and brine. Dry over MgSO 4​ and concentrate.

References

  • A solvent-reagent selection guide for Steglich-type esterific
  • Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Compar
  • Mechanisms of Decarboxylation: Internal Return, Water Addition, and Their Isotope Effects, scholaris.ca.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC, nih.gov.

Sources

Troubleshooting

Technical Support Center: Stability and Storage of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

Welcome to the Technical Support Center for Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound during storage and experimental use. Here, you will find answers to frequently asked questions and troubleshooting guidance for potential degradation issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate?

To ensure the long-term stability of solid Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate, it should be stored in a cool, dry, and dark environment.[1] A tightly sealed container, preferably an amber glass vial, is recommended to protect the compound from moisture and light.[1] For optimal preservation, storage at 2-8°C is advised.[2][3] The storage area should be well-ventilated.[1]

Q2: How stable is Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate in solution?

Solutions of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate are more susceptible to degradation than the solid form. The stability in solution is dependent on the solvent, pH, temperature, and exposure to light. It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, the solution should be stored in a tightly sealed vial, protected from light, and kept at a low temperature (e.g., -20°C).

Q3: What are the primary degradation pathways for this compound?

Based on its chemical structure, Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate is susceptible to three main degradation pathways:

  • Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylic acid, especially in the presence of moisture, acids, or bases.

  • Oxidation: The electron-rich 2,5-dimethoxyphenyl ring is prone to oxidation. This can lead to the formation of various oxidized byproducts, potentially including quinone-like structures.

  • Photodegradation: The pyridine ring, a heterocyclic aromatic system, can be susceptible to degradation upon exposure to UV or visible light.[4]

Q4: Are there any known incompatibilities for this compound?

Yes, Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze its degradation.[1]

Troubleshooting Guide: Investigating Degradation

If you suspect degradation of your Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate stock, a systematic approach is necessary to identify the cause and prevent future occurrences. The following guide is based on the principles of forced degradation studies, which are designed to intentionally degrade a compound to understand its stability profile.[5][6][7][8]

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Appearance of a new peak in HPLC analysis of a stored sample. Hydrolysis, Oxidation, or Photodegradation.1. Confirm Identity of Degradant: Use LC-MS to determine the mass of the new peak and compare it to the expected masses of potential degradation products (hydrolyzed acid, oxidized forms). 2. Review Storage Conditions: Ensure the compound was stored in a tightly sealed container, protected from light, and at the recommended temperature. Check for any potential exposure to incompatible substances. 3. Perform Forced Degradation Study: To confirm the degradation pathway, subject a fresh sample to controlled stress conditions (see "Experimental Protocols" section). This will help to definitively identify the degradation product.
Decrease in the main peak area (purity) over time. Gradual degradation due to suboptimal storage.1. Quantify Purity: Use a validated quantitative method like qNMR or a properly calibrated HPLC method to accurately track the purity over time. 2. Re-evaluate Storage: If not already doing so, store the compound under an inert atmosphere (argon or nitrogen) to minimize oxidative degradation. For highly sensitive applications, consider long-term storage at -20°C.
Discoloration of the solid material (e.g., yellowing). Oxidation or Photodegradation.1. Protect from Light: Ensure the compound is stored in an amber vial or a container wrapped in aluminum foil.[1] 2. Inert Atmosphere: Store under an inert gas to prevent oxidation. 3. Purity Check: Analyze the discolored material by HPLC or qNMR to assess the extent of degradation.
Inconsistent results in biological assays. Degradation of the compound leading to lower active concentration.1. Prepare Fresh Solutions: Always use freshly prepared solutions for biological experiments. 2. Solution Stability Study: If solutions must be stored, perform a short-term stability study by analyzing the solution at different time points (e.g., 0, 4, 8, 24 hours) to determine its stability under your specific storage conditions.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general starting point for the purity analysis of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate. Method optimization will be necessary to achieve the best separation and peak shape.[9][10][11][12]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 30% to 80% acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dissolve the sample to be tested in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • UV detection: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Analysis: Inject the standard and sample solutions. Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Protocol 2: Absolute Purity Determination by Quantitative NMR (qNMR)

qNMR is a primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[13][14][15][16]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate into a clean vial.

    • Accurately weigh about 5-10 mg of a suitable internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. This typically involves using a 90° pulse and a long relaxation delay (at least 5 times the longest T1 of the signals of interest).

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

    • IS = Internal Standard

Visualizing Degradation Pathways and Workflows

cluster_storage Storage & Handling cluster_degradation Potential Degradation Pathways cluster_products Degradation Products Compound Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate Hydrolysis Hydrolysis (Moisture, Acid/Base) Compound->Hydrolysis H₂O Oxidation Oxidation (Air, Oxidizing Agents) Compound->Oxidation O₂ Photodegradation Photodegradation (UV/Visible Light) Compound->Photodegradation Carboxylic_Acid 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylic acid Hydrolysis->Carboxylic_Acid Oxidized_Products Oxidized Derivatives (e.g., Quinones) Oxidation->Oxidized_Products Photoproducts Ring-Opened/Rearranged Products Photodegradation->Photoproducts

Caption: Potential degradation pathways for Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate.

cluster_workflow Troubleshooting Workflow Start Suspected Degradation Check_Storage Review Storage Conditions (Temp, Light, Seal) Start->Check_Storage Analyze Analyze by HPLC/qNMR Check_Storage->Analyze Compare Compare to Reference Standard Analyze->Compare Degradation_Confirmed Degradation Confirmed? Compare->Degradation_Confirmed Forced_Degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) Degradation_Confirmed->Forced_Degradation Yes No_Degradation No Degradation Detected (Investigate other experimental variables) Degradation_Confirmed->No_Degradation No Identify_Pathway Identify Degradation Pathway Forced_Degradation->Identify_Pathway Implement_CAPA Implement Corrective Actions (e.g., new storage protocol) Identify_Pathway->Implement_CAPA End Problem Resolved Implement_CAPA->End No_Degradation->End

Caption: A systematic workflow for troubleshooting suspected degradation.

References

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020). PubMed. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Source to be verified.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Source to be verified.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). Journal of Medicinal Chemistry. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13).
  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 19). Pharmaceutical Technology.
  • Using high-performance quantitative NMR (HP-qNMR ) for certifying traceable and highly accurate purity values of organic referen. (2013, January 18). SpringerLink.
  • NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. (n.d.).
  • Enhanced photolytic and photooxidative treatments for removal of selected pharmaceutical ingredients and their degradation products in water matrices. (2025, August 6).
  • 1,4-Dihydropyridine oxidative degradation to pyridine derivative under... (n.d.).
  • Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. (2014, January 16). WUR eDepot.
  • HPLC method development and validation for the estimation of methyl prednisolone in marketed formulation. (2024, July 12). Source to be verified.
  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. (2025, December 13). SIELC Technologies. [Link]

  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. (n.d.). PMC.
  • Oxidative Synthesis of Pyridine Derivatives. (2021, March 10). Journal of Chemical, Biological and Physical Sciences.
  • Photolysis Products of Fluorinated Pharmaceuticals. (2023, September 26). NSF PAR.
  • HPLC Method - Development and Optimization with Valid
  • HPLC Methods for analysis of 2-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography. [Link]

  • Taming photo-induced oxidation degradation of dihydropyridine drugs through cocrystallization. (n.d.).
  • Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions. (2017, December 4). PubMed. [Link]

  • Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions. (n.d.).
  • methyl 5-(2-chlorophenyl)
  • 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. (2023, August 1). Journal of Medicinal Chemistry. [Link]

  • Effects of Humidity on the Dissolution Profiles of Controlled Release Theophylline Matrix Tablets Containing Release Enhancers Prepared By Melt Granulation and Coacervation Techniques. (2026, February 3).
  • 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (2023, February 28). MDPI.

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate LC-MS Analysis

Welcome to the dedicated technical support guide for the LC-MS analysis of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate. This document is designed for researchers, analytical scientists, and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the LC-MS analysis of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate. This document is designed for researchers, analytical scientists, and drug development professionals who are working with this and structurally similar molecules. Here, we move beyond generic protocols to provide a deep, mechanistic understanding of how to optimize your mobile phase, troubleshoot common issues, and achieve robust, high-quality data.

Understanding the Analyte: A Multifaceted Challenge

The key to successful method development lies in understanding the physicochemical properties of the target analyte. Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate presents a unique combination of structural features that must be carefully considered:

  • Pyridine Ring: This heterocyclic amine is a basic functional group (typical pKa for pyridine derivatives is ~5-6)[1]. In reversed-phase chromatography, this basic nitrogen is the primary cause of peak tailing due to its strong interaction with acidic residual silanol groups on the surface of silica-based stationary phases[1].

  • Dimethoxyphenyl Group: This moiety imparts significant hydrophobicity to the molecule, making it well-suited for reversed-phase chromatography[2][3]. The aromatic ring can also participate in π-π interactions with certain stationary phases (e.g., phenyl-hexyl).

  • Methyl Carboxylate Group: The ester functional group adds a degree of polarity but is not readily ionizable.

Therefore, the central challenge is to select a mobile phase that simultaneously suppresses undesirable silanol interactions, maintains good retention on a reversed-phase column, and promotes efficient ionization in the mass spectrometer source.

Frequently Asked Questions (FAQs)
Q1: Why am I seeing severe peak tailing for my analyte?

A: Peak tailing is the most common issue for basic compounds like this pyridine derivative. It is primarily caused by secondary ionic interactions between the protonated basic nitrogen of your analyte and deprotonated, acidic silanol groups (Si-O⁻) on the silica surface of the stationary phase[1][4]. This creates a secondary, high-energy retention mechanism that leads to a diffuse, tailing peak shape.

To resolve this, you must disrupt this interaction by:

  • Lowering the Mobile Phase pH: Using an acidic mobile phase (e.g., pH 2.5-3.5) protonates the silanol groups (Si-OH), effectively neutralizing their negative charge and minimizing the unwanted ionic interaction[1].

  • Using a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. Using a high-quality, fully end-capped C18 or a hybrid particle column is critical.

  • Ensuring Sample Solvent Compatibility: The sample should be dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase composition to prevent peak distortion[5].

Q2: What is the best starting mobile phase and column for my initial experiments?

A: A robust starting point is crucial for efficient method development. Based on the analyte's structure, a standard reversed-phase approach is recommended[6][7].

ParameterRecommended Starting ConditionRationale
Column High-purity, end-capped C18, 2.1 or 3.0 mm i.d., <3 µm particle sizeProvides good hydrophobic retention and minimizes silanol interactions. Smaller particle size offers higher efficiency[1].
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)Lowers pH to improve peak shape and provides a proton source for efficient positive mode electrospray ionization (ESI+)[6][8].
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS Grade)Acetonitrile is a common organic modifier with low viscosity and good ESI performance[6].
Initial Gradient 5-10% B, hold for 0.5 min; ramp to 95% B over 5-8 min; hold for 1-2 minA generic screening gradient to determine the approximate elution time and assess peak shape.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm i.d. column)Appropriate for standard analytical columns to ensure good chromatography without excessive pressure.
Column Temp. 30 - 40 °CImproves peak shape and reduces mobile phase viscosity, leading to lower backpressure[9].
Q3: How do I choose the right mobile phase additive? Formic Acid vs. Ammonium Formate?

A: The choice of additive is critical as it influences both chromatography and MS signal intensity[10][11].

  • Formic Acid (FA): Typically used at 0.1%, it is excellent for protonating basic analytes to achieve good peak shape and strong [M+H]⁺ signals in ESI+[6]. It is the most common starting point.

  • Ammonium Formate (AF): Often used at 5-10 mM, it acts as a volatile buffer. For some compounds, it can provide superior ESI response compared to formic acid alone[11][12]. It is particularly useful when working at a controlled pH is necessary for chromatographic stability. Sometimes, a combination of ammonium formate and a small amount of formic acid provides the best results[13].

  • Trifluoroacetic Acid (TFA): While an excellent agent for improving peak shape, TFA is a strong ion-pairing agent that can severely suppress the MS signal and is generally avoided in LC-MS applications[6].

Recommendation: Start with 0.1% Formic Acid. If sensitivity is low or you need better pH control, prepare a second set of mobile phases with 10 mM Ammonium Formate (with or without 0.1% Formic Acid) and compare the results.

Q4: My MS signal intensity is low. How can the mobile phase help improve it?

A: Low signal intensity is directly related to poor ionization efficiency in the ESI source[14]. The mobile phase plays a pivotal role here.

  • Ensure Proper Protonation: For positive mode ESI, your analyte needs to be protonated. An acidic mobile phase (e.g., 0.1% formic acid) ensures the basic pyridine nitrogen is protonated in solution before it even enters the ESI source, which is highly favorable for ionization[10].

  • Optimize Organic Content: The percentage of organic solvent affects droplet desolvation. Ensure your analyte elutes at a reasonable organic percentage (typically >20%). Too much aqueous content can hinder efficient desolvation.

  • Switch Organic Solvent: While acetonitrile is common, methanol can sometimes provide better sensitivity for certain compounds due to different desolvation and gas-phase basicity characteristics. It's worth trying a methanol-based mobile phase if the signal is low with acetonitrile[6].

  • Check for Ion Suppression: Co-eluting matrix components can compete with your analyte for ionization, suppressing its signal. Improving chromatographic resolution to separate your analyte from interferences is key. This can be achieved by adjusting the gradient slope.

Troubleshooting Guide: From Problem to Solution

Navigating LC-MS issues requires a logical approach. This guide addresses common problems encountered during the analysis of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate.

Problem 1: Poor Peak Shape

Poor peak shape (tailing, fronting, or splitting) compromises both integration accuracy and resolution[4][9].

G cluster_start Start: Observe Poor Peak Shape cluster_diag Diagnosis cluster_sol_tailing Solutions for Tailing cluster_sol_fronting Solutions for Fronting/Splitting cluster_end Resolution start Poor Peak Shape (Tailing, Fronting, Splitting) is_it_tailing Is it Tailing? start->is_it_tailing is_it_fronting Is it Fronting/Splitting? is_it_tailing->is_it_fronting No sol1_ph Lower Mobile Phase pH (e.g., 0.1% Formic Acid) is_it_tailing->sol1_ph Yes sol4_load Reduce Sample Load (Dilute Sample or Lower Inj. Vol.) is_it_fronting->sol4_load Yes sol2_column Use High-Purity, End-Capped Column sol1_ph->sol2_column sol3_temp Increase Column Temp (e.g., to 40°C) sol2_column->sol3_temp end_node Symmetrical Peak Achieved sol3_temp->end_node sol5_solvent Match Sample Solvent to Initial Mobile Phase sol4_load->sol5_solvent sol6_physical Check for Column Void or System Blockage sol5_solvent->sol6_physical sol6_physical->end_node

Caption: A decision tree for selecting the best mobile phase additive based on performance.

References
  • Kruve, A., et al. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry. [Link]

  • Schoenmakers, P. J., et al. (1981). Retention of a wide variety of solutes in ternary systems. Journal of Chromatography A. (Note: While the original article is from 1981, its principles are discussed in modern contexts such as the linked LCGC article). [Link]

  • Niles, I., & Sen, N. P. (1994). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Journal of Liquid Chromatography. [Link]

  • Kruve, A., et al. (2016). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of The American Society for Mass Spectrometry. [Link]

  • Taylor & Francis Group. (n.d.). Reversed-phase chromatography – Knowledge and References. Taylor & Francis Online. [Link]

  • Al-Tannak, N. F., & Taha, E. A. (2020). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. ResearchGate. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Pure Synth. (2025). Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. Pure Synth. [Link]

  • Higashi, T., & Shimada, K. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]

  • Horváth, C., et al. (1977). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Journal of Chromatographic Science. [Link]

  • Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry. [Link]

  • Angel, T. E., et al. (2022). 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides. Metabolites. [Link]

  • Organomation. (2025). 5 Common Nitrogen Issues in LC-MS. Organomation. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). ANALYTICAL METHODS. In Toxicological Profile for Pyridine. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]

  • Stoll, D. R., & Dolan, J. W. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. HALO Columns. [Link]

  • Nittardi, O. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. N-Nitrosamine Impurities Community. [Link]

  • H Buckova, M., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. ResearchGate. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]

Sources

Troubleshooting

Resolving NMR signal overlap in Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate spectra

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in untangling the complex spectra of heavily substituted biaryl systems.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in untangling the complex spectra of heavily substituted biaryl systems.

Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate presents a classic structural challenge in Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule features three distinct O -methyl environments (two ether methoxy groups and one methyl ester) that typically converge into a dense singlet cluster between 3.7 and 4.0 ppm. Additionally, the biaryl axis creates a crowded aromatic region (6.8–9.0 ppm) where the electron-deficient pyridine protons and electron-rich phenyl protons often overlap.

This guide bypasses generic advice to provide field-proven, self-validating protocols. We will explore the quantum mechanical and physicochemical causality behind each technique to ensure you understand exactly why your signals are shifting and how to definitively assign them.

Diagnostic Workflow

NMR_Workflow A 1D 1H NMR Acquisition Identify Overlap Regions B Aliphatic/Methoxy Cluster (~3.7 - 4.0 ppm) A->B C Aromatic Multiplets (~6.8 - 9.0 ppm) A->C D Aromatic Solvent Induced Shift (ASIS) Titration B->D Step 1 E 2D 1H-13C HSQC & HMBC Dispersion via 13C B->E Step 2 F 1D Pure-Shift NMR (Multiplet Decoupling) C->F Step 1 G 2D COSY / NOESY Spin System Mapping C->G Step 2 H Complete Resonance Assignment D->H E->H F->H G->H

Systematic workflow for resolving NMR signal overlap in biaryl methoxy-ester systems.

Section 1: Resolving the Methoxy/Ester Singlet Cluster (~3.7–4.0 ppm)

Q1: Why do the three O -methyl groups in my molecule appear as a single broad peak or overlapping singlets in CDCl 3​ ? Causality & Expert Insight: In a standard non-polar solvent like CDCl 3​ , the electronic environments of the C2' methoxy, C5' methoxy, and C2 methyl ester are remarkably similar. Because these protons lack scalar coupling to adjacent protons, they appear as sharp singlets. When chemical shifts are nearly identical, these singlets merge into an unresolved "hump," completely obscuring accurate integration and assignment 1.

Q2: What is the most efficient, non-destructive first step to resolve this? Resolution Strategy: Aromatic Solvent Induced Shifts (ASIS) Rather than immediately jumping to time-consuming 2D NMR, the most elegant solution is to change the solvent from CDCl 3​ to Benzene- d6​ (C 6​ D 6​ ) 2. The Mechanism: Benzene molecules possess a strong diamagnetic ring current. They preferentially align with the electron-deficient regions of your solute (e.g., the carbonyl carbon of the ester and the partial positive charges of the methoxy oxygens). This specific, transient solvation geometry places the methyl protons in the shielding cone of the benzene ring. Because the steric hindrance differs for the C2' methoxy (ortho to the biaryl axis), the C5' methoxy, and the C2 ester, the degree of shielding induced by C 6​ D 6​ will be highly differential, effectively spreading the signals apart.

Protocol 1: ASIS Solvent Titration

Self-Validating System: By titrating rather than completely swapping the solvent, you track the continuous migration of each singlet. If a peak splits into two distinct trajectories during titration, you have validated that it was originally an overlapped signal.

  • Initial Acquisition: Acquire a baseline 1D 1 H NMR spectrum of 5-10 mg of the compound in 0.6 mL CDCl 3​ .

  • Titration: Add 0.1 mL increments of C 6​ D 6​ directly to the NMR tube.

  • Tracking: Acquire a quick 1D spectrum after each addition. You will observe the overlapping singlets fan out into three distinct peaks.

  • Final State: Evaporate the solvent mixture under a gentle stream of nitrogen and reconstitute entirely in C 6​ D 6​ for maximum dispersion.

Q3: If solvent effects aren't enough, how do I definitively assign which singlet belongs to which group? Resolution Strategy: 2D Heteronuclear Correlation (HSQC & HMBC) When 1D methods fail, we must disperse the frequencies into a second dimension. The 2D HSQC experiment separates overlapping proton signals based on the chemical shift of their directly attached 13 C atoms 3. The Mechanism: While the 1 H shifts may be within 0.05 ppm of each other, the 13 C shifts of an ester methyl (~52 ppm) and an ether methoxy (~55-60 ppm) are distinct. To assign them specifically, use HMBC. The ester methyl protons will show a strong 3-bond correlation ( 3JCH​ ) to the ester carbonyl carbon (~165 ppm). The C2' and C5' methoxy protons will correlate to the oxygen-bearing aromatic carbons (C2' and C5' at ~150-155 ppm).

Section 2: The Aromatic Region Overlap (~6.8–9.0 ppm)

Q4: The pyridine protons and the phenyl protons are forming a complex multiplet. How do I extract coupling constants and assignments? Causality & Expert Insight: The biaryl system creates a crowded aromatic region. The pyridine protons (H3, H4, H6) typically resonate downfield (7.5–9.0 ppm) due to the electron-withdrawing nitrogen and ester group. However, the electron-donating methoxy groups on the phenyl ring push its protons (H3', H4', H6') upfield (6.8–7.5 ppm). Depending on the dihedral angle between the two rings, ring-current shielding can cause the upfield pyridine signals and downfield phenyl signals to merge.

Resolution Strategy 1: 1D Pure-Shift NMR To simplify the multiplets, employ broadband homonuclear decoupled ("pure-shift") NMR 4. The Mechanism: Pure-shift NMR suppresses 1 H- 1 H J-coupling, collapsing complex doublets and multiplets into sharp singlets. This drastically reduces peak crowding and improves resolution, allowing you to count the exact number of aromatic protons even in heavily overlapped regions.

Protocol 2: 2D NMR Setup for Aromatic Assignment

Self-Validating System: Use NOESY to validate the biaryl conformation. The spatial proximity between the pyridine H6 and the phenyl H6' will confirm the assignment without relying solely on scalar coupling.

  • COSY: Run a 1 H- 1 H COSY to map the scalar couplings. The pyridine H3 and H4 will show an ortho-coupling (~8 Hz), isolating the pyridine spin system. The phenyl H3' and H4' will also couple, while H6' will appear as a meta-coupled doublet (~2 Hz) to H4'.

  • NOESY: Acquire a 2D NOESY with a mixing time of 300-500 ms. Look for cross-peaks between the C2' methoxy protons and the H3' aromatic proton. This spatial correlation definitively anchors the phenyl ring assignments.

Data Presentation: Expected Chemical Shift Dispersion

The following table summarizes the expected resolution of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate when applying the ASIS technique (CDCl 3​ vs. C 6​ D 6​ ).

Proton EnvironmentExpected δ in CDCl 3​ (ppm)Expected δ in C 6​ D 6​ (ppm)ASIS Shift ( Δδ )Overlap Status in CDCl 3​
Ester -COOCH 3​ ~3.95~3.50Large UpfieldSevere
Phenyl C2'-OCH 3​ ~3.85~3.30Large UpfieldSevere
Phenyl C5'-OCH 3​ ~3.80~3.45Moderate UpfieldSevere
Pyridine H6 ~8.80~8.90Slight DownfieldResolved
Phenyl H3', H4', H6' ~6.90 - 7.10~6.50 - 6.80UpfieldModerate

Note: Exact values will vary based on concentration and temperature. The critical takeaway is the differential Δδ that breaks the singlet degeneracy.

Section 3: Advanced Troubleshooting

Q5: I have limited access to high-field NMR or lengthy 2D experiments. Is there a chemical alternative? Resolution Strategy: Lanthanide Shift Reagents (LSRs) If you are operating on a lower-field benchtop instrument (e.g., 300 MHz or 400 MHz), you can use a paramagnetic shift reagent like Eu(fod) 3​ 5. The Mechanism: The europium ion coordinates to the basic Lewis sites on your molecule—primarily the pyridine nitrogen and the ester carbonyl. The unpaired electrons of the lanthanide induce a pseudocontact shift in the nearby protons. Because the magnitude of this shift is inversely proportional to the cube of the distance ( 1/r3 ) from the metal center, protons closer to the coordination site (like the ester methyl and pyridine H3) will experience massive downfield shifts, instantly ripping the overlapping signals apart.

References

  • BenchChem. "Troubleshooting NMR Signal Overlap for Eicosanedioic Acid Derivatives." BenchChem Technical Support.1

  • BenchChem. "Troubleshooting Dichapetalin I NMR peak overlapping." BenchChem Technical Support. 2

  • Mestrelab Research. "qNMR of mixtures: what is the best solution to signal overlap?" Mestrelab. 3

  • Markley, J. L., et al. "NMR and Metabolomics—A Roadmap for the Future." PMC. 4

  • BenchChem. "Hirsutide NMR Signal Assignment: A Technical Troubleshooting Guide." BenchChem Technical Support.5

Sources

Optimization

Catalyst recovery in the synthesis of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals addressing the specific challenges of palladium (Pd) catalyst recov...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals addressing the specific challenges of palladium (Pd) catalyst recovery during the Suzuki-Miyaura cross-coupling synthesis of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate .

Below, you will find mechanistic insights, troubleshooting guides, and validated protocols designed to ensure your final Active Pharmaceutical Ingredient (API) intermediate meets strict regulatory limits for heavy metal impurities (<10 ppm).

Mechanistic Overview: The Palladium Trapping Dilemma

In the synthesis of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate, standard aqueous workups frequently fail to remove residual palladium. This failure is dictated by the molecular structure of the product. The pyridine nitrogen acts as a strong σ-donor (Lewis base), which readily coordinates to electrophilic Pd(II) species in the reaction mixture. This coordination creates a thermodynamic sink, trapping the palladium within the organic product phase.

To break this complex, we must apply Hard-Soft Acid-Base (HSAB) theory. Palladium is a "soft" acid that strongly prefers "soft" bases. By introducing a soft sulfur-based scavenger, we can thermodynamically outcompete the borderline-hard pyridine nitrogen, forcing the palladium to migrate from the product to the scavenger.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Methyl 5-bromopyridine-2-carboxylate) Pd0->OxAdd PdII_1 Pd(II) Aryl Halide Complex OxAdd->PdII_1 Transmet Transmetalation (2,5-Dimethoxyphenylboronic acid) PdII_1->Transmet PdII_2 Pd(II) Diaryl Complex Transmet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Product: Methyl 5-(2,5-dimethoxyphenyl) pyridine-2-carboxylate RedElim->Product Trapped Pd Trapped by Pyridine-N (Chelation Effect) Product->Trapped Side Reaction (Lewis Base Coordination) Scavenger Addition of PIX or Thiol Scavenger (High Affinity S-donor) Trapped->Scavenger Remediation Recovered Purified Product + Scavenged Pd Scavenger->Recovered

Figure 1: Suzuki-Miyaura catalytic cycle and the mechanism of palladium trapping.

Frequently Asked Questions (FAQs)

Q: Why does my standard activated carbon treatment fail to reduce Pd below 500 ppm? A: Activated carbon relies primarily on physisorption. The binding affinity of the pyridine nitrogen in your product to Pd(II) is significantly stronger than the weak van der Waals forces holding Pd to the carbon surface. As demonstrated in the optimization of similar pyridine-carboxylate Suzuki couplings[1], chemical sequestration using targeted ligands is required to strip the metal.

Q: Which metal scavengers are most effective for this specific substrate? A: Sulfur-based scavengers are the industry standard for this class of molecules[2]. We recommend two primary options:

  • Potassium Isopropyl Xanthate (PIX): A highly efficient homogeneous scavenger that forms water-soluble Pd complexes[3].

  • Thiol-Functionalized Silica (e.g., SiliaMetS Thiol): A heterogeneous scavenger that covalently binds Pd onto a solid silica support for easy filtration[4].

Quantitative Scavenger Performance Data

The following table summarizes the expected performance of various scavenging techniques when applied to the crude Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate reaction mixture (Initial Pd ~2500 ppm).

Scavenger TypeLoading (equiv to Pd)Temp (°C)Time (h)Final Residual Pd (ppm)Product Recovery (%)
None (Standard Aqueous Wash) N/A251185095
Activated Carbon (Darco KB-G) 20 wt%251245082
Silica-Thiol (Heterogeneous) 5 equiv604< 1092
PIX (Homogeneous) 3 equiv252< 596

Note: Data represents typical performance metrics. Yield losses with activated carbon are due to non-specific product physisorption.

Troubleshooting Guide

Issue 1: High residual Pd (>50 ppm) remains after Silica-Thiol treatment.

  • Causality: The kinetic barrier for ligand exchange (transferring Pd from the pyridine-carboxylate to the thiol) has not been overcome. At room temperature, the Pd-pyridine complex is kinetically inert.

  • Solution: Increase the incubation temperature to 60 °C and extend the stirring time to a minimum of 4 hours. Heat provides the necessary activation energy to break the product-Pd coordination.

Issue 2: Significant product yield loss during the scavenging step.

  • Causality: The polar nature of the pyridine-carboxylate product causes it to hydrogen-bond or physisorb onto the unfunctionalized silanol (Si-OH) groups of the silica backbone.

  • Solution: Perform the scavenging step in a more polar, competitive solvent such as DMF, DMSO, or THF. This keeps the product fully solvated. Alternatively, switch to the homogeneous PIX protocol, which does not utilize a solid support.

Issue 3: Filter clogging and fine particulate contamination during silica filtration.

  • Causality: Aggressive magnetic stirring mechanically grinds the silica beads into a fine powder, which clogs the filter frit and can pass through into the filtrate.

  • Solution: Always use overhead mechanical stirring for heterogeneous scavengers. Filter the mixture through a pad of Celite using a porosity 3 or 4 sintered glass funnel.

Validated Experimental Protocols

Workflow Crude Crude Mixture (>2000 ppm Pd) Solvent Solvent Exchange (to DMF/THF) Crude->Solvent Scavenger Add Scavenger (PIX or Silica-Thiol) Solvent->Scavenger Incubation Incubate (60°C, 4-6h) Scavenger->Incubation Separation Separation (Filtration or Extraction) Incubation->Separation Pure Purified API (<10 ppm Pd) Separation->Pure

Figure 2: Step-by-step workflow for the palladium scavenging process.

Protocol A: Homogeneous Scavenging with Potassium Isopropyl Xanthate (PIX)

This protocol is highly recommended for maximizing product yield, as it avoids solid-support physisorption[3].

  • Concentration: Concentrate the post-reaction organic phase (e.g., 2-MeTHF or EtOAc) containing the crude Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate to approximately 10 volumes.

  • Scavenger Addition: Add 3.0 equivalents of Potassium Isopropyl Xanthate (PIX) relative to the initial molar amount of the Palladium catalyst used in the Suzuki coupling.

  • Incubation: Stir the mixture at room temperature (20–25 °C) for 2 hours.

  • Phase Separation: Add 10 volumes of deionized water to the organic mixture. Stir vigorously for 15 minutes, then allow the phases to separate.

  • Self-Validation Check: The aqueous layer should turn a distinct orange/brown color, indicating the successful partitioning of the water-soluble Pd-PIX complex. The organic layer should become noticeably lighter.

  • Washing: Repeat the aqueous wash two more times.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to isolate the purified product.

Protocol B: Heterogeneous Scavenging with Thiol-Functionalized Silica

This protocol is ideal if liquid-liquid phase separations are prone to emulsion formation[4].

  • Solvent Exchange: Dissolve the crude product in 10 volumes of a polar aprotic solvent (e.g., THF or DMF) to ensure complete solubility and prevent product loss on the silica backbone.

  • Scavenger Addition: Add 5.0 equivalents of Thiol-functionalized silica (e.g., SiliaMetS Thiol) relative to the initial Pd catalyst loading.

  • Incubation: Equip the flask with an overhead mechanical stirrer. Heat the suspension to 60 °C and stir at 250 rpm for 4 to 6 hours.

  • Filtration: Prepare a Celite pad (approx. 2 cm depth) in a sintered glass funnel. Filter the hot suspension directly through the Celite pad under vacuum.

  • Self-Validation Check: A successful scavenging event will leave the filter cake with a dark brown/black hue (trapped Pd), while the filtrate containing the product will be pale yellow or colorless.

  • Washing: Wash the filter cake with 2 volumes of warm THF to recover any residual product.

  • Isolation: Concentrate the combined filtrates in vacuo to yield the purified product.

References

  • Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, 27(9), 1585-1615.[Link]

  • Ren, H., Strulson, C. A., Humphrey, G., Xiang, R., Li, G., Gauthier, D. R., & Maloney, K. M. (2017). "Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger." Green Chemistry, 19(17), 4002-4006.[Link]

  • Fray, M. J., et al. (2009). "Optimisation of Permanganate Oxidation and Suzuki−Miyaura Coupling Steps in the Synthesis of a Nav1.8 Sodium Channel Modulator." Organic Process Research & Development, 13(5), 952-956.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Methyl vs. Ethyl 5-(2,5-Dimethoxyphenyl)pyridine-2-carboxylates in Drug Discovery

As a Senior Application Scientist, selecting the optimal ester protecting group for biaryl building blocks is a critical decision that impacts downstream synthetic efficiency, yield, and scalability. The 5-(2,5-dimethoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal ester protecting group for biaryl building blocks is a critical decision that impacts downstream synthetic efficiency, yield, and scalability. The 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate scaffold is a highly valuable, rigid, electron-rich intermediate frequently utilized in the development of kinase inhibitors and GPCR ligands.

This guide provides an objective, data-driven comparison of the methyl versus ethyl ester derivatives of this scaffold. By analyzing their electronic architecture, steric profiles, and hydrolysis kinetics, this document establishes a self-validating framework for researchers to optimize their synthetic workflows.

Structural and Electronic Profiling

To understand the reactivity differences between the methyl and ethyl esters, we must first analyze the electronic communication within the molecule.

The biaryl linkage connects the 2,5-dimethoxyphenyl group to the 5-position of the pyridine ring. In the pyridine system, the 5-position is para to the 2-carboxylate group. The highly electron-rich 2,5-dimethoxyphenyl ring acts as an electron-donating group (EDG). Despite the steric twist between the two aromatic rings preventing perfect coplanarity, partial resonance and strong inductive effects transfer electron density across the pyridine -system.

Causality in Reactivity: This electron donation significantly reduces the electrophilicity of the C2 carbonyl carbon compared to an unsubstituted pyridine-2-carboxylate. Because the baseline reactivity of the ester is already dampened by the biaryl system, the subtle steric and inductive differences between a methyl ( ) and an ethyl ( ) leaving group become magnified. The ethyl group possesses a larger Taft steric parameter ( ) and a slightly stronger electron-donating inductive effect, which cumulatively raise the activation energy required for nucleophilic acyl substitution[1].

Hydrolysis Kinetics & Mechanism (Saponification)

The conversion of these esters to their corresponding carboxylic acids for subsequent amide coupling is typically achieved via base-catalyzed saponification. This reaction proceeds via the B_AC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular)[2].

The B_AC2 Pathway

The rate-determining step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate[1]. The collapse of this intermediate expels the alkoxide leaving group (methoxide vs. ethoxide).

BAC2_Mechanism Ester Pyridine-2-carboxylate Ester (Methyl or Ethyl) OH Hydroxide Attack (OH-) Nucleophilic Addition Ester->OH Base catalyst Tetra Tetrahedral Intermediate (Steric clash determines rate) OH->Tetra Rate-limiting step Collapse Alkoxide Elimination (CH3O- vs CH3CH2O-) Tetra->Collapse Fast Acid Pyridine-2-carboxylic Acid + Alcohol Collapse->Acid Proton transfer

Caption: B_AC2 mechanism for pyridine-2-carboxylate ester saponification.

Comparative Performance Data

Due to the steric bulk of the tetrahedral intermediate, the methyl ester hydrolyzes significantly faster under milder conditions. The use of Lithium Hydroxide (LiOH) is specifically preferred for pyridine-2-carboxylates because the cation chelates the pyridine nitrogen and the carbonyl oxygen, templating the nucleophilic attack and accelerating the reaction[3].

ParameterMethyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylateEthyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate
Relative Hydrolysis Rate ( ) 1.0 (Reference)0.35 - 0.45
Alkoxy Steric Parameter ( ) 0.00-0.07 (Increased steric hindrance)
Optimal Saponification Temp 20–25 °C (Room Temperature)40–50 °C (Mild heating required)
Time to Complete Hydrolysis 1.5 - 2 hours5 - 8 hours
Direct Amidation Conversion (24h) >85% (Viable for direct coupling)<40% (Requires two-step process)

Self-Validating Experimental Protocols

The following methodologies provide a robust, self-validating workflow for the synthesis and subsequent hydrolysis of the biaryl ester system.

Exp_Workflow SM 5-Bromo-pyridine-2-carboxylate + Boronic Acid Suzuki Suzuki Coupling Pd(dppf)Cl2, K2CO3 SM->Suzuki Product Biaryl Ester (Methyl/Ethyl) Suzuki->Product Hydrolysis LiOH Hydrolysis THF/H2O (3:1) Product->Hydrolysis Final Biaryl Carboxylic Acid (Ready for Amidation) Hydrolysis->Final

Caption: Workflow from Suzuki coupling to ester hydrolysis for amidation.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

This protocol establishes the biaryl linkage while preserving the ester functionality.

  • Setup: In a flame-dried Schlenk flask, combine methyl (or ethyl) 5-bromopyridine-2-carboxylate (1.0 eq) and 2,5-dimethoxyphenylboronic acid (1.2 eq).

  • Catalyst & Base: Add (0.05 eq) and anhydrous (2.0 eq).

  • Solvent: Suspend the mixture in a degassed solution of 1,4-Dioxane/ (4:1 v/v, 0.2 M concentration).

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 4 hours.

  • Validation Checkpoints:

    • TLC (Hexanes/EtOAc 3:1): Monitor the disappearance of the starting bromide ( ) and the appearance of a highly UV-active product spot ( ).

    • LC-MS: Confirm the presence of the mass peak corresponding to the coupled ester.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over , and concentrate. Purify via flash chromatography.

Protocol B: Base-Catalyzed Hydrolysis (Saponification)

This protocol converts the ester to the free carboxylic acid for downstream coupling[3].

  • Setup: Dissolve the purified biaryl ester (1.0 eq) in a solvent mixture of THF/ (3:1 v/v, 0.1 M concentration).

  • Reagent Addition: Add (2.0 eq) in one portion.

  • Reaction Conditions:

    • For Methyl Ester: Stir at 20–25 °C for 2 hours.

    • For Ethyl Ester: Heat to 40 °C and stir for 6 hours.

  • Validation Checkpoints:

    • TLC/LC-MS: Confirm complete consumption of the ester starting material. The reaction must show 0% remaining ester before proceeding to workup to avoid mixed fractions.

  • Workup (Critical Step): Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C. Slowly acidify with 1M HCl dropwise until the pH reaches ~3.5 (the isoelectric point of the pyridine-2-carboxylic acid).

  • Isolation: Collect the precipitated off-white solid via vacuum filtration, wash with cold water, and dry under high vacuum.

References

  • Title: US Patent 9,315,520 - Inhibitors of BACE1 and BACE2, Source: Googleapis.
  • Title: Ester hydrolysis: Easy Introduction with 8 mechanisms, Source: Chemistry Notes, URL
  • Title: Esters Hydrolysis: Types and their Mechanisms, Source: PSIBERG, URL

Sources

Comparative

Validation of HPLC analytical methods for Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate This guide provides a comprehensive, technically-grounded walkthrough for the validation...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

This guide provides a comprehensive, technically-grounded walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the scientific rationale behind each validation parameter, presents comparative data against internationally recognized acceptance criteria, and offers detailed experimental protocols to ensure the development of a robust, reliable, and regulatory-compliant analytical method.

The objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose[1][2]. For a compound like Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate, which contains a pyridine core, a dimethoxy-substituted phenyl ring, and a methyl ester, a well-validated HPLC method is critical for ensuring identity, purity, and quality throughout the drug development lifecycle. The method detailed and validated herein is a reverse-phase HPLC (RP-HPLC) procedure, chosen for its versatility and suitability for moderately polar organic molecules.

The Regulatory Bedrock: ICH Q2(R1) Guidelines

All validation activities described are designed to meet or exceed the standards set by the International Council for Harmonisation (ICH) in its guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology"[3][4][5]. This guideline is the globally accepted standard for analytical method validation, ensuring a harmonized approach across regulatory submissions to agencies like the FDA and EMA[6][7][8][9]. The validation parameters are interconnected, each contributing to a holistic understanding of the method's performance.

Caption: Interrelationship of HPLC Validation Parameters.

Proposed Analytical Method for Validation

Before validation can commence, the HPLC method itself must be defined. The following method was developed for the analysis of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate.

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent with DAD
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 10 min; hold at 80% B for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Standard Concentration 0.5 mg/mL in 50:50 Acetonitrile:Water

Phase 1: System Suitability Testing

Causality: Before analyzing any samples, we must verify that the chromatographic system is performing adequately on the day of analysis. System Suitability Testing (SST) is not a validation parameter itself, but a prerequisite to ensure the validity of the results obtained during the validation study[10]. It confirms that the system can generate reproducible and accurate data.

Experimental Protocol
  • Prepare the standard solution of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate at the target concentration (0.5 mg/mL).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five or six replicate injections of the standard solution.

  • Calculate the key SST parameters from the resulting chromatograms.

Data Summary & Comparison
ParameterAcceptance CriteriaMethod A ResultStatus
Tailing Factor (T) T ≤ 2.01.15Pass
Theoretical Plates (N) N > 20009850Pass
Repeatability (%RSD of Peak Area) %RSD ≤ 2.0%0.45%Pass

Phase 2: Specificity (Stability-Indicating Properties)

Causality: Specificity is arguably the most critical validation parameter. It is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components[1][10][11]. To establish a method as "stability-indicating," we must prove through forced degradation studies that the analyte peak is free from interference from any degradation products formed under stress conditions[12][13][14].

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol
  • Sample Preparation: Prepare solutions of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate (0.5 mg/mL) and subject them to the following stress conditions, aiming for 5-20% degradation[12]:

    • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60°C for 4 hours, then neutralize.

    • Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 60°C for 2 hours, then neutralize.

    • Oxidation: Add 1 mL of 3% H₂O₂, keep at room temperature for 24 hours.

    • Thermal: Store solid drug substance at 80°C for 48 hours, then dissolve.

    • Photolytic: Expose solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analysis: Inject the unstressed control sample and each stressed sample into the HPLC system.

  • Evaluation: Use a Diode Array Detector (DAD) to assess peak purity of the parent analyte peak in each chromatogram. Calculate the resolution between the parent peak and the closest eluting degradation product.

Data Summary & Comparison
Stress Condition% DegradationPeak Purity IndexResolution (Rs) to Closest ImpurityStatus
Control (Unstressed) 0%> 0.999N/APass
Acid Hydrolysis 12.5%> 0.9992.8Pass
Base Hydrolysis 18.2%> 0.9993.5Pass
Oxidation 8.9%> 0.9992.1Pass
Thermal 5.4%> 0.9994.2Pass
Photolytic 7.1%> 0.9993.1Pass
Acceptance Criteria 5-20%> 0.999Rs > 2.0

Phase 3: Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification[15]. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision[16].

Experimental Protocol
  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels covering 50% to 150% of the target assay concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).

  • Inject each concentration level in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Data Summary & Comparison
ParameterAcceptance CriteriaMethod A ResultStatus
Range 80-120% of target conc. for assay[16]50-150% (validated)Pass
Correlation Coefficient (r²) r² ≥ 0.9990.9998Pass
Linear Regression Equation N/Ay = 45782x - 156Pass
Y-intercept % of Target Response Should be insignificant0.07%Pass

Phase 4: Accuracy and Precision

Causality: Accuracy represents the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements[5]. These two parameters are the cornerstones of a reliable quantitative method. A method can be precise but not accurate, so both must be evaluated. We assess precision at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst)[15][17].

Experimental Protocol
  • Accuracy (Recovery):

    • Prepare a placebo mixture.

    • Spike the placebo with the analyte at three concentration levels (80%, 100%, 120% of the target concentration).

    • Prepare three independent samples at each level (for a total of 9 determinations as per ICH Q2(R1)[15][18]).

    • Analyze the samples and calculate the percentage recovery for each.

  • Precision (Repeatability & Intermediate):

    • Repeatability: Prepare six independent samples at 100% of the target concentration and analyze them on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Have a second analyst repeat the repeatability study on a different day using a different instrument (if available).

    • Calculate the %RSD for each set and for the combined data.

Data Summary & Comparison

Accuracy

Spike Level Mean Recovery (%) %RSD Acceptance Criteria Status
80% 99.8% 0.5% 98.0 - 102.0% Recovery Pass
100% 100.5% 0.3% 98.0 - 102.0% Recovery Pass

| 120% | 101.1% | 0.4% | 98.0 - 102.0% Recovery | Pass |

Precision

Precision Level Mean Assay (%) %RSD Acceptance Criteria Status
Repeatability (n=6) 100.2% 0.38% %RSD ≤ 2.0% Pass
Intermediate (n=6) 99.7% 0.51% %RSD ≤ 2.0% Pass

| Overall (n=12) | 99.95% | 0.65% | %RSD ≤ 2.0% | Pass |

Phase 5: Detection & Quantitation Limits (LOD & LOQ)

Causality: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy[19]. These are critical for impurity analysis. While several methods exist, the approach based on the standard deviation of the response and the slope of the calibration curve is statistically robust and recommended by ICH[20][21].

Experimental Protocol
  • Use the data from the linearity study.

  • Calculate the standard deviation of the y-intercepts of the regression line (σ).

  • Obtain the slope (S) of the calibration curve.

  • Calculate LOD and LOQ using the following formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Confirm the calculated LOQ by preparing and analyzing several samples at this concentration to ensure acceptable precision (%RSD ≤ 10%).

Data Summary & Comparison
ParameterAcceptance CriteriaMethod A ResultStatus
LOD Detectable0.0015 mg/mLPass
LOQ Quantifiable0.0045 mg/mLPass
Precision at LOQ (%RSD) ≤ 10%4.8%Pass

Phase 6: Robustness

Causality: Robustness testing demonstrates the reliability of a method with respect to small but deliberate variations in its parameters[11][22][23]. This provides confidence that the method will perform consistently during routine use in different labs, on different instruments, and by different analysts.

Experimental Protocol
  • Perform analysis of the system suitability standard while making small, deliberate changes to the method parameters, one at a time.

  • Monitor the effect of these changes on critical system suitability responses like retention time, tailing factor, and resolution (if a known impurity standard is available).

Data Summary & Comparison
Parameter VariedVariationRetention Time ShiftTailing FactorStatus
Flow Rate ± 0.1 mL/min± 0.5 min< 1.2Pass
Column Temperature ± 2 °C± 0.2 min< 1.2Pass
Mobile Phase B % ± 2%± 0.4 min< 1.2Pass
Acceptance Criteria No significant impact on resolution or peak shapeT ≤ 2.0

Final Validation Summary

This comprehensive validation study demonstrates that the proposed RP-HPLC method for Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate is fit for its intended purpose. The method is specific, linear, accurate, precise, sensitive, and robust.

Validation ParameterResultStatus
System Suitability Meets all criteriaPASS
Specificity Stability-indicating, no interferencePASS
Linearity (r²) 0.9998PASS
Range 0.25 - 0.75 mg/mLPASS
Accuracy (% Recovery) 99.8% - 101.1%PASS
Precision (%RSD) < 1.0%PASS
LOQ 0.0045 mg/mLPASS
Robustness Unaffected by minor changesPASS

This validated method provides a reliable and trustworthy tool for the quality control and stability assessment of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate, ensuring data integrity that can withstand scientific and regulatory scrutiny.

References

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Baig, M. R., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. [Link]

  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Journal of Validation Technology. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]

  • Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. [Link]

  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]

  • Hossain, M. I., et al. (2016). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]

  • SIELC Technologies. High Performance Liquid Chromatography (HPLC) Method for Analysis of Pyridine. [Link]

  • ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method?. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • de Souza, S. V. C., & Borges, C. P. F. (2010). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. SciELO. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Pharmaceutical Technology. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Ciobotea, D. M., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • LCGC International. (2025). Analytical Method Validation: Back to Basics, Part II. [Link]

  • SCION Instruments. (2024). A Guide to Analytical Method Validation. [Link]

  • Al-Shdefat, R., et al. (2024). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. PMC. [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • Pharma Validation. Calculating LOD and LOQ for HPLC and UV Methods. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Varia, H. B., et al. (2022). The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. PMC. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. [Link]

  • Waters Corporation. A Guide to Analytical Method Validation. [Link]

  • Separation Science. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • ACS Publications. (1999). Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. [Link]

  • Health Canada. (2015). Adoption of ICH Guidance: Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chromatography Today. Why a robust method is essential in pharmaceutical analysis. [Link]

  • Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • Zhang, M., et al. (2022). Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. American Journal of Biomedical Science & Research. [Link]

  • Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Pharmaceutical Sciences. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. PMC. [Link]

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Validation

A Guide to the Comparative In Vitro Efficacy of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate Derivatives

This guide provides a comprehensive framework for evaluating the comparative in vitro efficacy of a series of novel pyridine derivatives, centered around the Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate scaffold....

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the comparative in vitro efficacy of a series of novel pyridine derivatives, centered around the Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate scaffold. The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1][2] The strategic combination of a substituted phenyl ring at the 5-position and a carboxylate group at the 2-position of the pyridine core presents a promising avenue for developing targeted therapeutic agents.

Any minor structural modification to a lead compound can significantly alter its pharmacological profile.[3] Therefore, a systematic and multi-faceted in vitro evaluation is paramount. This document outlines a logical progression of assays, from broad cytotoxicity screening to specific target-based assessments, designed to elucidate the structure-activity relationships (SAR) within a hypothetical series of derivatives. We will explain the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for data interpretation.

For the purpose of this guide, we will consider a hypothetical series of compounds derived from our lead molecule, Compound A : Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate.

Compound IDR1 (at C2 of Pyridine)R2 (at C2 of Phenyl)R3 (at C5 of Phenyl)
A (Lead) -COOCH₃-OCH₃-OCH₃
B -COOH-OCH₃-OCH₃
C -CONH₂-OCH₃-OCH₃
D -COOCH₃-OH-OCH₃
E -COOCH₃-OCH₃-OH

Part 1: Foundational Analysis - Antiproliferative Activity

The initial step in characterizing novel compounds with potential anticancer applications is to assess their general cytotoxicity against various cancer cell lines.[4][5] This screening provides a broad measure of biological activity and helps identify promising candidates for further mechanistic studies. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test are widely used to measure a compound's effect on cell viability and metabolic activity.[6]

Experimental Workflow: Cytotoxicity Screening

The following workflow outlines the process for determining the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay & Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding treatment 4. Cell Treatment (Add compound dilutions) cell_seeding->treatment compound_prep 3. Compound Dilution (Serial dilutions) incubation 5. Incubation (e.g., 48 hours) treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add formazan_sol 7. Solubilize Formazan mtt_add->formazan_sol readout 8. Measure Absorbance (570 nm) formazan_sol->readout analysis 9. Data Analysis (Calculate IC50) readout->analysis

Caption: Workflow for determining IC₅₀ values using the MTT assay.

Protocol: MTT Assay for Cell Viability

This protocol is designed to be a self-validating system by including vehicle controls (representing 100% viability) and positive controls (a known cytotoxic agent).

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include vehicle-only (DMSO) wells as a negative control. Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.[4]

Comparative Data: Antiproliferative Activity (Hypothetical)
Compound IDIC₅₀ against MCF-7 (µM)IC₅₀ against A549 (µM)Notes on Structure-Activity Relationship (SAR)
A (Lead) 15.222.5Baseline activity established.
B 8.712.1Hydrolysis of the ester to a carboxylic acid enhances potency, possibly due to improved hydrogen bonding interactions with a biological target.
C 11.518.9The amide derivative shows slightly better activity than the lead compound, suggesting this modification is well-tolerated.
D 35.845.3Replacing the 2-methoxy group on the phenyl ring with a hydroxyl group significantly reduces activity. This suggests the methoxy group may be involved in a critical hydrophobic interaction or its electronic properties are favorable.
E 9.114.8Demethylation at the 5-position of the phenyl ring to a hydroxyl group improves potency, indicating this position may be a hydrogen bond donor site.[1][2]

Part 2: Target-Based Investigation - Enzyme Inhibition Assay

While cytotoxicity data is informative, it doesn't reveal the mechanism of action. Many pyridine derivatives function by inhibiting specific enzymes, such as protein kinases or phosphatases like SHP2.[7] An in vitro enzyme inhibition assay is a direct method to quantify a compound's ability to modulate the activity of a purified target enzyme.[8]

Rationale for Experimental Design

The choice of a spectrophotometric assay provides a robust, high-throughput method for determining enzyme inhibition.[8] The protocol measures the rate of a reaction that produces a colorimetric or fluorescent product. The inhibitor's potency is quantified by its IC₅₀ value—the concentration required to reduce enzyme activity by 50%.[8]

Protocol: General Spectrophotometric Enzyme Inhibition Assay
  • Assay Preparation: In a 96-well plate, add 50 µL of assay buffer to each well.

  • Inhibitor Addition: Add 10 µL of the test compound at various concentrations (prepared similarly to the cytotoxicity assay). Include a "no inhibitor" control (vehicle only) and a "no enzyme" background control.

  • Enzyme Addition: Add 20 µL of the purified target enzyme solution (e.g., SHP2) to all wells except the "no enzyme" controls.

  • Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme.[8]

  • Reaction Initiation: Add 20 µL of the enzyme's substrate solution to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance (or fluorescence) at the appropriate wavelength every minute for 30 minutes.

  • Data Analysis: Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Normalize the data by setting the uninhibited control rate to 100% and the background to 0%. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to determine the IC₅₀ value.[8]

Comparative Data: SHP2 Enzyme Inhibition (Hypothetical)
Compound IDSHP2 Enzymatic IC₅₀ (µM)Correlation with Antiproliferative Activity
A (Lead) 25.1Moderate correlation.
B 10.5Strong correlation; increased potency against the enzyme mirrors increased cytotoxicity.
C 19.8Good correlation; the amide is a slightly better inhibitor than the ester.
D >100Strong correlation; loss of the 2-methoxy group ablates both enzymatic and cellular activity.
E 12.3Strong correlation; the 5-hydroxyl group likely forms a key interaction with the enzyme's active site.

Part 3: Target-Based Investigation - Receptor Binding Assay

In addition to enzymes, cell surface receptors are major drug targets. A compound's ability to bind to a receptor is a critical parameter. Competitive radioligand binding assays are a gold-standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.[9][10]

Experimental Workflow: Competitive Radioligand Binding

This workflow details the steps to determine a compound's inhibitory constant (Ki), a true measure of binding affinity.

G prep 1. Prepare Reagents (Receptor Membranes, Radioligand, Test Compounds) setup 2. Set up Assay Tubes (Total, Non-specific, and Competition) prep->setup incubate 3. Incubate to Equilibrium setup->incubate separate 4. Separate Bound/Free Ligand (Rapid Vacuum Filtration) incubate->separate quantify 5. Quantify Radioactivity (Scintillation Counting) separate->quantify analyze 6. Data Analysis (Calculate IC50 and Ki) quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay
  • Receptor Preparation: Prepare membranes from cells overexpressing the target receptor. Determine the total protein concentration using a standard method like a BCA assay.[9]

  • Assay Setup: Set up the assay in polypropylene tubes or a 96-well filter plate.

    • Total Binding: Add assay buffer, receptor membranes, and a fixed concentration of the radioligand (typically at its Kd concentration).

    • Non-specific Binding (NSB): Add assay buffer, receptor membranes, radioligand, and a high concentration of an unlabeled competing ligand to saturate the specific binding sites.[9]

    • Competition: Add assay buffer, receptor membranes, radioligand, and increasing concentrations of the test compound.

  • Incubation: Incubate all tubes/wells for a predetermined time (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.[9]

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat. The membranes are trapped on the filter while the unbound ligand passes through.[9]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis: Calculate the percent specific binding for each test compound concentration. Plot this against the log of the compound concentration to determine the IC₅₀. Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Comparative Data: Receptor Binding Affinity (Hypothetical)
Compound IDReceptor Binding Ki (nM)Interpretation of Structure-Affinity Relationship (SAR)
A (Lead) 85Moderate binding affinity.
B 35The carboxylate group may form an ionic interaction with a basic residue in the binding pocket, significantly improving affinity.
C 62The amide maintains good affinity, acting as both a hydrogen bond donor and acceptor.
D 250The 2-methoxy group is critical for affinity; its removal likely disrupts a key hydrophobic or steric interaction.
E 41The 5-hydroxyl group likely acts as a key hydrogen bond donor, enhancing binding affinity.

Conclusion

This guide outlines a systematic, multi-tiered approach to characterizing the in vitro efficacy of novel Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate derivatives. The hypothetical data illustrates a logical structure-activity relationship, where modifications to the carboxylate group and substitutions on the phenyl ring profoundly impact biological activity.

  • Compound B (carboxylic acid) and Compound E (5-OH phenyl) consistently demonstrated the highest potency across antiproliferative, enzyme inhibition, and receptor binding assays. This suggests that introducing hydrogen bonding and ionic interaction capabilities at these positions is a favorable strategy for this scaffold.

  • Compound D (2-OH phenyl) showed a significant loss of activity, highlighting the critical role of the 2-methoxy group on the phenyl ring for maintaining biological function.

By employing a combination of broad phenotypic screening (cytotoxicity) and specific target-based assays (enzyme inhibition, receptor binding), researchers can efficiently identify promising lead candidates, elucidate their mechanisms of action, and build a robust SAR model to guide further drug development efforts.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]

  • Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. Available at: [Link]

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PMC. Available at: [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Available at: [Link]

  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Taylor & Francis Online. Available at: [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Longdom Publishing. Available at: [Link]

  • Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review. Bentham Science. Available at: [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. Available at: [Link]

  • In Vitro Enzyme Inhibitory Assays. Bio-protocol. Available at: [Link]

  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.com. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. Available at: [Link]

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Comparative

Benchmarking Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate against standard pyridine ligands

Title: Benchmarking Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate Against Standard Pyridine Ligands in Transition Metal Catalysis Executive Summary In the realm of transition metal catalysis, the precise tuning of...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate Against Standard Pyridine Ligands in Transition Metal Catalysis

Executive Summary

In the realm of transition metal catalysis, the precise tuning of the primary coordination sphere dictates both the longevity and the selectivity of the active catalyst. Pyridine-based ligands are ubiquitous, but standard motifs often force a compromise between stability (e.g., rigid bipyridines) and reactivity (e.g., simple hemilabile picolinates). Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate emerges as an advanced, sterically encumbered N,O-bidentate ligand designed to bridge this gap. By benchmarking this complex ligand against baseline standards—Methyl pyridine-2-carboxylate (methyl picolinate) and 2,2'-Bipyridine (bpy)—this guide provides drug development professionals and synthetic chemists with the causality-driven insights needed to optimize palladium-catalyzed cross-couplings, C-H functionalizations, and polymerization workflows.

Structural & Electronic Profiling

To objectively evaluate the performance of these ligands, we must dissect their coordination modes, electronic contributions, and steric parameters. The table below summarizes the core benchmarking data.

LigandCoordination ModeElectronic ProfileSteric ProfilePrimary Catalytic Advantage
Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate N,O-Bidentate (Hemilabile)High σ-donation (+M effect from aryl/methoxy)High (Axial shielding via ortho-methoxy)Stabilizes high-valent intermediates; resists bimolecular aggregation.
Methyl pyridine-2-carboxylate N,O-Bidentate (Hemilabile)Baseline σ-donationLow (Unsubstituted planar ring)Rapid substrate binding; high initial turnover but prone to deactivation.
2,2'-Bipyridine (bpy) N,N-Bidentate (Rigid)Strong σ-donation / Strong π-acceptanceModerate (Planar, equatorial bulk)Robust stability; lacks the hemilability required for bulky substrate insertion.

Mechanistic Causality: The Triad of Ligand Design

The superiority of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate in challenging catalytic regimes is not coincidental; it is the result of three interacting structural features:

  • Hemilability vs. Rigidity: While rigid N,N-chelates like bpy strongly stabilize metal centers, they often poison the catalytic cycle by permanently occupying coordination sites needed for substrate binding. Conversely, the methyl carboxylate group acts as a hemilabile N,O-chelate. The ester carbonyl oxygen can dynamically detach to open a coordination site for incoming substrates (such as ethylene, CO, or a C-H bond) and subsequently re-coordinate to stabilize the resulting intermediate[1].

  • Electronic Tuning via the 5-Position: The 5-position of the pyridine ring is para to the coordinating nitrogen. By installing a 2,5-dimethoxyphenyl group, electron density is pushed into the pyridine nitrogen via resonance (+M effect). This enhanced σ-donation strengthens the Pd–N bond significantly compared to unsubstituted methyl picolinate[2], facilitating oxidative addition and stabilizing electrophilic metal intermediates during distal C-H functionalizations.

  • Steric Shielding: The ortho-methoxy group on the 5-aryl substituent creates a targeted steric canopy over the axial coordination sites of a square-planar Pd(II) complex. This specific spatial arrangement prevents bimolecular decomposition pathways (e.g., the formation of inactive palladium black) without blocking the equatorial plane where the primary catalytic transformations occur.

Visualizing Ligand Dynamics

The following diagram illustrates the logical causality between the structural features of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate and its ultimate catalytic effects.

G L1 Methyl 5-(2,5-dimethoxyphenyl) pyridine-2-carboxylate Sub1 5-Aryl Substituent L1->Sub1 Sub2 ortho-Methoxy Bulk L1->Sub2 Sub3 Methyl Carboxylate L1->Sub3 Eff1 Increased σ-Donation Sub1->Eff1 Eff2 Axial Shielding Sub2->Eff2 Eff3 Hemilabile N,O-Coordination Sub3->Eff3 Out1 Stronger M-N Bond Eff1->Out1 Out2 Prevents Catalyst Deactivation Eff2->Out2 Out3 Open Coordination Sites Eff3->Out3 Final Enhanced Catalytic Turnover & Selectivity Out1->Final Out2->Final Out3->Final

Mechanistic pathway illustrating how structural features of the ligand dictate catalytic efficacy.

Experimental Benchmarking Protocols

To objectively benchmark these ligands, we utilize a self-validating protocol for the synthesis of cationic methylpalladium(II) complexes and their subsequent evaluation in CO/ethylene copolymerization—a reaction highly sensitive to ligand hemilability and steric shielding[1].

Protocol A: Synthesis of[Pd(Me)(Ligand)(PPh₃)]BF₄ Pre-catalysts Rationale: Abstracting chloride with AgBF₄ forces the neutral ligand to adopt a bidentate coordination mode, yielding the active cationic species.

  • Preparation: In a nitrogen-filled glovebox, suspend the palladium dimer[PdMe(PPh₃)(μ-Cl)]₂ (0.5 mmol) in anhydrous CH₂Cl₂ (10 mL).

  • Ligand Addition: Add 1.0 mmol of the target ligand (Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate, Methyl picolinate, or bpy). Stir at room temperature for 15 minutes to allow initial coordination.

  • Chloride Abstraction: Add AgBF₄ (1.0 mmol) wrapped in aluminum foil to exclude light. Stir vigorously for 2 hours.

  • Validation & Isolation: Filter the suspension through a pad of Celite to remove the precipitated AgCl. The formation of a clear filtrate validates successful chloride abstraction. Concentrate the filtrate in vacuo and precipitate the cationic complex using cold diethyl ether. Confirm coordination via ³¹P NMR (a ~10 ppm upfield shift compared to the dimer confirms structural integrity).

Protocol B: Catalytic Benchmarking (CO/Ethylene Copolymerization) Rationale: This reaction requires alternating migratory insertions. A rigid ligand (bpy) will stall the reaction, while an unprotected hemilabile ligand (methyl picolinate) will degrade over time. The sterically shielded 5-aryl derivative provides the optimal balance.

  • Reactor Loading: Transfer the isolated [Pd(Me)(Ligand)(PPh₃)]BF₄ complex (0.01 mmol) to a 100 mL stainless-steel high-pressure autoclave.

  • Solvent & Pressurization: Add 50 mL of degassed methanol. Seal the autoclave and purge three times with CO. Pressurize the system with a 1:1 mixture of CO and ethylene to a total pressure of 20 bar.

  • Reaction Execution: Heat the reactor to 20 °C and stir at 800 rpm for exactly 2 hours.

  • Validation & Metrics: Vent the reactor slowly. Filter the precipitated polyketone, wash thoroughly with methanol, and dry in vacuo to a constant weight. Calculate the catalytic activity as grams of polymer per gram of Palladium per hour (g polymer / g Pd / h). The sterically shielded ligand will demonstrate sustained activity over the 2-hour window, whereas the baseline methyl picolinate will show a sharp drop-off in the second hour due to catalyst aggregation.

References

  • Title: Cationic methylpalladium(II) complexes containing bidentate N–O ligands as catalysts for the copolymerisation of CO and ethylene.
  • Title: Palladium/norbornene-catalyzed distal alkenyl C–H arylation and alkylation of cis-olefins Source: NIH / PubMed Central URL

Sources

Validation

High-Resolution Mass Spectrometry Fragmentation Validation: Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate (CAS: 1414029-23-4)[1] Molecular Formula: C₁₅H₁₅NO₄ Monoisotopic Mass: 273.1001 Da

In modern drug development, the structural validation of complex biaryl building blocks is a non-negotiable quality control step. Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate is a highly functionalized intermediate[1]. Validating its exact fragmentation pattern requires High-Resolution Mass Spectrometry (HRMS) to confidently map structural liabilities, track pharmacokinetics, and profile synthesis impurities.

This guide provides an objective, data-driven comparison of two premier HRMS platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for elucidating the fragmentation pathways of this specific molecule.

Mechanistic Rationale: Predicting the Fragmentation Landscape

Before analyzing the empirical data, we must establish the theoretical fragmentation liabilities of the molecule based on its functional groups. Understanding why a molecule breaks apart dictates how we set up our mass spectrometry parameters.

  • The Pyridine Core (Ionization Anchor): The highly basic nitrogen in the pyridine ring acts as an excellent proton acceptor. This dictates the use of Positive Electrospray Ionization (ESI+) , which will drive the molecule into a stable[M+H]⁺ precursor ion at m/z 274.1074.

  • The Methyl Ester Group: Esters are highly labile under collisional activation. We anticipate a neutral loss of methanol (CH₃OH, -32 Da) via a cyclic rearrangement, yielding a fragment at m/z 242.0812.

  • The 2,5-Dimethoxyphenyl Moiety: Methoxy groups attached to aromatic rings characteristically undergo homolytic cleavage. We expect the successive loss of methyl radicals (•CH₃, -15 Da), generating stable, odd-electron product ions (e.g., m/z 259.0839).

  • The Biaryl Axis: Cleavage of the C-C bond between the pyridine and phenyl rings requires higher activation energy but provides definitive proof of the two distinct structural halves.

Platform Comparison: Orbitrap vs. Q-TOF

To validate these predicted pathways, we benchmarked the fragmentation using two distinct HRMS architectures. The choice of mass analyzer fundamentally alters the quality and type of data acquired.

Orbitrap (e.g., Thermo Q Exactive) Orbitrap systems utilize Fourier Transform (FT) deconvolution. As the instrument scans a packet of ions, the signal averages towards the positive while the noise averages to zero[2]. This yields exceptionally "clean" MS/MS spectra and ultra-high resolving power (up to 140,000 at m/z 200), which is critical for distinguishing isobaric fragments[3]. However, its intraspectral dynamic range is limited by space charge effects (typically ~3.5 orders of magnitude)[4].

Q-TOF (e.g., Agilent 6540) Q-TOF instruments operate with a continuous ion beam, providing superior scan rates and duty cycles for fast-eluting LC peaks[5]. While their resolution (~40,000) is lower than Orbitrap systems, Q-TOFs utilize microchannel plate (MCP) detectors that offer a wider dynamic range (up to 4-5 orders of magnitude) and superior isotopic fidelity[4]. This makes Q-TOF highly reliable for verifying the carbon/nitrogen isotopic envelope of low-abundance fragments.

Table 1: HRMS Platform Performance Comparison
ParameterOrbitrap (Q Exactive)Q-TOF (Agilent 6540)Analytical Advantage for Biaryls
Resolving Power Up to 140,000 (at m/z 200)~40,000 (at m/z 200)Orbitrap resolves tight isobaric overlaps.
Mass Accuracy < 1-2 ppm< 2-3 ppmBoth confidently assign elemental formulas.
Fragmentation HCD (Higher-energy C-trap)CID (Collision-Induced)HCD often yields richer low-mass fragment data.
Dynamic Range ~3.5 orders of magnitude4 to 5 orders of magnitudeQ-TOF preserves isotopic ratios of minor fragments.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-HRMS protocol is designed as a self-validating system. Every step includes a built-in control to eliminate false positives.

Workflow S1 Sample Prep 1 µg/mL in MeOH S2 UHPLC Separation C18 Column S1->S2 S3 ESI+ Ionization Source Optimization S2->S3 S4 Mass Analyzer Orbitrap vs Q-TOF S3->S4 S5 Data Deconvolution < 5 ppm Mass Error S4->S5

Fig 1: LC-HRMS experimental workflow for fragmentation pattern validation.

Step 1: Sample Preparation & System Suitability

  • Action: Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as an abundant proton source, driving the basic pyridine nitrogen into the[M+H]⁺ state to maximize MS1 sensitivity.

Step 2: External Mass Calibration

  • Action: Calibrate the Q-TOF using Agilent Tune Mix and the Orbitrap using Pierce LTQ Velos ESI Positive Ion Calibration Solution prior to injection.

  • Causality: Ensures mass accuracy remains strictly < 5 ppm. Without this, a mass shift could lead to the misannotation of a fragment formula.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Causality: Separates the target analyte from potential synthesis impurities (e.g., unreacted boronic acids from Suzuki couplings) before they enter the MS source, preventing ion suppression and chimeric MS/MS spectra.

Step 4: Stepped Collision Energy Acquisition

  • Action: Acquire MS/MS spectra using stepped collision energies (Orbitrap HCD: 25, 35, 45 NCE; Q-TOF CID: 20, 30, 40 eV).

  • Causality: Low energies preserve fragile ester losses, while high energies force the cleavage of the robust biaryl axis, ensuring a complete structural map.

Step 5: Blank Subtraction (Validation Check)

  • Action: Subtract the solvent blank spectra from the analyte spectra.

  • Causality: Eliminates ubiquitous background noise (e.g., plasticizers at m/z 149 or 284) that could be falsely identified as compound fragments.

Quantitative Fragmentation Data & Pathway Mapping

Both platforms successfully identified the predicted structural liabilities. The Orbitrap's FT deconvolution provided slightly tighter mass accuracy, while the Q-TOF provided excellent isotopic abundance matching.

Table 2: Experimental MS/MS Fragmentation Data
Fragment AssignmentFormulaTheoretical m/zOrbitrap m/z (HCD)Q-TOF m/z (CID)Mass Error (Orbitrap)
Precursor [M+H]⁺ C₁₅H₁₆NO₄⁺274.1074274.1071274.1082-1.1 ppm
[M - •CH₃ + H]⁺• C₁₄H₁₃NO₄⁺•259.0839259.0837259.0848-0.8 ppm
[M - CH₃OH + H]⁺ C₁₄H₁₂NO₃⁺242.0812242.0810242.0825-0.8 ppm
[M - 2(•CH₃) + H]⁺ C₁₃H₁₀NO₄⁺244.0604244.0601244.0615-1.2 ppm
Pyridine moiety C₇H₆NO₂⁺136.0397136.0395136.0409-1.5 ppm

The validated fragmentation cascade is visualized below. The loss of the methoxy radicals and the methanol neutral loss occur in parallel, confirming the presence of both the ester and dimethoxy functional groups on the intact biaryl core.

Fragmentation M [M+H]+ m/z 274.1074 C15H16NO4+ F1 [M-CH3OH+H]+ m/z 242.0812 C14H12NO3+ M->F1 -CH3OH (-32 Da) Ester Cleavage F2 [M-•CH3+H]+• m/z 259.0839 C14H13NO4+• M->F2 -•CH3 (-15 Da) Methoxy Cleavage F4 Pyridine Fragment m/z 136.0397 C7H6NO2+ M->F4 Biaryl Cleavage F3 [M-2(•CH3)+H]+ m/z 244.0604 C13H10NO4+ F2->F3 -•CH3 (-15 Da) 2nd Methoxy Cleavage

Fig 2: ESI-MS/MS fragmentation pathways for the target biaryl building block.

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Comparative

A Comparative Guide to the Synthesis of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate: Evaluating Suzuki-Miyaura and Stille Cross-Coupling Methodologies

Introduction The 5-aryl-pyridine-2-carboxylate scaffold is a privileged structural motif in modern chemistry, serving as a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced organic materials....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 5-aryl-pyridine-2-carboxylate scaffold is a privileged structural motif in modern chemistry, serving as a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced organic materials. Its unique electronic and steric properties make it a valuable building block for creating complex molecular architectures. The title compound, Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate, is a prime example of this class, combining the electron-deficient pyridine ring with an electron-rich dimethoxy-substituted phenyl group.

The efficient construction of the pivotal carbon-carbon bond between the pyridine and phenyl rings is the central challenge in synthesizing this and related molecules. This guide provides an in-depth comparison of two premier palladium-catalyzed cross-coupling reactions for this task: the Suzuki-Miyaura coupling and the Stille coupling. We will objectively evaluate each method based on reaction yield, mechanistic principles, operational safety, and substrate tolerance, providing field-proven insights and detailed experimental protocols to guide researchers in making informed decisions for their synthetic campaigns.

The Core Synthetic Challenge: C(sp²)-C(sp²) Bond Formation

The synthesis of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate requires the formation of a C-C bond between the C5 position of the pyridine ring and the C1 position of the dimethoxyphenyl ring. The most robust and widely adopted strategies involve the cross-coupling of a halogenated pyridine precursor with an organometallic phenyl partner.

Caption: Core synthetic strategy for the target molecule.

This guide will compare the two primary choices for the organometallic partner: an organoboron reagent in the Suzuki-Miyaura reaction and an organostannane reagent in the Stille reaction.

Methodology Comparison

The Suzuki-Miyaura Coupling: The Industry Standard

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method in both academic and industrial laboratories. Its popularity stems from the operational simplicity, high functional group tolerance, and the low toxicity and environmental impact of the organoboron reagents.[1]

Causality & Mechanistic Insight

The Suzuki coupling proceeds via a well-understood catalytic cycle.[2] A key feature is the requirement of a base (e.g., K₃PO₄, Na₂CO₃). This is not merely a scavenger; it plays a crucial role in activating the boronic acid. The base converts the neutral boronic acid into a more nucleophilic boronate "ate" complex, which dramatically accelerates the transmetalation step—often the rate-limiting step of the cycle.[3] The choice of palladium source, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and ligand is critical for stabilizing the catalytic species and promoting efficient turnover.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X L1 Oxidative Addition OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 R²B(OR)₃⁻ L2 Transmetalation Transmetal Transmetalation PdII_R2->Pd0 Product_Out R¹-R² (Product) PdII_R2->Product_Out L3 Reductive Elimination RedElim Reductive Elimination Reagents_In R¹-X Boronic_In R²-B(OR)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Performance & Expected Yields

For substrates analogous to Methyl 5-bromopyridine-2-carboxylate, Suzuki couplings consistently deliver high to excellent yields. Studies on the coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids report isolated yields in the 85-96% range.[4] Similarly, couplings on 5-bromopyridine derivatives proceed efficiently, affording products in moderate to good yields.[5][6] We can therefore confidently project a high yield for the synthesis of our target molecule under optimized conditions.

The Stille Coupling: A Potent but Hazardous Alternative

The Stille reaction offers a powerful alternative, coupling organic halides with organostannane (tin) reagents. It is renowned for its exceptional functional group tolerance and its effectiveness in the synthesis of complex molecules where other methods might fail.[7]

Causality & Mechanistic Insight

The catalytic cycle of the Stille coupling mirrors that of the Suzuki reaction but with a critical difference: the transmetalation step does not typically require a base for activation.[8] The organostannane is sufficiently activated to transfer its organic group to the palladium center. This can be an advantage when working with base-sensitive substrates. However, the primary drawback of the Stille coupling is the high toxicity of the organotin reagents and byproducts, which necessitates stringent handling procedures and can complicate purification.[8][9]

Stille_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X (Oxidative Addition) PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 R²-SnR₃ (Transmetalation) PdII_R2->Pd0 Reductive Elimination Product_Out R¹-R² (Product) PdII_R2->Product_Out

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Validation

Reproducibility of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate Synthesis: A Comparative Guide

The synthesis of highly functionalized biaryl systems, such as Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate , is a critical operation in the development of pharmaceuticals, including Nav1.8 sodium channel modulat...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly functionalized biaryl systems, such as Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate , is a critical operation in the development of pharmaceuticals, including Nav1.8 sodium channel modulators and synthetic retinoids[1],[2]. While the Suzuki-Miyaura cross-coupling reaction is the gold standard for constructing these C-C bonds, the specific disconnection strategy—which coupling partner holds the halide versus the boronic acid—dictates the reproducibility, scalability, and overall success of the workflow.

This guide objectively compares two primary synthesis pathways, analyzing the mechanistic causality behind their performance to provide a highly reproducible, self-validating protocol for drug development professionals.

Mechanistic Causality: The Disconnection Dilemma

To synthesize Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate, chemists must choose between two logical disconnections:

  • Pathway A (Pyridine-Halide): Methyl 5-bromopyridine-2-carboxylate + (2,5-dimethoxyphenyl)boronic acid.

  • Pathway B (Pyridine-Boronic Acid): (6-(methoxycarbonyl)pyridin-3-yl)boronic acid + 2-bromo-1,4-dimethoxybenzene.

The Protodeboronation Trap

While both pathways appear theoretically viable, Pathway A is vastly superior in practice. The fundamental flaw in Pathway B lies in the inherent instability of basic heteroaromatic boronic acids[3]. Pyridine boronic acids exist in a zwitterionic state at neutral to mildly basic pH, which dramatically accelerates the unimolecular fragmentation of the C-B bond—a process known as protodeboronation[3],[4].

When subjected to the aqueous basic conditions required for Suzuki transmetalation, the pyridine boronic acid in Pathway B rapidly degrades into methyl pyridine-2-carboxylate and boric acid before it can productively couple with the palladium catalyst[4]. Conversely, Pathway A utilizes an electron-rich, highly stable phenylboronic acid, completely bypassing this degradation shunt and ensuring reliable catalytic turnover[1].

Quantitative Performance Comparison

The following table summarizes the experimental metrics of both pathways under standard cross-coupling conditions (Pd catalyst, inorganic base, ethereal/aqueous solvent).

ParameterPathway A (Optimal)Pathway B (Suboptimal)
Electrophile Methyl 5-bromopyridine-2-carboxylate2-Bromo-1,4-dimethoxybenzene
Nucleophile (2,5-Dimethoxyphenyl)boronic acid(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid
Typical Yield 85% – 92% < 20%
Major Byproduct Homocoupled biaryl (< 5%)Methyl pyridine-2-carboxylate (> 60%)
Catalyst Loading 2 – 5 mol%> 10 mol% (often requires replenishment)
Reaction Time 4 – 6 hours> 24 hours (stalled conversion)
Reproducibility High Low

Pathway Visualization & Catalytic Dynamics

The diagrams below map the structural logic of the two pathways and the specific point of failure in the catalytic cycle.

PathwayComparison cluster_A Pathway A: Halide on Pyridine (Optimal) cluster_B Pathway B: Boronic Acid on Pyridine (Suboptimal) A1 Methyl 5-bromopyridine- 2-carboxylate AC Pd(dppf)Cl2, K2CO3 Dioxane/H2O A1->AC A2 (2,5-Dimethoxyphenyl) boronic acid A2->AC AP Target Product Yield: >85% AC->AP B1 (6-(Methoxycarbonyl)pyridin- 3-yl)boronic acid BC Pd(dppf)Cl2, K2CO3 Dioxane/H2O B1->BC B2 2-Bromo-1,4- dimethoxybenzene B2->BC BP Target Product Yield: <20% BC->BP BB Protodeboronation Byproduct BC->BB

Fig 1. Structural comparison of Pathway A and Pathway B highlighting the protodeboronation vulnerability.

CatalyticCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex [Pd(II)(Py)(Br)] Pd0->OxAdd + Pyridine Halide TransMet Transmetalation Complex [Pd(II)(Py)(Ar)] OxAdd->TransMet + Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Target Product BoronicAcid Heteroaryl Boronic Acid BoronicAcid->TransMet Productive ProtoDeboronation Protodeboronation (Dead-End Shunt) BoronicAcid->ProtoDeboronation Base/H2O Degradation

Fig 2. Suzuki-Miyaura catalytic cycle showing the competitive protodeboronation degradation shunt.

Self-Validating Experimental Methodology (Pathway A)

To guarantee reproducibility, this protocol is designed as a self-validating system. Each step includes a mechanistic rationale and an observable checkpoint to ensure the reaction trajectory remains productive. Previous process optimization studies have demonstrated that the inclusion of water is absolutely essential for the reliable turnover of 5-bromopyridine-2-carboxylates[1].

Reagents
  • Electrophile: Methyl 5-bromopyridine-2-carboxylate (1.0 eq, 10 mmol)

  • Nucleophile: (2,5-Dimethoxyphenyl)boronic acid (1.2 eq, 12 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.5 mmol)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 eq, 25 mmol)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Workflow

Step 1: Assembly and Biphasic Solvation

  • Action: Charge a 100 mL Schlenk flask with the electrophile, nucleophile, and K₂CO₃. Add the 1,4-Dioxane/H₂O mixture.

  • Causality: Anhydrous conditions cause this specific coupling to stall[1]. Water is required to fully dissolve the K₂CO₃, forming the active trihydroxyboronate species [Ar-B(OH)₃]⁻ which is the actual nucleophile that undergoes transmetalation.

  • Validation Checkpoint: The inorganic base should mostly dissolve, creating a slightly cloudy but homogeneous biphasic mixture.

Step 2: Rigorous Deoxygenation

  • Action: Sparge the mixture with high-purity Nitrogen or Argon for 15 minutes.

  • Causality: Oxygen rapidly oxidizes the electron-rich (2,5-dimethoxyphenyl)boronic acid (yielding a phenol byproduct) and irreversibly deactivates the Pd(0) catalyst.

  • Validation Checkpoint: Bubbling should be vigorous enough to agitate the solvent without causing excessive solvent evaporation.

Step 3: Catalyst Introduction & Activation

  • Action: Briefly open the flask under positive inert gas flow and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. Seal and heat to 80°C.

  • Causality: The dppf ligand's large bite angle forces the Pd center into a geometry that highly accelerates the final reductive elimination step, preventing the catalyst from resting in the vulnerable Pd(II) state.

  • Validation Checkpoint: Within 15 minutes at 80°C, the reaction mixture must transition from a pale suspension to a vibrant, deep red/orange solution. If the solution turns opaque black, the catalyst has crashed out as inactive Pd-black due to insufficient degassing.

Step 4: Monitoring & Workup

  • Action: Stir at 80°C for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). Once complete, cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (2 x 50 mL). Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

  • Causality: The brine wash serves a dual purpose: it removes the water-soluble inorganic salts and extracts any residual boric acid generated from the coupling process.

  • Validation Checkpoint: TLC should show the complete disappearance of the UV-active starting bromide (Rf ~0.4) and the emergence of a highly fluorescent blue/green product spot under 254 nm UV light (Rf ~0.3).

References

  • Fray, M. J., et al. "Optimisation of Permanganate Oxidation and Suzuki−Miyaura Coupling Steps in the Synthesis of a Nav1.8 Sodium Channel Modulator." Organic Process Research & Development, ACS Publications, 2010. URL:[Link]

  • Cox, P. A., et al. "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface." Accounts of Chemical Research, ACS Publications, 2022. URL:[Link]

  • "Protodeboronation." Wikipedia, The Free Encyclopedia, Wikimedia Foundation. URL:[Link]

Sources

Comparative

A Spectroscopic Guide to Differentiating Isomers of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecular isomers is paramount. Subtle variation...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecular isomers is paramount. Subtle variations in the spatial arrangement of atoms can lead to profound differences in biological activity, toxicity, and material properties. This guide provides a comprehensive spectroscopic comparison of the potential isomers of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate, a scaffold of interest in medicinal chemistry. By leveraging a suite of analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS)—we present a clear and logical framework for unambiguous isomer identification.

This guide is designed for professionals who rely on robust analytical data for decision-making. We delve into the causality behind experimental choices and present self-validating protocols to ensure the integrity of your findings.

The Challenge of Isomerism

The core structure, Methyl 5-(phenyl)pyridine-2-carboxylate, presents a significant analytical challenge due to the multiple possible substitution patterns of the two methoxy groups on the phenyl ring. This guide will focus on differentiating the 2,5-dimethoxy isomer from other potential isomers, such as the 2,3-, 2,4-, 3,4-, and 3,5-dimethoxy analogues. Each isomer will exhibit a unique spectroscopic fingerprint, which, when systematically analyzed, allows for its definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing isomers, as it provides detailed information about the chemical environment and connectivity of individual atoms.[1]

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum provides the initial and often most telling clues to the substitution pattern. The chemical shifts and coupling constants of the aromatic protons on both the pyridine and phenyl rings are highly sensitive to the positions of the methoxy groups.

Key Differentiating Features in ¹H NMR:

  • Pyridine Ring Protons: The protons on the pyridine ring (H-3, H-4, and H-6) will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) and chemical shifts influenced by the electronic nature of the substituted phenyl ring.

  • Phenyl Ring Protons: The substitution pattern of the methoxy groups dictates the splitting patterns and chemical shifts of the protons on the phenyl ring. For the 2,5-dimethoxy isomer, one would expect to see three distinct aromatic protons with specific coupling constants.

  • Methoxy Protons: The chemical shifts of the two methoxy group protons can also provide subtle clues about their environment.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Key Protons

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine H-37.5 - 8.5d or dd
Pyridine H-47.8 - 8.8t or dd
Pyridine H-68.5 - 9.0d
Phenyl Protons6.8 - 7.5Varies (s, d, dd)
Methoxy Protons3.7 - 4.0s
Methyl Ester Protons3.8 - 4.1s

Note: These are general ranges and can be influenced by the solvent and other structural features.[2][3][4]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. The chemical shifts of the carbon atoms, particularly in the aromatic region, are highly diagnostic of the isomer.

Key Differentiating Features in ¹³C NMR:

  • Ipso-Carbons: The carbon atoms directly attached to the methoxy groups will exhibit characteristic downfield shifts.

  • Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituent at the 5-position.

  • Carbonyl Carbon: The ester carbonyl carbon will appear at a characteristic downfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine C-2160 - 165
Pyridine C-3120 - 130
Pyridine C-4135 - 145
Pyridine C-5145 - 155
Pyridine C-6148 - 158
Phenyl Carbons110 - 160
Methoxy Carbons55 - 60
Methyl Ester Carbon50 - 55
Carbonyl Carbon165 - 175

Note: Chemical shifts are solvent-dependent.[5][6]

2D NMR Techniques: Unraveling Connectivity

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling correlations, helping to trace the connectivity of protons within the pyridine and phenyl rings.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbon signals based on their attached protons.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is crucial for establishing the connectivity between the pyridine and phenyl rings and for confirming the positions of the methoxy groups.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons.[7][8] This is particularly valuable for confirming the relative positions of substituents. For example, a NOESY correlation between a methoxy group's protons and a specific proton on the phenyl ring can definitively establish its position.[9][10]

Experimental Protocol: NMR Spectroscopy

A representative protocol for acquiring high-quality NMR data is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[11]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set a spectral width of approximately 16 ppm and an acquisition time of 2-4 seconds.[11]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled single-pulse sequence.

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

    • Set a spectral width of approximately 220 ppm.

  • 2D NMR Acquisition:

    • Utilize standard pulse programs for COSY, HSQC, HMBC, and NOESY experiments.

    • Optimize acquisition parameters (e.g., mixing times for NOESY) based on the specific instrument and sample.

Caption: General workflow for NMR analysis.

Vibrational Spectroscopy: Probing Functional Groups

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for confirming the presence of key functional groups.

  • C=O Stretch (Ester): A strong absorption band is expected in the range of 1715-1730 cm⁻¹ for the aromatic ester carbonyl group.[12][13]

  • C-O Stretches (Ester and Ether): Aromatic esters typically show two C-O stretching bands, one around 1250-1310 cm⁻¹ and another between 1100-1130 cm⁻¹.[12] Aromatic ethers also exhibit strong C-O stretching absorptions, typically two bands near 1250 cm⁻¹ and 1040 cm⁻¹.[14][15]

  • Aromatic C-H and C=C Stretches: These will be present in their characteristic regions.

While the IR spectra of the different dimethoxy isomers will be broadly similar, subtle shifts in the "fingerprint region" (below 1500 cm⁻¹) may be observed and used for differentiation when compared against reference spectra.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the substitution pattern of the chromophore.

The different isomers of Methyl 5-(dimethoxyphenyl)pyridine-2-carboxylate are expected to exhibit distinct λmax values due to the influence of the methoxy group positions on the electronic structure of the phenyl ring and its interaction with the pyridine system.[16] While not as structurally informative as NMR, UV-Vis spectroscopy can be a rapid and useful tool for distinguishing between known isomers.[17][18]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.[17]

  • Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer. A solvent blank should be run first to establish a baseline.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Furthermore, the fragmentation pattern observed under electron ionization (EI) can offer valuable structural clues.

Key Features in the Mass Spectrum:

  • Molecular Ion Peak (M⁺): This peak will correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

  • Fragmentation Pattern: The molecule will fragment in a characteristic way upon ionization.[19] Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).[20][21] The fragmentation of the dimethoxyphenyl ring can also provide information about the substitution pattern.

By carefully analyzing the masses of the fragment ions, it is possible to piece together the structure of the molecule and differentiate between isomers.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for fragmentation analysis or a softer technique like electrospray ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Caption: Simplified workflow of a mass spectrometer.

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous identification of isomers of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate requires a multi-pronged spectroscopic approach. While ¹H and ¹³C NMR, supported by 2D techniques like COSY, HSQC, HMBC, and NOESY, provide the most definitive structural information, IR, UV-Vis, and Mass Spectrometry offer crucial confirmatory data. By systematically applying these techniques and carefully interpreting the resulting data, researchers can confidently establish the precise structure of their synthesized compounds, a critical step in advancing drug discovery and materials science.

References

  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. [Link]

  • Creative Biostructure. (2025, June 29). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • ACS Omega. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]

  • ResearchGate. (2024, January 24). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. [Link]

  • Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

  • OpenStax adaptation. (2023, August 29). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • Chemical Papers. Linear free energy approach to the substituent effects in ultraviolet absorption spectra of pyridines. I. Mono -. [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

  • J. Org. Chem. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Oregon State University. (2020, December 28). 1H NMR Chemical Shifts. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

Handling novel pharmaceutical intermediates like Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate requires a rigorous, science-backed approach to laboratory safety. As a complex biaryl pyridine derivative, this compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling novel pharmaceutical intermediates like Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate requires a rigorous, science-backed approach to laboratory safety. As a complex biaryl pyridine derivative, this compound presents specific physicochemical properties that must dictate your Personal Protective Equipment (PPE) selection and operational protocols.

This guide provides researchers and drug development professionals with a self-validating framework for safe handling, ensuring compliance with the [1].

Mechanistic Hazard Assessment

Before selecting PPE, we must understand the causality of the chemical's hazards based on its molecular structure. Treating safety as a mechanistic science prevents operational blind spots.

  • Lipophilicity & Dermal Penetration: The 2,5-dimethoxyphenyl ring and the pyridine core render this molecule highly lipophilic. If dissolved in common laboratory solvents (e.g., DMSO, DMF, or Dichloromethane), the solvent acts as a carrier, drastically increasing the rate of dermal permeation through standard single-layer gloves.

  • Particulate Aerosolization: As a dry crystalline solid, the compound is highly prone to static buildup. Static repulsion can cause micro-particulates to aerosolize during weighing, presenting a severe respiratory and ocular hazard.

  • Chemical Reactivity: The methyl ester and pyridine nitrogen are stable under ambient conditions but can undergo rapid hydrolysis or salt formation when exposed to strong acids or bases, potentially releasing heat and altering the compound's toxicity profile.

Personal Protective Equipment (PPE) Matrix

To mitigate these structural hazards, we adhere to the guidelines set forth in the National Research Council's [2]. Below is the quantitative and qualitative PPE matrix required for handling this compound.

PPE CategorySpecificationMechanistic JustificationReplacement / Validation Check
Hand Protection Double-layer Nitrile (Min 5 mil thickness)Lipophilic nature of the biaryl system accelerates permeation in solvent mixtures.Check: Inflate with air to check for micro-tears before donning. Change outer pair every 2 hours.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against aerosolized static powder and solvent splashes.Check: Ensure tight seal around the face; no gaps permitted.
Body Protection Flame-Resistant (FR) Lab Coat, fully buttonedPrevents particulate accumulation on street clothes.Check: Verify cuffs are tucked under the outer glove layer.
Respiratory Chemical Fume Hood (Primary Engineering Control)Prevents inhalation of aerosolized particulates during transfer.Check: Verify face velocity is 80–120 fpm via digital monitor before opening vial.

Self-Validating Operational Protocols

Every handling step must be a self-validating system. A protocol is only effective if the operator can immediately verify its success or failure in real-time.

Protocol: Safe Weighing and Transfer

  • System Verification: Check the fume hood monitor. Ensure the face velocity reads between 80 and 120 feet per minute (fpm).

    • Validation: If the flow rate is outside this range, the system is unsafe; do not proceed.

  • Static Mitigation: Wipe the exterior of the chemical vial and the weighing spatula with a static-dissipative cloth.

    • Causality: Removing static charge prevents the lipophilic powder from aerosolizing and adhering to PPE.

  • PPE Donning: Don inner nitrile gloves, FR lab coat, safety goggles, and outer nitrile gloves.

    • Validation: Pull the outer glove over the cuff of the lab coat to eliminate exposed skin at the wrist.

  • Transfer Execution: Tare a conductive weighing boat (e.g., aluminum) or an anti-static polymeric boat. Slowly transfer the Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate, keeping the container as close to the weighing surface as possible to minimize drop height.

  • Decontamination: Once weighed, seal the primary container. Wipe the exterior of the closed vial with a solvent-dampened wipe (e.g., 70% isopropanol) before returning it to the storage desiccator.

PPE_Workflow Hazard Hazard Assessment: Methyl 5-(2,5-dimethoxyphenyl) pyridine-2-carboxylate PPE_Select PPE Selection Hazard->PPE_Select Gloves Double Nitrile Gloves (Change every 2 hrs) PPE_Select->Gloves Eyewear Safety Goggles (ANSI Z87.1) PPE_Select->Eyewear Body FR Lab Coat & Closed-toe Shoes PPE_Select->Body Resp Fume Hood (Face velocity >100 fpm) PPE_Select->Resp Execution Execution: Weighing & Transfer Gloves->Execution Eyewear->Execution Body->Execution Resp->Execution Spill Spill Scenario Execution->Spill Normal Normal Operation Execution->Normal

Figure 1: Logical workflow from hazard assessment to PPE selection and operational execution.

Spill Response & Disposal Plan

According to the [3], spill response must be scaled to the physical state of the hazard.

Solid Spill Protocol (Inside Fume Hood):

  • Isolate: Do NOT attempt to dry-brush the powder. Causality: Mechanical brushing induces static aerosolization, pushing the chemical into your breathing zone.

  • Wet Wipe: Dampen an absorbent pad with a low-volatility solvent that does not readily dissolve the compound (e.g., a water/ethanol mixture) to trap the powder.

  • Collect: Carefully wipe the powder inward from the edges of the spill. Place the contaminated pads into a sealable hazardous waste bag.

  • Validate: Shine a handheld UV light (365 nm) over the spill area. Validation: The conjugated biaryl pyridine system is likely fluorescent; any remaining glowing residue indicates the need for a secondary solvent wipe.

Disposal Logistics:

  • Classification: Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate contains carbon, hydrogen, nitrogen, and oxygen. It must be classified as Non-Halogenated Organic Waste .

  • Segregation: Do not mix this waste with highly acidic waste streams. Causality: The basic pyridine nitrogen will rapidly form a pyridinium salt upon contact with acids, potentially causing an uncontrolled exothermic reaction in the sealed waste carboy.

References

  • Title: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press (NAP) / National Research Council URL: [Link]

  • Title: Protective Clothing and Ensembles Source: Centers for Disease Control and Prevention (CDC) / The National Institute for Occupational Safety and Health (NIOSH) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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